N-Tetradecyl-beta-alanine
Description
Properties
IUPAC Name |
3-(tetradecylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20/h18H,2-16H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKXDULJBGDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6102-28-9 (hydrochloride salt) | |
| Record name | beta-Alanine, N-tetradecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2065832 | |
| Record name | .beta.-Alanine, N-tetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14960-08-8 | |
| Record name | N-Tetradecyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14960-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N-tetradecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Alanine, N-tetradecyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .beta.-Alanine, N-tetradecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-Alanine, N-tetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tetradecyl-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTAMINOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9CQO2B9KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Tetradecyl-beta-alanine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tetradecyl-beta-alanine, also known by its IUPAC name 3-(tetradecylamino)propanoic acid, is an amphiphilic molecule belonging to the class of N-alkyl-beta-amino acids. Its structure comprises a hydrophilic β-amino acid head group and a long hydrophobic tetradecyl (C14) alkyl chain. This unique architecture imparts surfactant-like properties to the molecule, making it a subject of interest in various scientific and industrial fields, including cosmetics, drug delivery, and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, synthesis, physicochemical properties, and potential applications, with a particular emphasis on the scientific principles underpinning its behavior and utility.
Chemical Identity and Structure
This compound is a derivative of the naturally occurring amino acid beta-alanine, where the amino group is substituted with a fourteen-carbon alkyl chain. This structural modification dramatically alters the molecule's physical and chemical properties, transforming it from a simple hydrophilic amino acid into a surface-active agent.
Chemical Structure
The chemical structure of this compound is characterized by a polar head group containing a secondary amine and a carboxylic acid, and a nonpolar hydrocarbon tail.
Caption: Chemical structure of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(tetradecylamino)propanoic acid |
| CAS Number | 14960-08-8[1] |
| Molecular Formula | C₁₇H₃₅NO₂[1] |
| Molecular Weight | 285.47 g/mol [1] |
| SMILES | CCCCCCCCCCCCCCNCCC(=O)O |
| InChI | InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20/h18H,2-16H2,1H3,(H,19,20) |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the Michael addition of a primary amine (tetradecylamine) to an acrylic acid derivative. This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The choice of the acrylic acid derivative and reaction conditions can be optimized to achieve high yields and purity.
Synthetic Pathway: Michael Addition
The underlying principle of this synthesis is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tetradecylamine onto the electron-deficient β-carbon of the acrylic acid derivative. This is followed by protonation of the resulting enolate to yield the final product.
Caption: Synthetic workflow for this compound via Michael addition.
Experimental Protocol (Adapted from similar N-alkylation reactions)
This protocol is a generalized procedure based on the synthesis of similar N-alkylated beta-alanines and should be optimized for this compound in a laboratory setting.
Materials:
-
Tetradecylamine
-
Acrylic acid (or methyl acrylate)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment and product isolation)
-
Sodium hydroxide (for pH adjustment)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetradecylamine (1.0 equivalent) in methanol.
-
Addition of Reactant: Slowly add acrylic acid (1.0-1.2 equivalents) to the solution. The reaction is often exothermic, so controlled addition and cooling may be necessary. If using methyl acrylate, the reaction may require heating under reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting materials.
-
Work-up:
-
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is then dissolved in a suitable solvent like diethyl ether or ethyl acetate.
-
To isolate the product, the pH of the aqueous solution is adjusted to the isoelectric point of this compound, at which it will have minimum solubility and precipitate out. The exact pH will need to be determined experimentally but is expected to be near neutral. Alternatively, extraction procedures can be employed.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) or by column chromatography on silica gel.
-
Characterization: The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality in Experimental Choices:
-
Solvent: Methanol is often chosen as it can dissolve both the amine and the acrylic acid derivative.
-
Stoichiometry: A slight excess of the acrylate may be used to ensure complete conversion of the more valuable fatty amine.
-
Purification: The choice of purification method depends on the physical state and purity of the crude product. Recrystallization is effective for crystalline solids, while chromatography is used for oils or for separating closely related impurities.
Physicochemical Properties
| Property | Value/Description | Source/Comment |
| Appearance | Expected to be a white to off-white waxy solid at room temperature. | Based on similar long-chain fatty acid derivatives. |
| Melting Point | A reported melting point for a 1:1 compound with 2,2'-iminodiethanol is 60-70 °C. The pure compound's melting point may differ. | [2] |
| Solubility | Generally soluble in alcohols and other organic solvents. Its solubility in water is expected to be low, but it will form micelles above its critical micelle concentration (CMC). The salt form (e.g., with NaOH or HCl) would exhibit higher water solubility. | [2] |
| pKa | Expected to have two pKa values: one for the carboxylic acid group (around 3-4) and one for the secondary amine (around 10-11). | Inferred from beta-alanine and secondary amines. |
| Critical Micelle Concentration (CMC) | Not experimentally determined in available literature, but expected to be in the millimolar range, typical for single-chain ionic surfactants with a C14 tail. |
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the protons of the tetradecyl chain (a large signal in the aliphatic region), as well as distinct signals for the protons on the carbons adjacent to the nitrogen and the carboxylic acid group.
-
¹³C NMR: Will provide signals for each unique carbon atom in the molecule, confirming the presence of the C14 chain and the beta-alanine backbone.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the N-H, C=O (carboxylic acid), and C-H bonds present in the molecule.
-
Elemental Analysis: Can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the calculated values for the molecular formula C₁₇H₃₅NO₂.
Applications and Areas of Research
The amphiphilic nature of this compound makes it a versatile molecule with potential applications in various fields.
-
Surfactants and Emulsifiers: Its ability to lower surface tension makes it a candidate for use in detergents, emulsifiers, and foaming agents in cosmetic and personal care products. Amino acid-based surfactants are often favored due to their mildness and biocompatibility.[3]
-
Drug Delivery: The formation of micelles in aqueous solutions allows for the encapsulation of hydrophobic drugs, potentially enhancing their solubility and bioavailability. The zwitterionic nature of the headgroup can also be advantageous in biological systems.
-
Biomaterials: N-alkylated amino acids can serve as monomers for the synthesis of novel biodegradable polymers and hydrogels with potential applications in tissue engineering and controlled release systems.[4][5][6]
-
Corrosion Inhibition: The molecule can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, a property common to many surfactants.
Safety and Handling
Specific toxicological data for this compound is not extensively documented. However, amino acid-based surfactants are generally considered to have low toxicity and are often biodegradable.[3]
-
General Handling: As with any chemical, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Toxicity of Related Compounds: Studies on other N-acyl amino acid surfactants have shown them to be less toxic than traditional sulfate-based surfactants.[2] The toxicity can be influenced by the length of the alkyl chain and the nature of the amino acid headgroup.
-
First Aid Measures:
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Seek medical attention.
-
Inhalation: Move to fresh air.
-
It is crucial to consult the Safety Data Sheet (SDS) for specific handling and safety information. A generic SDS for N-tetradecyl-β-alanine suggests it is for industrial and scientific research use.[7]
Conclusion
This compound is a fascinating amphiphilic molecule with a range of potential applications stemming from its unique chemical structure. While detailed experimental data on the pure compound is somewhat limited in publicly accessible literature, its synthesis via Michael addition is a well-established and robust method. Its properties as a surfactant, coupled with the biocompatibility associated with its amino acid headgroup, make it a promising candidate for further research and development in pharmaceuticals, cosmetics, and materials science. As with any specialty chemical, further investigation into its specific physicochemical properties and toxicological profile is warranted to fully realize its potential.
References
-
This compound, compound with 2,2'-iminodiethanol (1:1) - ChemBK. (2024). Retrieved from [Link]
- Perinelli, D. R., et al. (2015). Toxicological profiles and surface properties at physiological pH of N-decanoyl amino acids. International Journal of Pharmaceutics, 495(1), 473-481.
- Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids. (2023). RSC Advances, 13(40), 28205-28216.
- Infante, M. R., et al. (2004). Amino acid-based surfactants. Comptes Rendus Chimie, 7(6-7), 583-592.
-
beta-Alanine, N-capryloyl-, tetradecyl ester | C25H49NO3 | CID 91714462 - PubChem. (n.d.). Retrieved from [Link]
-
Amino acid-based surfactants - Comptes Rendus de l'Académie des Sciences. (2004). Retrieved from [Link]
- Nanda, A. K., & Santra, S. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 12(11), 4057-4066.
-
GHS 11 (Rev.11) SDS Word 下载CAS: 14960-08-8 Name: N-tetradecyl-β-alanine - XiXisys. (n.d.). Retrieved from [Link]
-
Selective N -Alkylation of β -Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF. (2011). Retrieved from [Link]
-
beta-Alanine, N-dodecyl- | C15H31NO2 | CID 15099 - PubChem. (n.d.). Retrieved from [Link]
-
Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed. (2011). Retrieved from [Link]
-
Synthesis of N-Alkyl Amino Acids - Monash University. (n.d.). Retrieved from [Link]
-
.beta.-Alanine, N-tetradecyl- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. (2008). Retrieved from [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions - MDPI. (2018). Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Toxicological profiles and surface properties at physiological pH of N-decanoyl amino acids [iris.unimore.it]
- 3. researchgate.net [researchgate.net]
- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 14960-08-8 Name: N-tetradecyl-β-alanine [xixisys.com]
An In-Depth Technical Guide to the Synthesis and Purification of N-Tetradecyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Tetradecyl-beta-alanine, a long-chain N-alkylated amino acid, is a molecule of significant interest in various scientific and industrial domains, including its use as a surfactant and its potential applications in drug delivery and material science.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, designed to equip researchers and professionals with the necessary knowledge to produce this compound with high purity and yield. The guide delves into the chemical synthesis pathways, offering a detailed, step-by-step protocol. Furthermore, it explores various purification and analytical techniques essential for isolating and characterizing the final product. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a deep understanding of the experimental choices.
Introduction: The Significance of this compound
N-alkyl amino acids, such as this compound, represent a valuable class of compounds that bridge the properties of amino acids and fatty acids.[1][2] The incorporation of a long alkyl chain, in this case, a tetradecyl group, imparts amphiphilic characteristics to the beta-alanine molecule. This dual nature, possessing both a hydrophilic amino acid head and a hydrophobic alkyl tail, makes it an effective surfactant.[1][2]
The unique properties of long-chain N-alkylated amino acids have led to their investigation in a variety of applications:
-
Surfactants: Their ability to reduce surface tension makes them useful in formulations for personal care products and as emulsifiers.[3]
-
Drug Delivery: The amphiphilic nature allows for the formation of micelles or liposomes, which can encapsulate and deliver therapeutic agents.
-
Material Science: These molecules can self-assemble into various nanostructures, making them interesting building blocks for advanced materials.
Given the expanding applications, the development of robust and efficient methods for the synthesis and purification of this compound is of paramount importance.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several chemical routes. A common and effective method is the N-alkylation of beta-alanine with a tetradecyl halide. This section will detail a widely applicable protocol for this synthesis.
Synthesis Pathway: N-Alkylation
The primary reaction for synthesizing this compound is the nucleophilic substitution reaction between beta-alanine and 1-bromotetradecane. In this reaction, the amino group of beta-alanine acts as a nucleophile, attacking the electrophilic carbon of the 1-bromotetradecane, leading to the formation of a new carbon-nitrogen bond.
Sources
N-Tetradecyl-beta-alanine physical and chemical properties
An In-depth Technical Guide to N-Tetradecyl-beta-alanine
Abstract: this compound, a long-chain N-acyl amino acid, possesses a unique amphiphilic structure that makes it a compound of interest for researchers in materials science, cosmetics, and drug delivery. This guide provides a comprehensive overview of its core physical and chemical properties, outlines detailed protocols for its synthesis and characterization, and discusses its potential applications. By synthesizing data from established chemical databases and analogous compounds, this document serves as a foundational resource for scientists and development professionals working with or exploring the potential of this compound.
Chemical Identity and Structure
This compound, also known as N-myristoyl-beta-alanine, is an amino acid derivative characterized by a 14-carbon alkyl chain (tetradecyl group) covalently bonded to the nitrogen atom of beta-alanine. This structure imparts both hydrophobic (the alkyl chain) and hydrophilic (the carboxylic acid group) properties, making it an amphiphilic molecule.
-
IUPAC Name: 3-(tetradecylamino)propanoic acid[1]
-
Synonyms: N-Myristoyl-beta-alanine, .beta.-Alanine, N-tetradecyl-[1]
-
CAS Number: 14960-08-8[1]
-
Molecular Formula: C₁₇H₃₅NO₂[1]
-
Molecular Weight: 285.47 g/mol [1]
Chemical Structure:
Physicochemical Properties
Quantitative data for this compound is not extensively published. The following table summarizes available data and includes estimated values based on its constituent parts, beta-alanine and myristic acid, and closely related N-acyl amino acids.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a white crystalline solid or powder at room temperature. | Based on analogous long-chain N-acyl amino acids and a salt form.[2] |
| Melting Point | A reported melting point for a related compound, this compound compounded with 2,2'-iminodiethanol, is approximately 60-70°C.[2] | The free acid form's melting point may differ but is expected to be in a similar range, influenced by the long alkyl chain. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | Typical for compounds with a high molecular weight and a carboxylic acid group. |
| Solubility | Expected to be soluble in organic solvents and alcohols.[2] It will likely exhibit limited solubility in water, forming micelles or vesicles above a certain concentration due to its amphiphilic nature. | The long hydrophobic tail dominates its solubility profile. The sodium salt form is expected to have higher water solubility.[3] |
| pKa | The carboxylic acid pKa is estimated to be around 4.0 - 5.0. The amino group pKa is estimated to be around 10.0 - 11.0. | These values are typical for the functional groups present and are influenced by the overall molecular structure. |
Synthesis and Purification Protocol
This compound can be reliably synthesized via the N-acylation of beta-alanine with myristoyl chloride (tetradecanoyl chloride) under Schotten-Baumann conditions. This well-established method is effective for forming amide bonds.
Causality Behind Experimental Choices:
-
Schotten-Baumann Conditions: The use of an aqueous alkaline solution (e.g., NaOH) is crucial. It serves two purposes: 1) to deprotonate the amino group of beta-alanine, making it a more potent nucleophile, and 2) to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent System: A biphasic system (e.g., water and an organic solvent like THF or diethyl ether) is often employed. Beta-alanine is soluble in the aqueous phase, while myristoyl chloride is soluble in the organic phase. The reaction occurs at the interface.
-
Temperature Control: The reaction is typically performed at a low temperature (0-5°C) initially to control the exothermic reaction between the acid chloride and water/hydroxide, minimizing hydrolysis of the myristoyl chloride.
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve beta-alanine (1.0 eq) and sodium hydroxide (2.2 eq) in distilled water in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5°C.
-
Reagent Addition: While stirring vigorously, slowly add a solution of myristoyl chloride (1.05 eq) in a suitable organic solvent (e.g., tetrahydrofuran) dropwise to the aqueous solution. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of ~2 using concentrated HCl. This step protonates the carboxylate, causing the product to precipitate out of the solution.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove salts and any unreacted beta-alanine.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone, to yield pure this compound.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
Analytical Characterization Workflow
A multi-step analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. This process provides a self-validating system for the final product.
Workflow Diagram:
Caption: Workflow for the characterization of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique confirms the presence of all proton environments. Expected signals include: a triplet around 0.88 ppm (terminal CH₃ of the alkyl chain), a broad singlet around 1.25 ppm ((CH₂)₁₁), multiplets for the CH₂ groups adjacent to the nitrogen and carbonyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: This confirms the carbon backbone. Key signals will correspond to the carbonyl carbon (~175 ppm), carbons of the alkyl chain (14-35 ppm), and the carbons of the beta-alanine moiety.
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) is ideal for this molecule.
-
Expected Result: In positive ion mode, the primary ion observed will be [M+H]⁺ at m/z 286.48. In negative ion mode, the [M-H]⁻ ion at m/z 284.47 will be observed. This analysis unequivocally confirms the molecular weight of the compound.[1]
3. High-Performance Liquid Chromatography (HPLC):
-
Technique: Reversed-phase HPLC (RP-HPLC) with a C18 column is the method of choice. A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a typical mobile phase.
-
Purpose: This experiment determines the purity of the sample. A pure sample will exhibit a single major peak. The peak area can be used to quantify purity, which should ideally be ≥95% for research applications.
Potential Applications in Research and Drug Development
The unique amphiphilic nature of this compound makes it a versatile molecule with potential applications in several fields.
-
Surfactants and Emulsifiers: Its structure is analogous to many common surfactants. It can be used to stabilize emulsions in cosmetic and pharmaceutical formulations.[2]
-
Drug Delivery: Long-chain N-acyl amino acids can self-assemble into micelles or vesicles in aqueous solutions. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
-
Permeation Enhancers: The lipid-like tail can interact with the stratum corneum of the skin, transiently disrupting the lipid bilayer and enhancing the penetration of co-administered drugs in topical and transdermal formulations.
-
Antimicrobial Agents: Some long-chain N-acyl amino acids have demonstrated antimicrobial properties, suggesting potential for development as novel antibiotics or preservatives.[4][5][6]
Conclusion
This compound is a structurally simple yet functionally versatile N-acyl amino acid. While detailed experimental data on its properties remains somewhat sparse in public literature, its characteristics can be reliably inferred from its structure and comparison with analogous compounds. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce and validate this compound for a variety of applications, from advanced materials to innovative pharmaceutical formulations.
References
-
U.S. Environmental Protection Agency. .beta.-Alanine, N-tetradecyl-. Substance Details. [Link]
-
Cheméo. Chemical Properties of «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester. [Link]
-
ChemBK. This compound, compound with 2,2'-iminodiethanol (1:1). [Link]
-
PubChem. beta-Alanine, N-dodecyl-. [Link]
-
ResearchGate. Long-Chain N-Acyl Amino Acid Antibiotics Isolated from Heterologously Expressed Environmental DNA. [Link]
-
MDPI. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. [Link]
-
PubMed. Characterization of a novel antibacterial N-acyl amino acid synthase from soil metagenome. [Link]
-
PubChem. beta-alanine,n-dodecyl-, monosodium salt. [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chembk.com [chembk.com]
- 3. beta-alanine,n-dodecyl-, monosodium salt | C15H30NNaO2 | CID 23678869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of a novel antibacterial N-acyl amino acid synthase from soil metagenome - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solution Behavior of N-Tetradecyl-beta-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Amphiphilic Nature of N-Tetradecyl-beta-alanine
This compound, a zwitterionic surfactant, holds significant promise in various scientific and industrial applications, including drug delivery and formulation development. Its unique molecular structure, featuring a long hydrophobic tetradecyl (myristoyl) tail and a hydrophilic beta-alanine headgroup with both a positive and a negative charge, imparts a complex and fascinating solubility profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of this compound in different solvents. Moving beyond a simple compilation of data, this document delves into the underlying physicochemical principles governing its solubility, offers detailed experimental protocols for its determination, and presents a framework for understanding its behavior in solution. As a self-validating system, the methodologies described herein are designed to be robust and reproducible, empowering researchers to generate reliable data tailored to their specific applications.
The Molecular Architecture and its Influence on Solubility
This compound, also known as myristoyl-beta-alanine, is an N-acyl amino acid. Its structure consists of a 14-carbon saturated fatty acid (myristic acid) linked to the amino group of beta-alanine. This amphiphilic nature is the primary determinant of its solubility characteristics.
The long, nonpolar tetradecyl chain is hydrophobic, meaning it repels water and seeks to interact with other nonpolar molecules or surfaces. Conversely, the beta-alanine headgroup is hydrophilic due to the presence of both a positively charged amino group and a negatively charged carboxyl group, allowing it to interact favorably with water and other polar solvents. This dual character leads to the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).
Theoretical Framework for Solubility of Zwitterionic Surfactants
The solubility of this compound is not a simple dissolution process but is governed by several interconnected phenomena:
-
Zwitterionic Nature and pH Dependence: As a zwitterionic molecule, this compound possesses both acidic (carboxyl) and basic (amino) functional groups. The overall charge of the molecule is therefore dependent on the pH of the solution. At its isoelectric point (pI), the net charge is zero, and the solubility in water is typically at its minimum. At pH values below the pI, the carboxyl group is protonated, and the molecule carries a net positive charge. Conversely, at pH values above the pI, the amino group is deprotonated, resulting in a net negative charge. This variation in charge significantly impacts its interaction with polar solvents like water. The solubility of amino acids is strongly dependent on pH, with a minimal value near the isoelectric point.[1]
-
The Krafft Point: For many ionic surfactants, there is a specific temperature, known as the Krafft temperature or Krafft point, below which the surfactant's solubility is limited to its monomeric form.[2] Above the Krafft point, the solubility dramatically increases as micelles begin to form.[2] The Krafft point is the temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC).[2] This temperature is a critical parameter for any application involving the dissolution of this compound in aqueous systems.
-
Critical Micelle Concentration (CMC): The CMC is the concentration of a surfactant in a bulk phase at which the molecules begin to self-assemble into micelles.[3] Below the CMC, the surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules primarily form micelles, and the monomer concentration remains relatively constant.[3] The CMC is a key indicator of a surfactant's efficiency and is influenced by factors such as temperature, pH, and the presence of electrolytes.[3]
Quantitative Solubility Profile of this compound
| Solvent | Chemical Formula | Expected Solubility Behavior | Key Considerations |
| Water | H₂O | Highly dependent on temperature (Krafft point) and pH. Expected to be low below the Krafft point and increase significantly above it. Minimum solubility at the isoelectric point. | Determine the Krafft point and the pH-solubility profile. |
| Ethanol | C₂H₅OH | Expected to be soluble. The polar hydroxyl group can interact with the hydrophilic headgroup, while the ethyl chain can interact with the hydrophobic tail. | |
| Methanol | CH₃OH | Expected to be well soluble, similar to ethanol. | |
| Acetone | C₃H₆O | Moderate to good solubility is expected. Acetone has a dipole moment that can interact with the zwitterionic headgroup. | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Expected to be highly soluble. DMSO is a strong polar aprotic solvent capable of solvating both the hydrophilic and hydrophobic portions. |
Experimental Protocols for Solubility Determination
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the determination of the key solubility parameters of this compound.
Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.
Sources
N-Tetradecyl-beta-alanine mechanism of action in cells
An In-Depth Technical Guide to the Cellular Mechanism of Action of N-Tetradecyl-beta-alanine
Abstract
This compound is an amphipathic molecule combining a hydrophilic beta-alanine headgroup with a lipophilic 14-carbon tetradecyl tail. While direct research on this specific compound is sparse, its chemical structure provides a strong basis for postulating a distinct mechanism of action at the cellular level. This guide synthesizes a proposed mechanism, grounded in established principles of membrane biology and neuropharmacology. We hypothesize that this compound primarily functions as a modulator of membrane-associated proteins, with a particularly strong potential as an inhibitor of the Glycine Transporter Type 1 (GlyT1). Its long alkyl chain facilitates insertion into the plasma membrane, potentially concentrating its activity within lipid raft microdomains and anchoring the beta-alanine moiety for potent interaction with membrane-embedded targets. This guide will detail this proposed mechanism, provide robust experimental protocols for its validation, and present the downstream consequences for cellular signaling.
Introduction: Deconstructing this compound
This compound (C17H35NO2) is a synthetic amino acid derivative.[1] Its structure is key to its function:
-
The Hydrophobic Anchor (Tetradecyl Tail): The 14-carbon saturated chain is highly lipophilic, giving the molecule a strong affinity for the lipid bilayer of cell membranes. This property suggests that its primary site of action is not cytosolic, but rather integrated within or associated with the cell membrane.
-
The Functional Headgroup (beta-Alanine): Beta-alanine is a known bioactive molecule. It is the rate-limiting precursor for the synthesis of carnosine, an intracellular buffer and antioxidant.[2][3] More relevant to a membrane-anchored mechanism, beta-alanine and its analogs can act as neurotransmitters, notably as agonists at glycine receptors and as ligands for other G protein-coupled receptors.[2][4][5]
The conjugation of these two moieties creates a molecule purpose-built for interacting with membrane-bound targets. The tetradecyl tail acts as an anchor, concentrating the molecule in the two-dimensional space of the cell membrane and potentially orienting the beta-alanine headgroup for high-affinity interactions with transporter binding pockets or receptor sites.
Proposed Primary Mechanism of Action: Inhibition of the Glycine Transporter 1 (GlyT1)
The most compelling hypothesis for the action of this compound is its function as a potent, non-competitive inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels available to co-agonize the N-methyl-D-aspartate (NMDA) receptor.[6][7]
Causality Behind the Hypothesis:
-
Structural Analogy: Many potent GlyT1 inhibitors incorporate a glycine or sarcosine (N-methylglycine) moiety attached to a large, lipophilic group.[8] The this compound structure fits this pharmacophore, with the beta-alanine serving as the glycine analog and the tetradecyl chain providing the extensive lipophilicity required for potent interaction with the membrane-embedded transporter.
-
Membrane Localization: GlyT1 is an integral membrane protein. The tetradecyl tail would anchor this compound within the lipid bilayer, placing the beta-alanine headgroup in close and sustained proximity to the transporter's binding sites.
-
Non-Competitive Inhibition: The long lipid tail could induce conformational changes in the transporter or block the glycine translocation channel from within the membrane plane, rather than directly competing with glycine at the extracellular binding site. This mode of action is consistent with a non-competitive or irreversible inhibition profile.[8]
By inhibiting GlyT1, this compound would prevent the clearance of glycine from the synapse. The resulting increase in ambient synaptic glycine enhances the activation of NMDA receptors, which require glycine as an obligatory co-agonist for their function.[6][7] This potentiation of NMDA receptor signaling is a key therapeutic strategy for conditions involving NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[7][8]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound.
Secondary Mechanism: Modulation of Lipid Raft Integrity
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[9][10] These rafts function as organizing centers for signaling molecules, enhancing the efficiency of signal transduction.[9][11]
The saturated tetradecyl tail of this compound would favor its partitioning into these highly ordered lipid raft domains. Its incorporation could have two main consequences:
-
Altering Raft Stability: The introduction of this compound could alter the packing of lipids, thereby modifying the fluidity, size, and stability of the rafts.
-
Modulating Raft-Associated Proteins: Many signaling proteins, including receptors and enzymes like beta-secretase (BACE1) involved in Alzheimer's disease, are localized to lipid rafts.[10][12][13] By altering the raft environment, this compound could allosterically modulate the function of these resident proteins.
This mechanism is broader than GlyT1 inhibition and could contribute to a wider range of cellular effects, but it remains a secondary, less specific hypothesis.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanisms, a series of targeted experiments are required. The following protocols provide a self-validating system to test the core hypotheses.
Protocol 1: Assay for Membrane Insertion and Lipid Raft Localization
Objective: To determine if this compound inserts into the plasma membrane and preferentially localizes to detergent-resistant membrane fractions (lipid rafts).
Methodology:
-
Synthesis: Synthesize a fluorescently-tagged version of the compound (e.g., Bodipy-N-Tetradecyl-beta-alanine).
-
Cell Culture: Culture a relevant cell line (e.g., CHO cells stably expressing human GlyT1 or a neuronal cell line like SH-SY5Y).
-
Treatment: Incubate the cells with the fluorescent compound (e.g., 10 µM for 1 hour).
-
Detergent Extraction: Lyse the cells at 4°C in a buffer containing 1% Triton X-100, a non-ionic detergent that solubilizes most of the plasma membrane but leaves lipid rafts intact.[9]
-
Sucrose Density Gradient Ultracentrifugation:
-
Load the lysate at the bottom of a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose layers).
-
Centrifuge at high speed (e.g., 200,000 x g for 18 hours). Lipid rafts, being buoyant, will float to the interface between the 5% and 30% sucrose layers.
-
-
Fraction Collection & Analysis:
-
Carefully collect fractions from the top to the bottom of the gradient.
-
Analyze the fluorescence in each fraction using a plate reader to quantify the amount of the compound.
-
Perform a Western blot on the fractions for a known lipid raft marker (e.g., Flotillin or Caveolin) and a non-raft marker (e.g., Transferrin Receptor) to validate the separation.
-
Expected Outcome: A significant enrichment of Bodipy-N-Tetradecyl-beta-alanine fluorescence in the same low-density fractions that are positive for Flotillin would confirm lipid raft localization.
Protocol 2: GlyT1 Inhibition Assay using Electrophysiology
Objective: To directly measure the inhibitory effect of this compound on GlyT1 transporter activity.
Methodology:
-
System Preparation: Use Xenopus laevis oocytes injected with cRNA encoding human GlyT1. This creates a robust system for measuring transporter-mediated currents.[8]
-
Two-Electrode Voltage Clamp (TEVC):
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Perfuse the oocyte with a standard recording solution.
-
-
Glycine Application: Apply a known concentration of glycine (e.g., 100 µM) to the oocyte. The uptake of glycine by GlyT1 is electrogenic (co-transport of 2 Na⁺ and 1 Cl⁻), which generates an inward current. This is the baseline GlyT1 activity.
-
Inhibitor Application:
-
Pre-incubate the oocyte with varying concentrations of this compound (e.g., 1 nM to 100 µM) for 2-5 minutes.
-
Co-apply glycine and the inhibitor.
-
-
Data Acquisition and Analysis:
-
Measure the peak inward current in the presence of the inhibitor.
-
Calculate the percentage of inhibition relative to the baseline glycine current.
-
Plot the concentration-response curve and fit the data to determine the IC50 value.
-
To test for competitive vs. non-competitive inhibition, repeat the experiment with varying concentrations of glycine.[8]
-
Expected Outcome: A dose-dependent reduction in the glycine-induced current would confirm inhibitory activity. A change in Vmax but not Km with increasing inhibitor concentration would indicate non-competitive inhibition.
Experimental Workflow Diagram
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. β-Alanine in Cell Culture [sigmaaldrich.com]
- 3. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]
- 4. β-Alanine and taurine as endogenous agonists at glycine receptors in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-alanine induced ion channels in the membrane of cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Lipid rafts and neurodegeneration: structural and functional roles in physiologic aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid rafts play an important role in A beta biogenesis by regulating the beta-secretase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. people.bu.edu [people.bu.edu]
An In-depth Technical Guide to the Biological Functions of N-acylated Amino Acids
Abstract
N-acyl amino acids (NAAAs) are a burgeoning class of endogenous lipid signaling molecules, structurally defined by a fatty acid chain linked to an amino acid via an amide bond.[1] Chemically related to the well-studied endocannabinoids, these molecules are gaining significant attention for their diverse physiological roles and therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the core principles of NAAA signaling, their biosynthesis and degradation, molecular targets, and their implications in health and disease. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, offering detailed experimental methodologies to facilitate further investigation into this dynamic field of lipid biology.
Introduction: The Expanding Universe of Lipid Signaling
The landscape of lipid signaling is becoming increasingly complex with the discovery of a vast number of fatty acid amide derivatives that are now considered relevant therapeutic targets.[2][3] The initial identification of N-arachidonoyl-ethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors spurred the exploration of other structurally related lipid mediators.[4] Among these, N-acyl amino acids (NAAAs) have emerged as a significant and diverse family of signaling molecules.[3][4] These compounds are integral to the "endocannabinoidome," a complex lipid signaling system that extends beyond classical cannabinoid signaling.[2][3]
NAAAs are amphiphilic molecules, a characteristic that allows them to interact with a variety of cellular components, including membrane-bound receptors and intracellular enzymes.[5] Their structural diversity is vast, as theoretically, any amino acid can form an amide bond with any fatty acid, leading to hundreds of potential bioactive lipids.[4] This guide will delve into the known biological functions of these fascinating molecules, from their roles in metabolic regulation and inflammation to their potential as novel therapeutics for a range of pathological conditions.
The Chemical Biology of N-Acyl Amino Acids
The biological activity of an NAAA is determined by the specific combination of its fatty acid and amino acid components. This section will explore the biosynthesis, degradation, and chemical synthesis of these molecules.
Biosynthesis and Degradation: A Tightly Regulated Balance
The cellular concentrations of NAAAs are meticulously controlled by the interplay of biosynthetic and degradative enzymes. While the metabolic pathways for many of the hundreds of potential NAAA species are still under investigation, several key routes have been elucidated.[1]
Biosynthesis:
Two primary pathways are known for the synthesis of N-acyl glycines (NAGlys), a well-characterized class of NAAAs:
-
Direct Condensation: This pathway involves the direct linkage of a fatty acid (or its coenzyme A derivative) with an amino acid.[1]
-
Cytochrome c: This enzyme can catalyze the formation of N-arachidonoyl glycine (NAraGly), N-arachidonoyl serine (NAraSer), N-arachidonoyl alanine (NAraAla), and N-arachidonoyl γ-aminobutyric acid (NAraGABA).[1]
-
Glycine N-acyltransferase-like enzymes (GLYATL2 and GLYATL3): These enzymes facilitate the formation of amide bonds between medium- and long-chain acyl-CoAs and glycine.[1]
-
-
N-acyl-phosphatidylethanolamine (NAPE)-dependent pathway: While primarily associated with the synthesis of N-acyl ethanolamines (NAEs), this pathway can also contribute to the NAAA pool. NAPE, formed by the transfer of an acyl chain to phosphatidylethanolamine (PE), can be hydrolyzed by phospholipase D (NAPE-PLD) to generate NAEs, which can then be further metabolized to NAAAs.[6][7]
Degradation:
The primary enzyme responsible for the degradation of many NAAAs is Fatty Acid Amide Hydrolase (FAAH) .[8] This serine hydrolase catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid and amino acid.[8] The activity of FAAH is a critical determinant of the signaling lifespan of its NAAA substrates.
Another key enzyme in NAAA metabolism is Peptidase M20 Domain Containing 1 (PM20D1) , which can catalyze both the synthesis and hydrolysis of various N-acyl amino acids.[8]
Chemical Synthesis of N-Acyl Amino Acids
For research and therapeutic development, the chemical synthesis of specific NAAAs is essential. The most common method is the Schotten-Baumann reaction , which involves the acylation of an amino acid with an acyl chloride in the presence of a base.[4][9] Enzymatic synthesis using lipases or acylases offers a milder and more specific alternative, though often with lower yields.[9]
| Synthesis Method | Description | Advantages | Disadvantages |
| Chemical Synthesis (e.g., Schotten-Baumann) | Acylation of an amino acid with a reactive acyl derivative (e.g., acyl chloride) in the presence of a base.[4][9] | High yields, well-established, versatile for various acyl chains and amino acids.[9] | May require harsh reaction conditions, use of hazardous reagents, and protection of functional groups.[9] |
| Enzymatic Synthesis | Utilizes enzymes like lipases or acylases to catalyze the amide bond formation between a fatty acid and an amino acid.[9] | Mild reaction conditions, high specificity, environmentally friendly.[9] | Lower yields compared to chemical synthesis.[9] |
Diverse Biological Functions and Molecular Targets
NAAAs exert their effects through a variety of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[5] This section will highlight the diverse physiological roles of these molecules.
Neuromodulation and Pain Perception
Several NAAAs have been identified as potent neuromodulators, particularly in the context of pain and inflammation.
-
N-arachidonoyl glycine (NAGly): One of the most studied NAAAs, NAGly exhibits analgesic and anti-inflammatory properties.[10] It does not bind to classical cannabinoid receptors but is a potent agonist for the G-protein coupled receptor GPR18.[11] NAGly also inhibits the glycine transporter GlyT2, thereby enhancing glycinergic neurotransmission and contributing to its antinociceptive effects.[11] Furthermore, it can induce vasorelaxation through nitric oxide release and activation of potassium channels.[11][12]
-
N-arachidonoyl serine (NASer): This NAAA has demonstrated vasodilatory and neuroprotective effects.[13]
Metabolic Regulation and Energy Homeostasis
NAAAs are emerging as key players in the regulation of metabolism and energy balance.
-
N-oleoyl leucine (NOL): This N-acyl amide, generated by the enzyme PM20D1, has been shown to uncouple mitochondrial respiration independently of uncoupling protein 1 (UCP1).[14] Administration of NOL in diet-induced obese mice resulted in decreased body weight and fat mass, and improved glucose homeostasis.[14]
-
Other N-acyl amino acids: Certain NAAAs can act as chemical uncouplers to directly stimulate mitochondrial respiration, leading to increased energy expenditure.[8] N-oleoyl phenylalanine has been shown to regulate energy homeostasis.[4]
Inflammation and Immune Modulation
NAAAs have demonstrated significant anti-inflammatory and immunomodulatory activities.
-
N-linoleoyl tyrosine: By activating the CB2 receptor, this NAAA protects against transient cerebral ischemia.[3]
-
N-stearoyl derivatives of tyrosine, serine, and threonine: These compounds have been shown to possess neuroprotective activity.[3]
-
N-acyl alanines: Several N-acyl alanines have exhibited antiproliferative effects in vitro.[4]
| N-Acyl Amino Acid | Primary Biological Function(s) | Known Molecular Target(s) |
| N-arachidonoyl glycine (NAGly) | Analgesia, anti-inflammation, vasorelaxation.[10][11][12] | GPR18, GlyT2.[11] |
| N-oleoyl leucine (NOL) | Mitochondrial uncoupling, increased energy expenditure, improved glucose homeostasis.[14] | Mitochondria.[14] |
| N-arachidonoyl serine (NASer) | Vasodilation, neuroprotection.[13] | - |
| N-linoleoyl tyrosine | Neuroprotection.[3] | CB2 Receptor.[3] |
| N-oleoyl phenylalanine | Regulation of energy homeostasis.[4] | - |
Experimental Protocols for the Study of N-Acyl Amino Acids
The study of NAAAs requires a combination of analytical and functional experimental approaches. This section provides detailed methodologies for their extraction, quantification, and functional characterization.
Extraction and Quantification of N-Acyl Amino Acids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAAAs in biological matrices.
Step-by-Step Protocol for NAAA Extraction from Tissue:
-
Tissue Homogenization: Homogenize frozen tissue (~10 mg) in ice-cold FAAH Assay Buffer (or a suitable alternative).[8] Keep the sample on ice for 10 minutes.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the NAAAs.
-
Lipid Extraction (Folch Method):
-
Add a mixture of chloroform:methanol (2:1, v/v) to the supernatant.
-
Vortex thoroughly and incubate on ice.
-
Add water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the lower organic phase containing the lipids.[15]
-
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[16]
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol containing a modifier like formic acid or ammonium acetate.[17]
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[17] The MRM transitions will be specific for the precursor ion (the NAAA) and a characteristic fragment ion (e.g., the amino acid).[17]
Functional Assays for NAAA Activity
FAAH Inhibitor Screening Assay:
This assay is used to identify compounds that inhibit the activity of FAAH, the primary degradative enzyme for many NAAAs.
-
Reagent Preparation: Prepare assay buffer, FAAH enzyme solution, and a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[2]
-
Assay Setup: In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound at various concentrations. Include controls for 100% enzyme activity and background.[9]
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.[9]
-
Measurement: Monitor the increase in fluorescence over time using a plate reader (excitation ~350 nm, emission ~460 nm).[2] The rate of fluorescence increase is proportional to FAAH activity.
Mitochondrial Respiration Assay:
This assay measures the effect of NAAAs on mitochondrial oxygen consumption.
-
Cell Culture: Culture cells of interest (e.g., adipocytes) in a Seahorse XF plate.
-
Assay Medium: Replace the culture medium with a low-buffered assay medium.
-
NAAA Treatment: Inject the NAAA of interest into the wells at various concentrations.
-
Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer to measure the OCR in real-time. An increase in OCR following NAAA addition is indicative of mitochondrial uncoupling.[18]
-
Mitochondrial Stress Test: Inject a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial function.[19]
GPCR Activation Assay (Bioluminescence Resonance Energy Transfer - BRET):
This assay can be used to determine if an NAAA activates a specific GPCR.
-
Cell Transfection: Co-transfect cells with a plasmid encoding the GPCR of interest fused to a Renilla luciferase (Rluc) and a plasmid encoding a fluorescent protein (e.g., YFP) fused to a downstream signaling partner (e.g., G-protein or β-arrestin).
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Ligand Stimulation: Add the NAAA of interest to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine).
-
BRET Measurement: Measure the light emission at the wavelengths corresponding to the luciferase and the fluorescent protein. An increase in the BRET ratio (acceptor emission/donor emission) indicates that the NAAA is activating the GPCR and causing the interaction of the two fusion proteins.[20]
Therapeutic Potential and Future Directions
The diverse biological activities of NAAAs make them attractive targets for therapeutic intervention in a range of diseases.
-
Pain and Inflammation: FAAH inhibitors, which increase the levels of endogenous NAAAs like NAGly, are being investigated as non-addictive analgesics and anti-inflammatory agents.[10]
-
Metabolic Disorders: NAAAs that promote mitochondrial uncoupling, such as N-oleoyl leucine, hold promise for the treatment of obesity and type 2 diabetes.[14]
-
Neurological and Psychiatric Disorders: Given their neuromodulatory roles, NAAAs and the enzymes that regulate their metabolism are being explored as targets for a variety of neurological and psychiatric conditions.[8]
The field of NAAA research is rapidly evolving. Future studies will likely focus on:
-
Deorphanizing NAAA receptors: Identifying the specific receptors for the many NAAAs whose targets are currently unknown.
-
Elucidating biosynthetic and degradative pathways: Gaining a more complete understanding of the enzymes that control the levels of different NAAA species.
-
Developing selective pharmacological tools: Designing potent and selective agonists, antagonists, and enzyme inhibitors to further probe the functions of NAAAs and to develop novel therapeutics.
Conclusion
N-acyl amino acids represent a diverse and functionally significant class of lipid signaling molecules. Their involvement in a wide array of physiological processes, from pain and inflammation to metabolic regulation, underscores their importance in maintaining cellular and organismal homeostasis. The continued exploration of their biological functions and molecular targets, facilitated by the advanced analytical and functional methodologies outlined in this guide, will undoubtedly pave the way for novel therapeutic strategies for a variety of human diseases.
References
-
Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]
-
Di Marzo, V., & Piscitelli, F. (2015). The Endocannabinoid System and its Modulation by Phytocannabinoids. Neurotherapeutics, 12(4), 692–698. [Link]
-
Saghatelian, A., et al. (2004). A FAAH-regulated class of N-acyl taurines that activates TRP ion channels. Biochemistry, 43(46), 14332–14339. [Link]
-
Wikipedia. (2023). N-Acyl amides. Wikipedia. [Link]
-
Prakash, A., & Kamlekar, R. K. (2021). Function and therapeutic potential of N-acyl amino acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(10), 158998. [Link]
-
Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 228–238. [Link]
-
Hanuš, L. O., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381–388. [Link]
-
Coulon, D., et al. (2011). Occurrence, Biosynthesis and Functions of N-acylphosphatidylethanolamines (NAPE): Not Just Precursors of N-acylethanolamines (NAE). Biochimie, 93(5), 794–805. [Link]
-
Aslan, I., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 26(16), 4983. [Link]
-
Okamoto, Y., et al. (2004). N-Acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) and its physiological roles. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1682(1-3), 1-10. [Link]
-
Grokipedia. (2026). N-Arachidonylglycine. Grokipedia. [Link]
-
Tan, B., et al. (2010). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Journal of Lipid Research, 51(1), 112–119. [Link]
-
ResearchGate. (2010). (PDF) Identification of endogenous acyl amino acids based on a targeted lipidomics approach. ResearchGate. [Link]
-
ResearchGate. (n.d.). Typical acquisition for each sample. LC–MS/MS was used to analyse amino... ResearchGate. [Link]
-
Francklyn, C. S., & Musier-Forsyth, K. (2019). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Methods, 155, 3-12. [Link]
-
Yuan, M., et al. (2012). Targeted Quantification of Amino Acids by Dansylation. In Metabolomics: Methods and Protocols (pp. 79-90). Humana Press. [Link]
-
ResearchGate. (2019). (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ResearchGate. [Link]
-
Protocols.io. (2019). Evaluation of Mitochondrial Function. Protocols.io. [Link]
-
Magnes, C., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(2), 465–474. [Link]
-
Ho, W. S. V., et al. (2008). N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels. British Journal of Pharmacology, 155(4), 546–555. [Link]
-
Protocols.io. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Protocols.io. [Link]
-
Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. [Link]
-
Michigan State University. (2019). PROTOCOL MSMC-002 version 1.1. PROTOCOL: FREE AMINO ACID EXTRACTION. Michigan State University. [Link]
-
Agilent. (n.d.). Measuring mitochondrial respiration in intact skeletal muscle fibers. Agilent. [Link]
-
Osto, M., et al. (2015). Measuring Mitochondrial Respiration in Previously Frozen Biological Samples. Current Protocols in Cell Biology, 68(1), 25.10.1-25.10.17. [Link]
-
Zhang, T., et al. (2024). Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. Journal of the American Chemical Society. [Link]
-
Carcamo, S., et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatographic Science, 52(7), 609–617. [Link]
-
Chin, C. C., & Wold, F. (1985). Studies on Nα-acylated proteins: The N-terminal sequences of two muscle enolases. Biochemical Journal, 225(1), 115–121. [Link]
-
Tannahill, G. M., et al. (2016). An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. Journal of Visualized Experiments, (117), 54920. [Link]
-
Gormal, R. S., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 3(3), 101538. [Link]
-
Shimadzu. (n.d.). AD-0184 : Non-Derivatization LC/MS/MS Method for Determination. Shimadzu. [Link]
-
Valcourt, J. R., & Gumbart, J. C. (2023). Protein N-terminal acylation: An emerging field in bacterial cell physiology. Journal of Biological Chemistry, 299(4), 103001. [Link]
-
Das, M., & Hatzoglou, M. (2020). A Label-Free Assay for Aminoacylation of tRNA. Methods and Protocols, 3(4), 77. [Link]
-
Katritzky, A. R., et al. (2000). A conventional new procedure for N-acylation of unprotected amino acids. The Journal of Organic Chemistry, 65(24), 8077–8079. [Link]
-
Hancock, J. R. (2002). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 809-816). Humana Press. [Link]
-
Go-Abstract. (n.d.). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Go-Abstract. [Link]
-
Anderson, R. E., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810459. [Link]
- Google Patents. (2015). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
-
ResearchGate. (2014). Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [Link]
-
Protocols.io. (2020). A Combined Cell-Free Protein Synthesis and Fluorescence-Based Approach to Investigate GPCR Binding Properties. Protocols.io. [Link]
-
MDPI. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 11. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
N-Tetradecyl-beta-alanine Stability and Degradation Profile: An In-depth Technical Guide
Introduction: The Critical Role of Stability in Drug Development
N-Tetradecyl-beta-alanine is a long-chain N-alkylated amino acid with potential applications in drug delivery and formulation due to its amphiphilic nature. As with any active pharmaceutical ingredient (API) or excipient, a thorough understanding of its stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, outlines a systematic approach to conducting forced degradation studies, and details the analytical methodologies required for the identification and quantification of degradation products. This document is intended for researchers, scientists, and drug development professionals to establish a robust stability-indicating profile for this compound.
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a molecule.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[2] The information gleaned from these studies is invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions.[3]
Predicted Degradation Pathways of this compound
Based on the chemical structure of this compound, which features a secondary amine and a carboxylic acid functional group, several degradation pathways can be anticipated under various stress conditions.
Oxidative Degradation
The secondary amine in this compound is a likely site for oxidation. The nitrogen's lone pair of electrons makes it susceptible to attack by oxidizing agents.[4] The long alkyl chain could also be a site for oxidation, although the secondary amine is generally more reactive.
-
N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide.
-
Dealkylation: Oxidative cleavage of the C-N bond can lead to the formation of beta-alanine and tetradecanal.[5] Further oxidation of the aldehyde could yield tetradecanoic acid.
-
Hydroxylation: The alkyl chain could undergo hydroxylation at various positions.
Hydrolytic Degradation
While this compound does not contain ester or amide bonds which are highly susceptible to hydrolysis, the term can also refer to reactions with water under pH stress. However, the C-N bond in amines is generally stable to hydrolysis under typical conditions.[6]
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation. The ICH guideline Q1B outlines the requirements for photostability testing.[7][8] The energy from photons can lead to the formation of reactive species and subsequent degradation. Potential photolytic degradation pathways could involve the cleavage of the N-C bond or reactions involving the carboxylic acid group.
Thermal Degradation
Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions. Studies on similar amino acids have shown that thermal decomposition can occur, though beta-alanine itself is relatively stable at high temperatures.[9][10] For this compound, thermal stress could potentially lead to decarboxylation or cleavage of the alkyl chain.
Forced Degradation Study: A Strategic Approach
A well-designed forced degradation study is essential to uncover the potential degradation products of this compound.[11] The study should be systematic, covering a range of stress conditions.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of this compound.
Detailed Experimental Protocols
1. Preparation of Stock Solution:
-
Accurately weigh approximately 50 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
2. Acidic Degradation:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
3. Basic Degradation:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.
-
Keep the solution at 60°C for 24 hours.
-
At specified time intervals, withdraw a sample, neutralize with 0.1 M hydrochloric acid, and prepare for analysis.
4. Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at various time points for analysis.
5. Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.
-
Solution State: Heat the stock solution at 80°C for 7 days.
-
Analyze samples at the end of the study.
6. Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for developing a SIM.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for compounds with long alkyl chains. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid helps to protonate the amine and carboxylic acid groups, improving peak shape. Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient Elution | Start with a lower percentage of B and gradually increase | To elute the polar degradation products first, followed by the more non-polar parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm | As this compound lacks a strong chromophore, detection at lower UV wavelengths (e.g., 210 nm) may be necessary. DAD allows for the assessment of peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Identification and Structural Elucidation of Degradation Products
Once the degradation products are separated by the stability-indicating HPLC method, their structures need to be elucidated.
Analytical Techniques for Identification
Caption: Analytical techniques for the identification of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the initial identification of degradation products.[13] By coupling the HPLC to a mass spectrometer, the molecular weight of each degradation product can be determined. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help in proposing a structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradation product, further aiding in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unknown degradation products, isolation followed by NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the gold standard for unambiguous structural elucidation.[14]
Data Presentation and Interpretation
The results of the forced degradation study should be presented clearly and concisely.
Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 80°C, Solid | 7 days | [Insert Data] | [Insert Data] | [Insert Data] |
| 80°C, Solution | 7 days | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | - | [Insert Data] | [Insert Data] | [Insert Data] |
Mass Balance
A critical aspect of a stability study is the mass balance, which is the process of adding the assay value and the levels of degradation products to see how closely it adds up to 100% of the initial value. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.
Conclusion and Recommendations
This technical guide provides a framework for investigating the stability and degradation profile of this compound. A systematic forced degradation study, coupled with the development and validation of a stability-indicating analytical method, is crucial for understanding the intrinsic stability of the molecule. The predicted degradation pathways, primarily involving oxidation of the secondary amine, should be the initial focus of the investigation. The structural elucidation of any significant degradation products is essential for ensuring the safety and quality of any pharmaceutical product containing this compound. Based on the stability profile, appropriate formulation strategies, packaging materials, and storage conditions can be defined to ensure the product's integrity throughout its shelf life.
References
-
Wikipedia. Amide. [Link]
-
Chemistry Stack Exchange. Why do amides require much harsher conditions for hydrolysis than esters?. [Link]
-
Fiveable. Hydrolysis of Amides Definition. [Link]
-
ACS Omega. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. [Link]
-
ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]
-
Oxford Academic. relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]
-
PubMed. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. [Link]
-
FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. [Link]
-
ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]
-
PubMed. Anaerobic degradation of long-chain alkylamines by a denitrifying Pseudomonas stutzeri. [Link]
-
ResearchGate. Acidic hydrolysis of amide bonds. [Link]
-
YouTube. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. [Link]
-
IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
NIST WebBook. β-Alanine, N-(4-trifluoromethylbenzoyl)-, tetradecyl ester. [Link]
-
International Journal of Applied Pharmaceutics. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
PubChem. beta-Alanine, N-capryloyl-, tetradecyl ester. [Link]
-
Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
NIST WebBook. β-Alanine, N-(3-trifluoromethylbenzoyl)-, tetradecyl ester. [Link]
-
NIST WebBook. β-Alanine, N-(2,3,4-trifluorobenzoyl)-, tetradecyl ester. [Link]
-
ChemBK. This compound, compound with 2,2'-iminodiethanol (1:1). [Link]
-
ResearchGate. Different mass spectra of alanine. Measurement was performed in single... [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
Nature. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products. [Link]
-
ResearchGate. Methods of the oxidative cleavage of C−N bonds in N-alkylamines. [Link]
-
US EPA. .beta.-Alanine, N-tetradecyl-. [Link]
-
ACS Publications. Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate. [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
ResearchGate. (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. [Link]
-
AmbioPharm. What is a stability indicating method? [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). [Link]
-
National Institutes of Health. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. [Link]
-
Human Metabolome Database. Showing metabocard for beta-Alanine (HMDB0000056). [Link]
-
National Institutes of Health. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]
-
DergiPark. Miscibility and Thermal Degradation Kinetics of Poly-β- Alanine/Poly(3-hydroxypropionate) Blends. [Link]
-
ResearchGate. (PDF) Amino Acid-Based Surfactants. [Link]
-
University of Greenwich. Thermal Studies of L, D and β-Alanine. [Link]
-
PubChem. β-alanine degradation. [Link]
-
AMS Biopharma. Stability-indicating methods for peptide drug analysis. [Link]
-
E3S Web of Conferences. Synthesis and investigation of surface activity of amino acid surfactants. [Link]
-
PLOS One. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
PubMed. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. [Link]
-
ResearchGate. High-temperature study of beta-alanine crystals. [Link]
-
Frontiers. Advances in the synthesis of β-alanine. [Link]
-
ResearchGate. BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. [Link]
-
Nanjing Chemical Material Corp.. BETA-Alanine Process Introduction. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. biopharminternational.com [biopharminternational.com]
- 12. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of N-Tetradecyl-beta-alanine (NMR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Analysis of N-Tetradecyl-β-alanine
Authored by: A Senior Application Scientist
Abstract
N-Tetradecyl-β-alanine is an amphiphilic molecule characterized by a 14-carbon hydrophobic alkyl chain and a hydrophilic β-alanine headgroup. This structure imparts surfactant-like properties, making it a compound of interest in drug delivery systems, personal care products, and nanotechnology.[1][2][3] Accurate structural confirmation and purity assessment are paramount for its application in these fields. This technical guide provides a comprehensive overview of the analytical methodologies for the complete spectroscopic characterization of N-Tetradecyl-β-alanine, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We delve into the causality behind experimental choices, provide detailed, field-tested protocols, and interpret the resulting spectral data.
Molecular Structure and Spectroscopic Overview
To effectively interpret spectroscopic data, a clear understanding of the molecule's distinct chemical environments is essential. The structure of N-Tetradecyl-β-alanine consists of two primary moieties: the N-tetradecyl chain and the β-alanine headgroup.
Caption: Molecular structure of N-Tetradecyl-β-alanine with key atoms numbered.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For an amphiphilic compound like N-Tetradecyl-β-alanine, solvent selection is a critical first step to ensure complete dissolution of both the hydrophobic tail and the polar headgroup.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. The primary goal is to create a clear, homogeneous solution free of particulate matter.
Materials:
-
N-Tetradecyl-β-alanine (10-20 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[4]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD), ~0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool or a syringe filter
-
Vial
Procedure:
-
Weighing: Accurately weigh 10-20 mg of the sample into a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent. CDCl₃ is often effective for molecules with long alkyl chains. If solubility is an issue due to the polar headgroup, CD₃OD is an excellent alternative. The choice of solvent affects the observation of exchangeable protons (NH and OH); in CD₃OD, these signals will typically exchange with deuterium and disappear.
-
Filtration (Critical Step): To ensure magnetic field homogeneity, the sample must be free of all solid particles.[5] Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the dissolved sample through this filter directly into the NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
Sample Volume: Ensure the final sample height in the NMR tube is adequate, typically 4-5 cm (0.6-0.7 mL), to be within the detector coil of the spectrometer.[6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides a proton census of the molecule. The predicted chemical shifts (δ), multiplicities, and integrations are key to structural assignment.
Table 1: Predicted ¹H NMR Data for N-Tetradecyl-β-alanine
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~0.88 | Triplet (t) | 3H | Terminal methyl group (C17-H₃ ) |
| b | ~1.25 | Broad Multiplet (m) | ~24H | Methylene chain (-(CH₂ )₁₂-) |
| c | ~2.75 | Triplet (t) | 2H | Methylene adjacent to N on alkyl chain (H₂ C4-N) |
| d | ~2.95 | Triplet (t) | 2H | Methylene adjacent to N on alanine (H₂ Cα-N) |
| e | ~2.58 | Triplet (t) | 2H | Methylene adjacent to carbonyl (H₂ Cβ-C=O) |
| f | ~8-10 | Broad Singlet (br s) | 2H | NH and COOH protons (exchangeable) |
Causality in Interpretation:
-
Signal a (C17-H₃): This signal appears furthest upfield as it is most shielded. It is a triplet because of coupling to the two adjacent protons on C16.
-
Signal b (Methylene Envelope): The protons on carbons C5 through C16 are in very similar chemical environments, causing their signals to overlap into a large, broad multiplet.[7]
-
Signals c, d, e (Downfield Triplets): These methylene protons are adjacent to electron-withdrawing groups (nitrogen or carbonyl), which deshield them and shift their signals downfield.[8][9] Each appears as a triplet due to coupling with their respective methylene neighbors. The protons on Cα and C4, both adjacent to the nitrogen, may overlap but can often be resolved or confirmed using 2D NMR.
¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[10]
Table 2: Predicted ¹³C NMR Data for N-Tetradecyl-β-alanine
| Predicted δ (ppm) | Assignment |
|---|---|
| ~175 | C =O (Carboxylic acid, C3) |
| ~49 | C H₂-N (Alkyl chain, C4) |
| ~44 | C H₂-N (Alanine, Cα) |
| ~34 | C H₂-C=O (Alanine, Cβ) |
| ~31.9 | Methylene chain carbon |
| ~29.7-29.1 | Methylene chain envelope (-(C H₂)ₙ-) |
| ~26.8 | Methylene chain carbon |
| ~22.7 | Methylene chain carbon |
| ~14.1 | Terminal C H₃ (C17) |
Causality in Interpretation:
-
Carbonyl Carbon (C3): The C=O carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, placing its signal significantly downfield.[10][11]
-
Alkyl Chain Carbons: The carbons of the long alkyl chain appear in the typical aliphatic region (14-32 ppm). The terminal methyl (C17) is the most shielded (lowest ppm value).
-
Carbons Adjacent to Heteroatoms (Cα, Cβ, C4): The carbons directly bonded to the nitrogen (Cα, C4) or the carbonyl group (Cβ) are deshielded and appear further downfield compared to the rest of the alkyl chain.
Workflow and 2D NMR Confirmation
To unambiguously assign the proton and carbon signals, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
Caption: Standard workflow for NMR-based structural elucidation.
-
COSY: This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm, for example, that the protons of signal 'd' are coupled to the protons of signal 'e'.
-
HSQC: This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signal at ~2.58 ppm (e) to the carbon signal at ~34 ppm (Cβ).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the precise molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is an ideal soft ionization technique for a polar molecule like N-Tetradecyl-β-alanine, as it typically keeps the molecule intact.
Experimental Protocol: MS Sample Preparation (ESI)
Materials:
-
N-Tetradecyl-β-alanine (~1 mg)
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Vial and micropipette
Procedure:
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, often 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Analysis: Infuse the working solution directly into the mass spectrometer or inject it via an HPLC system.[12]
Expected Mass Spectrum and Fragmentation
The molecular formula C₁₇H₃₅NO₂ gives a monoisotopic mass of 285.2668 Da.[13]
Table 3: Predicted Key Ions in ESI-MS
| Ion | Predicted m/z | Ionization Mode | Interpretation |
|---|---|---|---|
| [M+H]⁺ | 286.2741 | Positive (+) | Protonated molecular ion |
| [M+Na]⁺ | 308.2560 | Positive (+) | Sodiated adduct |
| [M-H]⁻ | 284.2595 | Negative (-) | Deprotonated molecular ion |
Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) in MS/MS, characteristic fragments are expected. The fragmentation of N-alkyl amino acids often involves cleavages around the nitrogen atom and the carboxyl group.[14][15]
-
Loss of Carboxylic Acid: A common fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment ion [M-COOH]⁺ at m/z 240.28.[7][16]
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is also common in amines.
-
Alkyl Chain Fragmentation: The long alkyl chain can fragment, typically resulting in a series of peaks separated by 14 Da (representing CH₂ units).[7]
Caption: Plausible fragmentation pathways for N-Tetradecyl-β-alanine in MS/MS.
Summary and Conclusion
The structural elucidation of N-Tetradecyl-β-alanine is reliably achieved through a synergistic application of NMR and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with characteristic signals for the terminal methyl group (~0.9 ppm), the extensive methylene envelope (~1.25 ppm), and downfield-shifted protons adjacent to the nitrogen and carbonyl functionalities. 2D NMR experiments like COSY and HSQC serve to rigorously confirm these assignments. Mass spectrometry validates the molecular weight with high precision (m/z 286.27 for [M+H]⁺) and reveals characteristic fragmentation patterns, such as the loss of the carboxylic acid group, that are consistent with the proposed structure. Together, these methods provide a self-validating system for the unequivocal identification and characterization of N-Tetradecyl-β-alanine, ensuring its quality for advanced applications.
References
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]
-
Gogichaeva, N. V., Williams, T. D., & Pasco, D. S. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(9), 1565–1575. Available at: [Link]
-
Sun, H., Sanders, L. K., & Oldfield, E. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 124(19), 5486–5495. Available at: [Link]
-
University of Leicester. NMR Sample Preparation. Available at: [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Office of Scientific and Technical Information (OSTI). Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
PubChem. N-tetradecyl-beta-alanine. National Center for Biotechnology Information. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D₂O, experimental) (HMDB0000056) for beta-Alanine. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). .beta.-Alanine, N-tetradecyl-. Substance Details - SRS. Available at: [Link]
-
Imae, K., et al. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(7), 12543–12555. Available at: [Link]
-
ChemBK. (n.d.). This compound, compound with 2,2'-iminodiethanol (1:1). Available at: [Link]
-
A. Lauricella, et al. (2015). Synthesis, physical-chemical and biological properties of amphiphilic amino acid conjugates of nitroxides. New Journal of Chemistry, 39(4), 2533-2544. Available at: [Link]
-
Latour, E., et al. (2013). Amphiphilic amino acids: A key to adsorbing proteins to nanopatterned surfaces?. Journal of Colloid and Interface Science, 394, 24-31. Available at: [Link]
-
Arti, et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLoS ONE, 14(1), e0210611. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis, physical-chemical and biological properties of amphiphilic amino acid conjugates of nitroxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. organomation.com [organomation.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hmdb.ca [hmdb.ca]
- 9. β-Alanine(107-95-9) 1H NMR spectrum [chemicalbook.com]
- 10. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 11. mdpi.com [mdpi.com]
- 12. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C17H35NO2) [pubchemlite.lcsb.uni.lu]
- 14. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
Methodological & Application
Application Note: A Protocol for the Solubilization of N-Tetradecyl-β-alanine for In Vitro Biological Assays
Abstract
N-Tetradecyl-β-alanine is a zwitterionic amino acid-based surfactant with a long alkyl chain, making it a molecule of interest in drug delivery, cell membrane studies, and as a bioactive lipid. Its amphiphilic and zwitterionic nature presents unique challenges for dissolution, where improper preparation can lead to aggregation and precipitation, compromising the accuracy and reproducibility of in vitro assays. This document provides a comprehensive, mechanistically grounded protocol for the effective solubilization of N-Tetradecyl-β-alanine. We delve into the physicochemical principles governing its solubility and offer a step-by-step methodology to achieve a clear, stable stock solution suitable for a wide range of biological research applications.
Introduction: The Critical Need for Proper Solubilization
N-Tetradecyl-β-alanine belongs to the class of N-acyl amino acids, which are noted for their biocompatibility and unique surfactant properties.[1] Its structure, comprising a hydrophilic β-alanine headgroup and a 14-carbon hydrophobic tail, dictates its behavior in aqueous solutions. For researchers investigating its biological effects—be it in cell-based assays, enzyme kinetics, or biophysical studies—achieving a true solution of monomeric N-Tetradecyl-β-alanine is the first and most critical step.
Inaccurate solubilization can lead to:
-
Formation of Insoluble Aggregates: At or near its isoelectric point, the compound has minimal water solubility, leading to the formation of a precipitate or fine suspension, not a true solution.
-
Uncontrolled Micelle Formation: As a surfactant, it will self-assemble into micelles above its Critical Micelle Concentration (CMC). If an assay requires the monomeric form, working above the CMC can produce misleading results.
-
Inaccurate Concentration Determination: Undissolved material leads to an overestimation of the compound's concentration in the prepared stock solution.
This guide explains the "why" behind each step, empowering researchers to not only follow a protocol but also to troubleshoot and adapt it to their specific experimental needs.
Physicochemical Properties of N-Tetradecyl-β-alanine
A thorough understanding of the molecule's properties is fundamental to designing a successful dissolution strategy. N-Tetradecyl-β-alanine's behavior is primarily governed by its zwitterionic headgroup and its long, nonpolar tail.
| Property | Value / Description | Significance for Dissolution |
| Molecular Formula | C₁₇H₃₅NO₂ | - |
| Molecular Weight | 285.47 g/mol [2] | Required for calculating molar concentrations. |
| Appearance | Typically a white to off-white solid or powder. | Visual confirmation of dissolution is the transition from a solid/suspension to a clear liquid. |
| General Solubility | Soluble in water with pH adjustment; soluble in some organic solvents.[3] | Direct dissolution in neutral water is difficult. The use of a base is required to achieve significant aqueous solubility. |
| Estimated pKa₁ (Carboxyl) | ~3.6 | The carboxyl group is deprotonated (COO⁻) at pH values above this, imparting a negative charge.[4] |
| Estimated pKa₂ (Amino) | ~10.2 | The amino group is protonated (NH₃⁺) at pH values below this, imparting a positive charge.[4] |
| Estimated pI (Isoelectric Point) | ~6.9 | At this pH, the molecule is a neutral zwitterion with minimal aqueous solubility. |
The Science of Dissolution: pH-Dependent Solubility
The key to dissolving N-Tetradecyl-β-alanine lies in manipulating its charge state by adjusting the pH of the solvent. As a zwitterion, it can exist in three primary states in an aqueous environment:
-
Cationic Form (Low pH, pH < 3.6): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge.
-
Zwitterionic Form (Intermediate pH, ~3.6 to ~10.2): The carboxyl group is deprotonated (-COO⁻) while the amino group remains protonated (-NH₃⁺). The net charge is zero, leading to strong intermolecular electrostatic interactions and minimal water solubility. This is the state near its isoelectric point (pI).
-
Anionic Form (High pH, pH > 10.2): The carboxyl group is deprotonated (-COO⁻) and the amino group is deprotonated (-NH₂), resulting in a net negative charge. This charge disrupts the crystal lattice and allows for favorable interactions with water molecules, leading to high solubility.
For biological applications, creating the soluble anionic form by adding a base is the preferred and most practical method.
Caption: pH-dependent charge states of N-Tetradecyl-β-alanine.
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the preparation of a highly soluble, stable stock solution of N-Tetradecyl-β-alanine. It is crucial to use high-purity reagents and sterile techniques if the solution is intended for cell-based assays.
Materials and Equipment
-
N-Tetradecyl-β-alanine powder
-
Sterile, nuclease-free water
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional, for difficult-to-dissolve batches)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile cryovials for aliquoting
Step-by-Step Dissolution Procedure
Caption: Experimental workflow for dissolving N-Tetradecyl-β-alanine.
-
Calculate and Weigh: Calculate the mass of N-Tetradecyl-β-alanine required for your desired stock concentration and volume. For example, for 10 mL of a 10 mM stock solution, weigh out 28.55 mg of the powder (MW = 285.47 g/mol ).
-
Initial Suspension: Transfer the weighed powder to a sterile conical tube. Add approximately 70-80% of the final volume of sterile water. The powder will not dissolve and will form a milky white suspension.
-
pH Adjustment for Solubilization: This is the most critical step. While vortexing, add 1 M NaOH drop-by-drop. The suspension will begin to clear as the pH increases and the N-Tetradecyl-β-alanine is converted to its soluble anionic form. Continue adding NaOH until the solution becomes completely clear and transparent. Typically, only a few microliters of 1 M NaOH are needed per milliliter of stock solution.
-
Final Volume Adjustment: Once the solution is clear, add sterile water to reach the final desired volume. Vortex briefly to ensure homogeneity.
-
Sterilization: For use in cell culture, sterile filter the final stock solution using a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contaminants and insoluble microparticles.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound fails to dissolve; solution remains milky. | The pH is too low and remains near the isoelectric point (pI). | Continue adding 1 M NaOH dropwise while vortexing until the solution becomes clear. Ensure the NaOH solution is of the correct concentration. |
| Solution is clear but becomes cloudy/precipitates upon dilution in buffer or media. | pH Shock: The high pH of the stock solution is rapidly neutralized by the buffer/media, causing the compound to revert to its insoluble zwitterionic form and precipitate. | 1. Serial Dilution: Perform an intermediate dilution of the stock solution in sterile water or a simple buffer (like PBS) before the final dilution into the complex media. 2. Increase Final Volume Slowly: Add the stock solution dropwise to the final volume of media while stirring. |
| Solution appears opalescent or slightly hazy. | Micelle Formation: The concentration of the stock solution may be significantly above the Critical Micelle Concentration (CMC). | This may be acceptable depending on the application. If monomeric form is required, prepare a more dilute stock solution. Gentle heating (to 37°C) or brief sonication may clarify the solution, but use caution as this can degrade some compounds. |
Conclusion
The successful preparation of N-Tetradecyl-β-alanine for in vitro assays is entirely dependent on overcoming its pH-dependent solubility. By converting the insoluble zwitterion into its highly soluble anionic form with a controlled addition of base, researchers can reliably produce a stable, clear stock solution. This protocol, grounded in the physicochemical principles of the molecule, provides a robust framework for obtaining accurate and reproducible experimental results.
References
- BenchChem. (n.d.). Application Note and Protocol: Preparation of Clioquinol Stock Solutions for Cell-Based Assays.
- Cheméo. (n.d.). Chemical Properties of «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester.
- ChemBK. (2024). N-tetradecyl-beta-alanine, compound with 2,2'-iminodiethanol (1:1).
- BenchChem. (2025). Preparing Neoxaline Stock Solutions for Cellular Assays: Application Notes and Protocols.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-L-β-homoalanine.
- US EPA. (n.d.). .beta.-Alanine, N-tetradecyl- - Substance Details.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ScienceLab.com. (2005).
- The Virtual University of Pakistan. (2023). Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). YouTube.
- PubChem. (n.d.). beta-Alanine, N-capryloyl-, tetradecyl ester.
- Horská, K., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI.
- Horská, K., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Analytica.
- Encyclopedia.pub. (n.d.). Zwitterionics Surfactants.
- Fisher Scientific. (2025). Safety Data Sheet: beta-Alanine.
- Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants.
- Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
- Google Patents. (n.d.). Preparation method and use of n-acyl acidic amino acid or salt thereof.
- PubMed. (2011).
- University of Calgary. (n.d.). Ch27 pKa and pI values.
- Wikipedia. (n.d.). β-Alanine.
Sources
N-Tetradecyl-beta-alanine as a tool for studying carnosine synthesis
Application Note & Protocols
Topic: N-Tetradecyl-beta-alanine: A Novel Molecular Probe for the Investigation of Carnosine Synthesis
Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, cell biology, and pharmacology.
Introduction: Unraveling the Intricacies of Carnosine Metabolism
Carnosine (β-alanyl-L-histidine) is a dipeptide of significant physiological importance, found in high concentrations in excitable tissues such as skeletal muscle and the brain.[1][2] Its multifaceted roles include intracellular pH buffering, antioxidant activities, anti-glycation, and chelation of metal ions.[3][4][5] Given these protective functions, dysregulation of carnosine metabolism has been implicated in aging, neurodegenerative disorders, and metabolic diseases, making it a compelling area of study.[6][7]
Carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine, in an ATP-dependent reaction catalyzed by carnosine synthase (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1).[8][9][10] The reaction proceeds as follows:
ATP + L-histidine + β-alanine ⇌ ADP + phosphate + carnosine[10]
The availability of β-alanine is the rate-limiting step in this process, highlighting the importance of both its transport into the cell and its utilization by CARNS1.[4][11] To fully elucidate the regulatory mechanisms of carnosine synthesis and its role in cellular homeostasis, specific and potent tools that can modulate this pathway are essential.
This application note introduces this compound, a novel lipophilic analogue of β-alanine, as a putative tool for studying carnosine synthesis. The covalent attachment of a 14-carbon alkyl chain to the amino group of β-alanine is hypothesized to confer unique properties, such as enhanced cell membrane permeability and specific interactions with the CARNS1 active site. We present a theoretical framework and detailed protocols for utilizing this compound to investigate the kinetics of CARNS1 inhibition in vitro and to modulate carnosine levels in a cellular context.
Hypothesized Mechanism of Action: Competitive Inhibition of Carnosine Synthase
Based on studies of other β-alanine analogues, it is proposed that this compound acts as a competitive inhibitor of carnosine synthase.[6] The structural similarity of the β-alanine headgroup is expected to allow the molecule to bind to the β-alanine binding site within the CARNS1 active pocket. However, the bulky and hydrophobic tetradecyl tail would likely prevent the catalytic reaction from proceeding, thus blocking the synthesis of carnosine.
The long alkyl chain may also enhance the affinity of the compound for the enzyme through hydrophobic interactions with non-polar residues near the active site, potentially leading to potent inhibition. Furthermore, the lipophilic nature of this compound is predicted to facilitate its passive diffusion across the cell membrane, making it an effective tool for studying carnosine synthesis in intact cells.[12]
Figure 1: Hypothesized competitive inhibition of CARNS1 by this compound.
Materials and Reagents
| Reagent/Material | Supplier | Catalogue Number |
| This compound | Custom Synthesis | N/A |
| Recombinant Human CARNS1 | Commercially Available | e.g., Abcam, Sigma-Aldrich |
| L-Histidine | Sigma-Aldrich | H8125 |
| β-Alanine | Sigma-Aldrich | A7752 |
| [³H]-β-Alanine | PerkinElmer | NET384001MC |
| ATP, Magnesium Salt | Sigma-Aldrich | A9187 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| HEPES | Sigma-Aldrich | H3375 |
| C2C12 Myoblast Cell Line | ATCC | CRL-1772 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 |
| Carnosine Standard | Sigma-Aldrich | C9625 |
| Carnosine-¹³C₉,¹⁵N₂ internal standard | Cambridge Isotope Labs | CNLM-8137-1 |
Protocols
Protocol 1: In Vitro Carnosine Synthase (CARNS1) Inhibition Assay
This protocol details a radiometric assay to determine the inhibitory potential and kinetics of this compound on recombinant human CARNS1.
1. Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5.
-
Substrate Mix: Prepare a stock solution containing L-histidine and ATP in Assay Buffer.
-
[³H]-β-Alanine Stock: Dilute the commercial stock to a working concentration in HPLC-grade water.
-
This compound Stock: Prepare a high-concentration stock solution in DMSO. Further dilutions should be made in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
2. Assay Procedure:
-
In a 96-well plate, add 10 µL of varying concentrations of this compound (or vehicle control).
-
Add 20 µL of recombinant CARNS1 (final concentration ~50-100 ng/well).
-
Add 50 µL of Substrate Mix containing 3 mM L-histidine and 3 mM ATP.
-
To initiate the reaction, add 20 µL of a mix of cold β-alanine and [³H]-β-alanine. To determine the mode of inhibition, vary the concentration of β-alanine (e.g., 0.5x, 1x, 2x, 5x, 10x Km).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Terminate the reaction by adding 10 µL of 10% Trichloroacetic Acid (TCA).
-
Centrifuge the plate to pellet the precipitated protein.
-
Spot 10 µL of the supernatant onto a cation exchange resin plate or column to separate [³H]-carnosine from unreacted [³H]-β-alanine.
-
Wash the resin to remove unbound [³H]-β-alanine.
-
Elute the [³H]-carnosine and quantify using a liquid scintillation counter.
Figure 2: Workflow for the in vitro CARNS1 inhibition assay.
Protocol 2: Cell-Based Assay for Carnosine Synthesis Inhibition
This protocol describes how to treat a relevant cell line (e.g., C2C12 myotubes) with this compound to assess its effect on intracellular carnosine levels.
1. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates. Once confluent, induce differentiation into myotubes by switching to DMEM with 2% horse serum. Allow 4-6 days for differentiation.
2. Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in differentiation medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Remove the old medium from the differentiated myotubes and replace it with the treatment medium.
-
Incubate the cells for 24-48 hours at 37°C.
3. Cell Lysis and Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 300 µL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add an internal standard (e.g., Carnosine-¹³C₉,¹⁵N₂) to each sample for accurate quantification.
-
Vortex the samples and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Quantification of Intracellular Carnosine by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of carnosine from cell extracts.
1. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar carnosine molecule.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from high organic to high aqueous to elute carnosine.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
2. MRM Transitions:
-
Set up a Multiple Reaction Monitoring (MRM) method to detect the precursor-to-product ion transitions for carnosine and its stable isotope-labeled internal standard.
-
Carnosine: e.g., m/z 227.1 → 110.1
-
Carnosine-¹³C₉,¹⁵N₂: e.g., m/z 238.1 → 119.1
-
3. Analysis:
-
Generate a standard curve by analyzing known concentrations of carnosine standard.
-
Inject the reconstituted cell extracts onto the LC-MS/MS system.
-
Integrate the peak areas for carnosine and the internal standard.
-
Calculate the concentration of carnosine in the samples using the standard curve and normalize to the protein content of the cell lysate.
Data Analysis and Interpretation
In Vitro Enzyme Kinetics:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mode of inhibition, generate Lineweaver-Burk or Michaelis-Menten plots of 1/velocity versus 1/[β-alanine] at different fixed concentrations of this compound. A pattern of intersecting lines on the y-axis is indicative of competitive inhibition.
-
The inhibition constant (Ki) can be determined from secondary plots of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50%. | 5.2 µM |
| Ki | Inhibition constant, a measure of the inhibitor's binding affinity. | 2.1 µM |
| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme. | Competitive |
Cell-Based Assays:
-
Quantify the intracellular carnosine concentration (e.g., in nmol/mg protein) for each treatment condition.
-
Calculate the percentage reduction in carnosine levels compared to the vehicle-treated control.
-
Plot the percentage reduction against the log of the this compound concentration to determine the cellular IC₅₀.
| Treatment | Intracellular Carnosine (nmol/mg protein) | % of Control |
| Vehicle Control | 35.4 ± 2.1 | 100% |
| 1 µM Inhibitor | 28.1 ± 1.8 | 79.4% |
| 10 µM Inhibitor | 16.5 ± 1.5 | 46.6% |
| 50 µM Inhibitor | 5.9 ± 0.8 | 16.7% |
Troubleshooting
| Problem | Potential Cause | Solution |
| High variability in in vitro assay | Inaccurate pipetting; unstable enzyme activity. | Use calibrated pipettes; ensure enzyme is properly stored and handled on ice. |
| No inhibition observed | Inhibitor is insoluble or inactive. | Check solubility of this compound in the assay buffer; synthesize a fresh batch. |
| Low carnosine levels in control cells | Insufficient precursors in the medium; low CARNS1 expression. | Supplement the medium with β-alanine and L-histidine; use a cell line with known high CARNS1 expression. |
| Poor peak shape in LC-MS/MS | Inappropriate column or mobile phase. | Optimize the HILIC method; test different columns and mobile phase additives. |
| High background in cell-based assay | Contamination; non-specific effects of the inhibitor. | Ensure sterile technique; test for cytotoxicity of the inhibitor at the concentrations used. |
References
-
Jukić, I., et al. (2021). Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation. Antioxidants, 10(7), 1037. [Link]
-
Hipkiss, A. R. (2009). Carnosine and its possible roles in nutrition and health. Advances in food and nutrition research, 57, 87-154. [Link]
-
Ng, F. M., & Crawford, M. (1980). Carnosine-synthetase inhibition by beta-alanine analogues. Biochemical Society transactions, 8(5), 634-635. [Link]
-
Tanaka, K., et al. (2018). Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides. Organic & Biomolecular Chemistry, 16(1), 104-111. [Link]
-
Caruso, G., et al. (2022). The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms. Frontiers in Bioscience-Landmark, 27(1), 25. [Link]
-
Boldyrev, A. A., et al. (2013). The "enigmatic" role of carnosine in biological systems. Biochemistry (Moscow), 78(9), 977-989. [Link]
-
Harris, R. C., et al. (2006). The absorption of orally supplied β-alanine and its effect on muscle carnosine synthesis in human vastus lateralis. Amino acids, 30(3), 279-289. [Link]
-
Artioli, G. G., et al. (2010). Role of beta-alanine supplementation on muscle carnosine and exercise performance. Medicine and science in sports and exercise, 42(6), 1162-1173. [Link]
-
Takahashi, M. A., et al. (2015). Quantitative analysis of carnosine and anserine in foods by performing high performance liquid chromatography. Biomedical Research on Trace Elements, 26(3), 147-152. [Link]
-
Bakardjiev, A., & Bauer, K. (1994). Transport of beta-alanine and biosynthesis of carnosine by skeletal muscle cells in primary culture. European journal of biochemistry, 225(2), 617-623. [Link]
-
Drozak, J., et al. (2010). Molecular identification of carnosine synthase as ATP-grasp domain-containing protein 1 (ATPGD1). Journal of Biological Chemistry, 285(13), 9346-9356. [Link]
-
Drozak, J., et al. (2013). Carnosine synthase deficiency is compatible with normal skeletal muscle and olfactory function but causes reduced olfactory sensitivity in aging mice. Journal of Biological Chemistry, 288(19), 13387-13397. [Link]
-
Reactome. (n.d.). CARNS1 transforms ATP, L-His, b-Ala to CARN. [Link]
-
Caruso, G., et al. (2022). Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper. Molecules, 27(10), 3305. [Link]
-
Saunders, B., et al. (2017). β-alanine supplementation to improve exercise capacity and performance: a systematic review and meta-analysis. British journal of sports medicine, 51(8), 658-669. [Link]
-
Wikipedia. (2023). Carnosine synthase. [Link]
-
de Courten, B., et al. (2024). Comparative evaluation of different modalities for measuring in vivo carnosine levels. Scientific Reports, 14(1), 1-11. [Link]
-
Christensen, H. N. (1995). Taurine and beta-alanine transport in an established human kidney cell line derived from the proximal tubule. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1235(2), 251-256. [Link]
-
Blancquaert, L., et al. (2017). Changing the game: a critical evaluation of the carnosine-enhancing and ergogenic effects of beta-alanine. Sports Medicine, 47(1), 1-10. [Link]
-
Aldini, G., et al. (2020). Development of a direct LC-ESI-MS method for the measurement of human serum carnosinase activity. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
-
Catalyst University. (2019, February 9). Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions. YouTube. [Link]
-
Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12(1), 30. [Link]
Sources
- 1. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. What Is The Link Between Carnosine & Beta-Alanine? | CarnoSyn® [carnosyn.com]
- 6. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Leveraging N-Tetradecyl-beta-alanine for Advanced pH-Sensitive Drug Delivery Systems
Prepared by: Gemini, Senior Application Scientist
Abstract
The development of stimuli-responsive nanocarriers is a cornerstone of modern drug delivery, enabling targeted release of therapeutic agents in specific pathological microenvironments. N-Tetradecyl-beta-alanine, an amphiphilic amino acid derivative, presents a compelling component for such systems. Its 14-carbon hydrophobic tail provides a stable anchor within lipid or polymeric matrices, while its beta-alanine headgroup offers a titratable carboxylic acid moiety, conferring sharp pH-sensitivity. This guide provides a comprehensive overview and detailed protocols for incorporating this compound into two key nanocarrier platforms: liposomes and polymeric nanoparticles. We will explore the mechanistic rationale behind formulation choices, step-by-step preparation methodologies, and critical characterization techniques to ensure the development of robust, effective, and validated drug delivery vehicles.
The Scientific Case for this compound
This compound is a synthetic amphiphile designed for pH-responsive formulations. Its structure consists of a saturated C14 alkyl chain (tetradecyl group) and a beta-alanine headgroup.
-
Amphiphilicity: The long alkyl tail is highly hydrophobic, promoting its integration into the non-polar core of lipid bilayers or polymeric nanoparticles. The amino acid headgroup is hydrophilic.
-
pH-Sensitivity: The key to its functionality lies in the carboxylic acid of the beta-alanine headgroup (pKa ≈ 3.6-4.0, depending on the local environment). At physiological pH (≈7.4), this group is deprotonated, imparting a negative charge. In acidic environments, such as those found in tumor tissues (pH ≈ 6.5) or within cellular endosomes (pH ≈ 5.0-6.0), the carboxyl group becomes protonated.[1][2] This charge neutralization event triggers a conformational change in the carrier structure, leading to destabilization and subsequent release of the encapsulated payload.
This molecule serves as a "smart" component, maintaining cargo integrity in circulation and initiating drug release upon reaching the target site.
Caption: Structure of this compound.
Part I: this compound in pH-Sensitive Liposomes
Mechanistic Principle
The primary strategy for creating pH-sensitive liposomes involves combining this compound with a fusogenic lipid, most commonly dioleoylphosphatidylethanolamine (DOPE). DOPE has a small headgroup, giving it a conical shape that favors the formation of an inverted hexagonal (HII) phase rather than a stable bilayer.[3]
-
At Physiological pH (7.4): The negatively charged this compound acts as an anionic stabilizer. Its larger effective headgroup size electrostatically repels adjacent lipids and forces the cone-shaped DOPE into a metastable lamellar (bilayer) phase, resulting in a stable liposome that can retain its cargo.[2]
-
At Acidic pH (5.0-6.5): Protonation of this compound neutralizes its charge. This loss of electrostatic repulsion and reduction in effective headgroup size allows DOPE to revert to its preferred, non-bilayer HII phase. This phase transition disrupts the liposomal membrane, causing rapid release of the encapsulated drug into the cytoplasm, thereby avoiding lysosomal degradation.[2][3]
Caption: pH-sensitive liposome destabilization workflow.
Protocol: Liposome Preparation via Thin-Film Hydration
This is a robust and widely adopted method for liposome formulation.[4][5]
Materials:
-
Dioleoylphosphatidylethanolamine (DOPE)
-
This compound
-
Cholesterol
-
DSPE-PEG2000 (for "stealth" characteristics)
-
Drug to be encapsulated
-
Organic Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer: HEPES-buffered saline (HBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve DOPE, this compound, Cholesterol, and DSPE-PEG2000 in the organic solvent. A typical molar ratio might be DOPE:this compound:Cholesterol:DSPE-PEG2000 of 6:2:2:0.5, but this must be optimized for the specific drug and application.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37-40°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner surface.[6]
-
Vacuum Drying: Dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual organic solvent. This step is critical to prevent solvent-induced toxicity and instability.
-
Hydration: Warm the hydration buffer (containing the dissolved drug) to the same temperature as the lipid film. Add the buffer to the flask and agitate gently (e.g., by hand or slow rotation without vacuum) until the entire lipid film is suspended, forming multilamellar vesicles (MLVs).[7]
-
Size Reduction (Extrusion): To produce unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with stacked polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed 10-21 times to ensure a narrow size distribution.[6][7]
-
Purification: Remove the unencapsulated drug by a suitable method such as dialysis against fresh buffer or size exclusion chromatography (SEC) using a Sephadex G-50 column.
Characterization and Quality Control
Thorough characterization is essential to ensure batch-to-batch consistency and predictable in vivo performance.
| Parameter | Method | Typical Specification | Rationale |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 | Size influences circulation time and tumor penetration (EPR effect). A low PDI indicates a homogenous population.[8] |
| Zeta Potential | Electrophoretic Light Scattering | -20 to -50 mV at pH 7.4 | Confirms surface charge and colloidal stability. A shift toward neutrality at pH 5.5 validates pH-responsiveness.[9] |
| Encapsulation Efficiency (%EE) | Drug Quantification (HPLC, UV-Vis) after purification | > 80% (will vary by drug) | Measures the percentage of the initial drug that is successfully entrapped within the liposomes.[7] |
| In Vitro pH-Sensitive Release | Dialysis Method (e.g., at pH 7.4 vs. pH 5.5) | <10% release at pH 7.4 over 24h; >80% release at pH 5.5 over 6h | Directly demonstrates the "smart" release functionality of the formulation.[7][10] |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical, unilamellar vesicles | Visual confirmation of liposome structure and integrity.[11] |
Part II: this compound in Polymeric Nanoparticles
Mechanistic Principle
In this context, this compound acts as a functional surfactant or surface-modifying agent for nanoparticles made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).
-
Formation & Stabilization: During nanoparticle formation (e.g., via nanoprecipitation), the hydrophobic tetradecyl tail adsorbs onto or integrates with the precipitating polymer core. The hydrophilic beta-alanine headgroup remains oriented towards the aqueous phase, providing a stabilizing steric and electrostatic barrier that prevents aggregation.[12][13]
-
Surface Functionality: The resulting nanoparticle surface is decorated with beta-alanine moieties. This surface chemistry can influence interactions with cells. The pH-responsive nature of the surface can trigger charge reversal from negative at pH 7.4 to neutral or slightly positive in acidic tumor microenvironments, potentially enhancing cellular uptake via electrostatic interactions with negatively charged cell membranes.[1]
Sources
- 1. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. SOP for Formulating pH-Sensitive Liposomes – SOP Guide for Pharma [pharmasop.in]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. amino acid-based surfactants: Topics by Science.gov [science.gov]
Application Notes & Protocols: In Vivo Administration of N-Tetradecyl-beta-alanine
Introduction: Understanding N-Tetradecyl-beta-alanine
Beta-alanine (β-alanine) is a naturally occurring beta-amino acid known for its role as the rate-limiting precursor to carnosine synthesis in skeletal muscle.[1][2][3] Carnosine is a critical intracellular buffer that helps to mitigate the drop in pH during intense exercise, thereby delaying muscle fatigue.[1][2] Beyond its role in athletic performance, β-alanine and its derivatives are being explored for various physiological functions, including potential neuromodulatory effects.[4][5][6]
This compound is a chemically modified form of β-alanine featuring a 14-carbon alkyl chain (tetradecyl group) attached to the amino group. This significant structural modification drastically alters the molecule's physicochemical properties, conferring a highly lipophilic (fat-soluble) and hydrophobic (water-insoluble) character. This high lipophilicity is the central challenge for in vivo administration, as the compound will not readily dissolve in standard aqueous vehicles like saline or phosphate-buffered saline (PBS).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully formulate and administer this compound in preclinical animal models. We will detail vehicle selection strategies, formulation protocols, and step-by-step administration procedures for common in vivo routes, emphasizing the scientific rationale behind each choice to ensure experimental success and data reproducibility.
Physicochemical Properties & Formulation Challenges
The successful in vivo application of any compound begins with a thorough understanding of its physical and chemical properties. For this compound, the lipophilic tail dominates its behavior in biological systems.
| Property | Value / Description | Implication for In Vivo Studies |
| Molecular Formula | C17H35NO2[7] | High carbon content relative to polar groups indicates low aqueous solubility. |
| Molecular Weight | 285.47 g/mol [7] | Standard molarity and dosage calculations apply. |
| Structure | A beta-alanine head with a long, 14-carbon saturated fatty acid tail. | The tetradecyl chain confers high lipophilicity and makes the molecule resemble a fatty acid. |
| Aqueous Solubility | Predicted to be very low. The parent molecule, β-alanine, is highly water-soluble (54.5 g/100 mL)[8], but the long alkyl chain negates this property.[9] | Cannot be administered in simple aqueous solutions (e.g., saline, PBS). Requires specialized formulation strategies.[10] |
| Predicted LogP | High. The octanol/water partition coefficient (LogP) is a measure of lipophilicity; a high value indicates a preference for lipid environments.[11] | The compound will preferentially partition into lipidic environments, affecting its absorption, distribution, and metabolism. |
The primary hurdle is overcoming the compound's poor water solubility. Direct administration of the dry powder or in an inappropriate vehicle can lead to:
-
Inaccurate Dosing: Inhomogeneous mixtures result in inconsistent amounts of the compound being administered to each animal.[10]
-
Low or Erratic Bioavailability: The compound may precipitate at the injection site or in the gastrointestinal tract, preventing its absorption into systemic circulation.[12][13]
-
Local Irritation and Toxicity: Undissolved particles can cause inflammation, irritation, or necrosis at the injection site.
Therefore, a robust formulation strategy is not just recommended; it is essential for obtaining meaningful and reproducible in vivo data.
Vehicle Selection and Formulation Development
Choosing the right vehicle is the most critical step in designing an in vivo study for a lipophilic compound like this compound. The goal is to create a stable, homogenous, and biocompatible formulation that allows for consistent and accurate dosing.
Decision Workflow for Vehicle Selection
The following diagram outlines a logical workflow for selecting an appropriate vehicle based on the desired administration route and experimental requirements.
Caption: Workflow for selecting a suitable in vivo vehicle.
Comparison of Common Vehicle Strategies
The choice of vehicle depends heavily on the intended route of administration and the required dose concentration.
| Vehicle Strategy | Composition Example | Pros | Cons | Best Routes |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in water with 0.1% Tween 80 | Relatively simple to prepare; suitable for compounds that are not soluble in any common solvent.[10] | Risk of non-homogeneity and inaccurate dosing if not properly mixed; cannot be used for IV injection.[10] | PO, IP, SC |
| Co-Solvent System | 10% DMSO, 40% PEG400, 50% Saline | Achieves true solution, allowing for potential IV administration; good for dose accuracy.[14][15] | Co-solvents can have their own toxicity or pharmacological effects; risk of precipitation upon injection.[10][14] | IV, IP, SC |
| Lipid-Based Formulation | Corn oil or sesame oil | Can enhance oral bioavailability for highly lipophilic compounds; biocompatible.[11][14] | More complex to formulate for stability; can influence lipid metabolism; not suitable for IV use.[14] | PO, IP, SC |
Recommendation: For initial studies, preparing an aqueous suspension is often the most straightforward and versatile approach for non-IV routes.
Protocol: Preparation of an Aqueous Suspension
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle of 0.5% CMC with 0.1% Tween 80.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection or deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile glass beaker or bottle
-
Scale and weigh boats
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, add approximately 90% of the final required volume of water (e.g., 90 mL for a 100 mL final volume).
-
While stirring vigorously with a magnetic stir bar, slowly sprinkle in 0.5 g of CMC for every 100 mL of final volume.
-
Continue stirring until the CMC is fully dissolved. This may take several hours. The solution should be clear and slightly viscous.
-
Add 0.1 mL of Tween 80 for every 100 mL of final volume and stir to mix.
-
Add water to reach the final desired volume and mix thoroughly.
-
-
Prepare the Compound Suspension:
-
Accurately weigh the required amount of this compound (e.g., 100 mg for a 10 mg/mL concentration in 10 mL).
-
Place the powder in a clean mortar.
-
Add a few drops of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to wet the compound and prevent clumping.[10]
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the mixture to a sterile vial or bottle.
-
Stir the final suspension continuously with a magnetic stir bar for at least 15-30 minutes before dosing to ensure homogeneity.
-
Crucial: Always vortex or stir the suspension immediately before drawing each dose to prevent settling.
-
In Vivo Administration Protocols
All procedures must be performed by trained personnel in accordance with an approved institutional animal care and use committee (IACUC) protocol. Sterile technique should be used for all injectable routes.
Recommended Dosing Volumes and Needle Sizes
| Species | Route | Max Volume (bolus) | Needle Gauge |
| Mouse | PO | 10 mL/kg[16] | 20-22g (gavage) |
| IP | 10 mL/kg[17][18] | 25-27g[17] | |
| SC | < 3 mL (per site)[19] | 25-27g[19] | |
| IV | 5 mL/kg[20] | 27-30g[20][21] | |
| Rat | PO | 10-20 mL/kg[16] | 16-18g (gavage) |
| IP | 10 mL/kg[17] | 23-25g[17] | |
| SC | 5 mL/kg (per site)[22] | 23-25g[22][23] | |
| IV | 5 mL/kg (slow) | 25-27g[21] |
Protocol: Oral Gavage (PO)
Oral gavage is a common method for precise oral dosing.[24]
Materials:
-
Appropriately sized flexible or ball-tipped gavage needle (e.g., 20g for mouse, 18g for rat).[16]
-
Syringe with the calculated dose volume.
-
Scale for animal weight.
Procedure:
-
Weigh the animal to calculate the correct dose volume.[16][24]
-
Properly restrain the animal to immobilize its head and align the neck and esophagus in a straight line.[25] For mice, this is typically done by scruffing the neck.[16]
-
Measure the gavage needle from the tip of the animal's nose to the bottom of the sternum (xiphoid process) and mark the tube; do not insert the needle past this point to avoid stomach perforation.[16][24][26]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate towards the back of the throat.[16]
-
The needle should pass easily into the esophagus with no resistance; the animal may swallow.[27] If resistance is felt, STOP immediately and withdraw. Forcing the needle can cause fatal trauma to the trachea or esophagus.[27]
-
Once the needle is in place, dispense the formulation smoothly and steadily.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.[27]
Protocol: Intraperitoneal (IP) Injection
This route allows for rapid absorption, bypassing first-pass metabolism.
Materials:
-
Sterile syringe and needle (e.g., 27g for mouse, 25g for rat).[17]
-
70% alcohol wipes.
Procedure:
-
Properly restrain the animal to expose the abdomen. For mice, tilt the head slightly downward to cause the abdominal organs to shift forward.[17][28]
-
Locate the injection site in the lower right quadrant of the abdomen.[28][29] This avoids the cecum (left side) and the bladder (midline).[29]
-
Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[18][28]
-
Gently aspirate by pulling back on the plunger. If you see blood (vessel), urine (bladder), or yellowish/brown fluid (intestine), withdraw the needle and reinject at a different site with a fresh needle and syringe.[18][29]
-
If no fluid is aspirated, inject the substance smoothly.
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.
Protocol: Subcutaneous (SC) Injection
This route is used for slower, sustained absorption.
Materials:
Procedure:
-
Restrain the animal and lift the loose skin over the back, typically between the shoulder blades, to form a "tent".[23][30]
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[22]
-
Gently aspirate to ensure you have not entered a blood vessel.[19][31]
-
Inject the substance, which will form a small bleb or pocket under the skin.
-
Withdraw the needle and apply gentle pressure to the site if needed.
Protocol: Intravenous (IV) Tail Vein Injection
This route is the most challenging for a lipophilic compound and should only be attempted with a fully solubilized, sterile-filtered formulation (e.g., a co-solvent or cyclodextrin-based system). Do NOT inject a suspension intravenously.
Materials:
-
Sterile syringe and needle (e.g., 28-30g for mouse).[20][21]
-
A restraining device.
-
A heat source (e.g., heat lamp or warming pad) to dilate the tail veins.[21][32]
Procedure:
-
Warm the animal for 5-10 minutes to make the lateral tail veins more visible and accessible.[21][33] Be careful not to overheat the animal.[21]
-
Place the animal in a restrainer.
-
Wipe the tail with 70% alcohol.
-
Identify one of the two lateral tail veins.
-
Hold the tail and insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein.[32][33] A successful insertion may be indicated by a small flash of blood in the needle hub.[21][32]
-
Slowly inject the solution. There should be no resistance.[21] If a blister forms or significant resistance is felt, the needle is not in the vein.[33] Remove the needle, apply pressure, and attempt again at a more proximal site (closer to the body).[32]
-
After injection, remove the needle and apply gentle pressure with gauze to stop any bleeding.[20][32]
Experimental Design and Validation
Caption: General workflow for in vivo administration.
To ensure the integrity and validity of your experimental results, the following considerations are critical:
-
Vehicle Control Group: This is the most important control. A group of animals must be administered the vehicle alone, following the same volume, route, and schedule as the test compound group.[10] This allows you to distinguish the effects of this compound from any potential effects of the formulation itself.
-
Formulation Homogeneity: For suspensions, consistency is key. Always mix the formulation thoroughly (e.g., by vortexing or continuous stirring) immediately before drawing each dose to ensure every animal receives the intended amount of the compound.
-
Toxicity and Tolerability: When using a new compound or formulation, it is wise to conduct a preliminary dose escalation or maximum tolerated dose (MTD) study. This helps identify a safe and effective dose range and reveals any potential adverse effects from the compound or vehicle.
-
Pharmacokinetics (PK): The route of administration will profoundly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. An IV injection will result in 100% bioavailability by definition, while oral administration will be subject to absorption limitations and first-pass metabolism. These factors must be considered when interpreting pharmacodynamic results.
Conclusion
The in vivo administration of this compound presents a significant formulation challenge due to its high lipophilicity. Standard aqueous solutions are not viable. The selection of an appropriate vehicle—such as an aqueous suspension, co-solvent system, or lipid-based formulation—is the foundational step for any successful study. By carefully developing a homogenous and biocompatible formulation and adhering to precise, route-specific administration protocols, researchers can ensure accurate dosing and generate reliable, reproducible data. The inclusion of a vehicle-only control group is mandatory to validate that the observed biological effects are attributable to this compound and not the delivery system.
References
-
UBC Animal Care Committee. (n.d.). Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Retrieved from [Link]
-
Queen's University. (2011). SOP 10.9.1 - Subcutaneous Injection in Rats. Retrieved from [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Mice. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal Injections in Mice. Retrieved from [Link]
-
Texas Tech University. (2022). Intravenous Tail Vein Injections. Retrieved from [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). Subcutaneous Injections in Adult Rats SOP. Retrieved from [Link]
-
protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]
-
Research Animal Training. (2020). Subcutaneous Injection in the Rat. Retrieved from [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
The University of Queensland. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]
-
NIH Office of Animal Care and Use (OACU). (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]
-
South Dakota State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]
-
Pund, S., Shete, Y., & Misra, A. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 20(1), 2. [Link]
-
JoVE. (2015). Compound Administration in Rodents- Oral and Topical Routes. Retrieved from [Link]
-
ChemBK. (2024). This compound, compound with 2,2'-iminodiethanol (1:1). Retrieved from [Link]
-
Stegemann, S., et al. (n.d.). Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace. Retrieved from [Link]
-
NIH. (n.d.). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester. Retrieved from [Link]
-
PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]
-
ResearchGate. (2025). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]
-
PubChem. (n.d.). beta-Alanine, N-capryloyl-, tetradecyl ester. Retrieved from [Link]
-
US EPA. (n.d.). .beta.-Alanine, N-tetradecyl- - Substance Details. Retrieved from [Link]
-
Canada.ca. (n.d.). BETA ALANINE. Retrieved from [Link]
-
Solubility of Things. (n.d.). Beta-alanine. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. Retrieved from [Link]
-
PubMed. (n.d.). Effects of β-alanine administration on selected parameters of oxidative stress and phosphoryltransfer network in cerebral cortex and cerebellum of rats. Retrieved from [Link]
-
PubMed. (n.d.). Chronic Exposure to β-Alanine Generates Oxidative Stress and Alters Energy Metabolism in Cerebral Cortex and Cerebellum of Wistar Rats. Retrieved from [Link]
-
Maze Engineers. (2018). Beta-Alanine and its Effect on Mice Behavior. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. Retrieved from [Link]
-
PubMed Central. (2015). International society of sports nutrition position stand: Beta-Alanine. Retrieved from [Link]
-
PubMed. (n.d.). β-Alanine supplementation reduces anxiety and increases neurotrophin expression in both young and older rats. Retrieved from [Link]
-
PubChem. (n.d.). N-Tetradecanoyl-L-alanine. Retrieved from [Link]
-
CarnoSyn®. (2023). How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body. Retrieved from [Link]
Sources
- 1. canada.ca [canada.ca]
- 2. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]
- 4. Chronic Exposure to β-Alanine Generates Oxidative Stress and Alters Energy Metabolism in Cerebral Cortex and Cerebellum of Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. β-Alanine supplementation reduces anxiety and increases neurotrophin expression in both young and older rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. β-Alanine - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 24. iacuc.wsu.edu [iacuc.wsu.edu]
- 25. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 26. research.sdsu.edu [research.sdsu.edu]
- 27. instechlabs.com [instechlabs.com]
- 28. uac.arizona.edu [uac.arizona.edu]
- 29. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 30. Subcutaneous Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 31. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 32. research.vt.edu [research.vt.edu]
- 33. depts.ttu.edu [depts.ttu.edu]
Application Note: Fluorescent Labeling of N-Tetradecyl-beta-alanine for High-Resolution Cellular Microscopy
Introduction
N-Tetradecyl-beta-alanine is a synthetic amphiphilic molecule combining a 14-carbon aliphatic tail with a hydrophilic beta-alanine headgroup.[1] Its structure makes it a valuable tool for investigating lipid-protein interactions, membrane dynamics, and cellular uptake mechanisms. To visualize and track its behavior within living cells, covalent attachment of a fluorescent reporter (fluorophore) is essential. This guide provides a comprehensive, field-tested protocol for the fluorescent labeling of this compound, its subsequent purification, and its application in cellular imaging.
The primary challenge in labeling this molecule is its amphiphilic nature, which requires careful selection of solvents and purification methods to maintain solubility and achieve separation of the labeled product from unreacted starting materials. This protocol focuses on targeting the secondary amine on the beta-alanine headgroup, a reliable and common strategy for bioconjugation.
Principle of the Method: Amine-Reactive Labeling
This compound possesses two primary functional groups available for conjugation: a secondary amine and a terminal carboxylic acid. This protocol leverages the nucleophilic character of the secondary amine to react with an amine-reactive fluorescent dye, specifically an N-hydroxysuccinimidyl (NHS) ester derivative.
NHS esters are one of the most common reagents for labeling biomolecules because they efficiently react with non-protonated aliphatic amines to form a stable, covalent amide bond.[2][3][4] The reaction is highly pH-dependent; a slightly basic environment (pH 8.0-9.0) is necessary to ensure the secondary amine is deprotonated and thus maximally nucleophilic.[5][6][7] Competing hydrolysis of the NHS ester is a potential side reaction that increases with pH, making pH control a critical parameter for success.[4]
// Nodes Lipid [label="this compound\n(with Secondary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dye [label="Amine-Reactive Dye\n(NHS Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Conjugation Reaction\n(pH 8.3, Anhydrous DMSO)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Fluorescently Labeled Lipid\n(Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="NHS Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Lipid -> Reaction; Dye -> Reaction; Reaction -> Product; Reaction -> Byproduct; } dot Figure 1: Chemical principle of NHS ester conjugation with this compound.
Materials and Reagents
Equipment
-
Magnetic stirrer and stir bars
-
pH meter or pH strips (range 7-10)
-
Microcentrifuge
-
Spectrophotometer (UV-Vis)
-
Fluorescence microscope
-
Glass chromatography column (e.g., 1 cm diameter)
-
Thin-Layer Chromatography (TLC) tank and plates (silica gel 60 F254)
-
Rotary evaporator (optional) or nitrogen stream evaporator
Reagents
-
This compound (MW: 285.47 g/mol )[1]
-
Amine-Reactive Fluorescent Dye (NHS ester). See Table 1 for examples.
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
0.1 M Sodium bicarbonate buffer (pH 8.3)[6]
-
1.5 M Hydroxylamine, pH 8.5 (optional quenching agent)[8][9]
-
Silica Gel for flash column chromatography (e.g., 230-400 mesh)[10]
-
Chromatography solvents: Hexane, Ethyl Acetate, Chloroform, Methanol (HPLC grade)
-
Dulbecco's Modified Eagle Medium (DMEM) for cell culture
-
Fetal Bovine Serum (FBS)
-
Live-cell imaging buffer (e.g., HBSS)
Selecting a Fluorescent Dye
The choice of fluorophore is critical and depends on the specific application, including the available microscope filters, the desire for multiplexing with other probes, and the required photostability.[11] The brightness of a dye is a product of its extinction coefficient and quantum yield.[12][13]
| Table 1: Properties of Recommended Amine-Reactive Dyes | ||||
| Dye (NHS Ester) | Ex (nm) | Em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor™ 488 | 495 | 519 | ~73,000 | 0.92 |
| Cyanine3 (Cy3) | 550 | 570 | ~150,000 | 0.15 |
| Alexa Fluor™ 568 | 578 | 603 | ~91,300 | 0.69 |
| Alexa Fluor™ 647 | 650 | 668 | ~270,000 | 0.33 |
| Data sourced from manufacturer specifications and literature. Values can vary slightly with conjugation. |
Detailed Experimental Protocol
This protocol is optimized for a ~5 mg scale labeling of this compound.
Workflow Overview
// Nodes A [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Labeling Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reaction Quenching\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Characterization\n(TLC & Spectroscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Application\n(Live-Cell Imaging)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label=" Add Dye to Lipid"]; B -> C [label=" Stop Reaction"]; C -> D [label=" Load Crude Product"]; D -> E [label=" Collect Fractions"]; E -> F [label=" Prepare Stock"]; } dot Figure 2: Step-by-step workflow for synthesis and application of the fluorescent probe.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Prepare Lipid Solution: Dissolve 5.0 mg of this compound (17.5 µmol) in 500 µL of anhydrous DMSO. Warm gently if needed to fully dissolve.
-
Prepare Dye Stock Solution: Immediately before use, dissolve a 3-fold molar excess of the amine-reactive dye (52.5 µmol) in 250 µL of anhydrous DMSO.[8] Causality: A molar excess of dye drives the reaction towards completion, maximizing the yield of the labeled product. Anhydrous solvent is critical as NHS esters are moisture-sensitive and will hydrolyze in the presence of water.[5][14]
-
Prepare Reaction Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[6]
Step 2: The Labeling Reaction
-
To the dissolved lipid solution, add 50 µL of the 0.1 M sodium bicarbonate buffer (pH 8.3). This will constitute ~10% of the total volume and adjust the reaction pH.
-
While stirring, add the dye stock solution dropwise to the lipid solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.[5] For secondary amines, a longer reaction time compared to primary amines may be beneficial.[15]
Step 3: Reaction Quenching (Optional)
-
To terminate the reaction and consume any remaining reactive dye, add 50 µL of 1.5 M hydroxylamine (pH 8.5).[8][9]
-
Incubate for an additional 30 minutes at room temperature.
Step 4: Purification by Column Chromatography Rationale: Purification is the most critical step. Unreacted "free" dye is highly fluorescent and lipophilic, and if not removed, will lead to significant background signal and artifacts in microscopy experiments.[16][17]
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., 100% Hexane). The column bed volume should be approximately 20-30 times the volume of the crude sample.
-
Load the Sample: Concentrate the reaction mixture slightly under a stream of nitrogen. Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elute the Product: Elute the column with a gradient of increasing polarity. A typical gradient might be:
-
Phase 1 (Wash): 100% Chloroform (to elute highly non-polar impurities).
-
Phase 2 (Elution): Start with 1-2% Methanol in Chloroform, gradually increasing the methanol concentration to 10-15%.[18]
-
-
Monitor Fractions: Collect fractions and monitor them using TLC. The unreacted lipid, the free dye, and the labeled product will have different retention factors (Rf). The fluorescently labeled product should be visible on the TLC plate under UV light.[19] Pool the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator or a stream of nitrogen.
Characterization and Quality Control
Purity Assessment by TLC
Run a TLC of the final product against the starting materials (lipid and free dye). A single, fluorescent spot with an intermediate Rf value indicates a pure product.
Spectroscopic Analysis and Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each lipid molecule.[16][20] For a mono-labeled product, the ideal DOL is 1.0.
-
Dissolve a small, known weight of the final product in a suitable solvent (e.g., Methanol or Chloroform).
-
Measure the absorbance of the solution at two wavelengths: the maximum absorbance of the dye (A_max) and at 280 nm (A_280).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration_Dye (M) = A_max / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max (see Table 1).
-
-
Since the lipid itself does not absorb significantly at A_max or 280 nm, the DOL can be approximated by comparing the measured dye concentration to the initial mass concentration of the product.
-
Concentration_Lipid (M) ≈ [Mass of Product (g/L)] / [MW of Labeled Product ( g/mol )]
-
DOL ≈ Concentration_Dye / Concentration_Lipid
-
An ideal DOL is between 0.8 and 1.2.[20] A DOL > 1.5 may suggest the presence of residual free dye.
Application Example: Live-Cell Imaging
-
Stock Solution Preparation: Dissolve the purified, labeled this compound in DMSO to create a 1-5 mM stock solution. Store at -20°C, protected from light.
-
Cell Preparation: Plate cells (e.g., HeLa or U2OS) on glass-bottom imaging dishes and grow to 60-80% confluency.
-
Cell Labeling: Dilute the fluorescent lipid stock solution in pre-warmed complete media (e.g., DMEM with 10% FBS) to a final working concentration of 1-10 µM.
-
Remove the old media from the cells and replace it with the media containing the fluorescent probe.
-
Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.[21]
-
Wash and Image: Wash the cells twice with pre-warmed imaging buffer (e.g., HBSS) to remove unincorporated probe.
-
Immediately proceed to imaging on a confocal or widefield fluorescence microscope using the appropriate filter set for the chosen dye.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | Reaction pH was too low; NHS ester was hydrolyzed before reaction; Lipid or dye concentration was too low. | Verify buffer pH is 8.3-8.5.[7] Use fresh, anhydrous DMSO/DMF.[5] Increase reactant concentrations.[8] |
| High Background in Microscopy | Incomplete removal of free dye. | Optimize the column chromatography gradient; collect smaller fractions and analyze purity carefully by TLC.[17] Ensure adequate washing of cells before imaging. |
| Labeled Product Precipitates | The labeled amphiphile has low aqueous solubility. | Prepare stock solutions in DMSO. When diluting into aqueous media, vortex or sonicate briefly. Consider using a carrier like BSA. |
| No Product Found After Column | Product is highly polar/non-polar and did not elute as expected. | Broaden the polarity range of the elution gradient. Run a TLC of the crude reaction to determine the approximate polarity first. |
References
- Lanza, F., et al. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-53.
- Rother, M., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
- Goretzki, B., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. Bio-protocol, 13(11), e4694.
-
Nikon Imaging Center. (n.d.). Selecting Fluorescent Dyes. Retrieved from [Link]
-
antibodies-online.com. (n.d.). An Introduction to Fluorescence (Part 2). Retrieved from [Link]
-
Lanza, F., et al. (2002). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. Retrieved from [Link]
-
Lanza, F., et al. (2002). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2C. ResearchGate. Retrieved from [Link]
- Suzuki, K., et al. (2019). Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry, 58(11), 1546-1553.
- Ghosh, S., et al. (2019). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Journal of Visualized Experiments, (154), e60579.
-
Palantavida, S., et al. (2015). Extinction coefficient, quantum yield, lifetime and brightness of LS277, SiNP1_LS277, SiNP2_LS277 and QD800 sample from Invitrogen. ResearchGate. Retrieved from [Link]
-
Marquer, C., et al. (2022). Lipid Raft Partitioning-Fluorescently-tagged Probes By FCS l Protocol Preview. YouTube. Retrieved from [Link]
-
McNamara, G. (n.d.). Fluorophore Table. Retrieved from [Link]
- Douliez, J. P., et al. (2020). Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles. ACS Omega, 5(40), 25859-25867.
- Liu, Y., et al. (2022). Probing and imaging phospholipid dynamics in live cells. Life Metabolism, 1(1), 76-88.
-
PubChem. (n.d.). beta-Alanine, N-capryloyl-, tetradecyl ester. Retrieved from [Link]
-
Cyberlipid. (n.d.). Column chromatography of PL. Retrieved from [Link]
-
Biotage. (n.d.). Towards Large Scale Flash Purification of Lipids. Retrieved from [Link]
-
U.S. EPA. (n.d.). .beta.-Alanine, N-tetradecyl- - Substance Details. Retrieved from [Link]
-
NIST. (n.d.). β-Alanine, N-caproyl-, tetradecyl ester. Retrieved from [Link]
-
NIST. (n.d.). β-Alanine, n-pentafluoropropionyl-, tetradecyl ester. Retrieved from [Link]
- Ma, L., et al. (2018). Dissociation of fluorescently labeled lipids from liposomes in biological environments challenges the interpretation of uptake studies. Nanoscale, 10(45), 21346-21353.
-
PubChem. (n.d.). beta-Alanine, N-dodecyl-. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. interchim.fr [interchim.fr]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 11. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 12. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 13. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 18. biotage.com [biotage.com]
- 19. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. Video: Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
Application Note: Interrogating Muscle Cell Bioenergetics and Metabolism with N-Tetradecyl-beta-alanine
Abstract
This document provides a comprehensive guide for utilizing N-Tetradecyl-beta-alanine, a novel lipophilic analog of beta-alanine, to investigate the intricate physiological and metabolic processes within skeletal muscle cells. By incorporating a 14-carbon fatty acid chain, this compound offers unique properties for probing cellular energy pathways, including fatty acid metabolism and mitochondrial function. We present detailed protocols for researchers, scientists, and drug development professionals, covering myotube differentiation, real-time bioenergetic analysis, fatty acid uptake kinetics, and intracellular calcium imaging. The methodologies are designed to be robust and self-validating, providing a framework to explore the compound's potential as a modulator of muscle cell physiology.
Introduction: A Novel Tool for Muscle Metabolism Research
Skeletal muscle is a highly dynamic tissue with immense metabolic flexibility, critical for both locomotion and whole-body metabolic homeostasis. The study of compounds that can modulate muscle physiology is paramount for understanding diseases like sarcopenia, insulin resistance, and muscular dystrophies.
Beta-alanine is a well-studied non-essential amino acid known as the rate-limiting precursor to carnosine, a dipeptide that acts as a potent intracellular pH buffer in skeletal muscle.[1][2] Supplementation with beta-alanine increases muscle carnosine content, which can enhance performance in high-intensity exercise by mitigating acidosis.[2][3] Recent studies also suggest that beta-alanine may influence oxidative metabolism and mitochondrial biogenesis, potentially through pathways involving peroxisome proliferator-activated receptor β/δ (PPARβ/δ).[4][5]
This compound is a synthetic derivative designed to augment the utility of beta-alanine in a research setting. The covalent attachment of a tetradecyl (C14) fatty acid tail confers significant lipophilicity to the molecule. This modification is hypothesized to:
-
Enhance cellular uptake by facilitating passive diffusion across the myocyte plasma membrane.
-
Target metabolic pathways by mimicking endogenous long-chain fatty acids, which are primary fuel sources for muscle mitochondria.
-
Modulate membrane-dependent processes such as transporter function and intracellular signaling.
This application note provides a suite of validated protocols to investigate these hypotheses and characterize the effects of this compound on muscle cell physiology.
Proposed Mechanism of Action
We propose that this compound acts as a dual-function molecule. Its fatty acid component may engage with pathways of lipid metabolism, while the beta-alanine head group can contribute to carnosine synthesis.
Caption: Proposed dual mechanism of this compound in muscle cells.
Experimental Workflows and Protocols
A systematic approach is required to deconvolute the effects of this compound. The following workflow provides a logical progression from basic cell culture to detailed physiological assessment.
Caption: Overall experimental workflow for characterizing this compound.
Protocol 1: C2C12 Myoblast Culture and Differentiation
Rationale: C2C12 cells are a robust and widely used mouse myoblast cell line that can be reliably differentiated into contractile, multinucleated myotubes, providing an excellent in vitro model of skeletal muscle fibers.[6] Establishing a healthy, differentiated myotube culture is the foundation for all subsequent physiological assays.
Materials:
-
C2C12 myoblasts (ATCC)
-
Growth Medium (GM): DMEM with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[6]
-
Culture plates/flasks.
-
PBS (Phosphate-Buffered Saline).
-
0.25% Trypsin-EDTA.
Procedure:
-
Cell Seeding: Culture C2C12 myoblasts in GM in a T-75 flask at 37°C, 5% CO2. Do not allow cells to exceed 80% confluency.
-
Plating for Differentiation: Trypsinize and seed myoblasts into appropriate culture plates (e.g., 6-well plates for imaging, Seahorse XF plates for metabolic assays) at a density of 2 x 10^4 cells/cm².
-
Induce Differentiation: Once cells reach ~90-95% confluency (typically 2 days post-seeding), aspirate the GM, wash once with PBS, and replace with DM.[6] High confluency is critical as it promotes cell-cell contact necessary for fusion into myotubes.
-
Maturation: Replace the DM every 48 hours. Myotubes will begin to form within 2-3 days and will be well-differentiated and ready for experiments by day 5-7 in DM.
Protocol 2: Assessing Cellular Bioenergetics with Seahorse XF Analyzer
Rationale: The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[7] This allows for a detailed assessment of how this compound affects fundamental energy pathways.
A. Mitochondrial Stress Test
Purpose: To determine the effect of this compound on key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[8][9]
Procedure:
-
Cell Culture: Differentiate C2C12 myotubes in a Seahorse XF96 cell culture microplate as per Protocol 1.
-
Treatment: On the day of the assay, treat myotubes with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1, 6, or 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, adjusted to pH 7.4.[10] Place the plate in a 37°C non-CO2 incubator.
-
Cartridge Loading: Hydrate a sensor cartridge and load the injection ports with the following mitochondrial inhibitors (final concentrations suggested, optimization may be required):
-
Port A: Oligomycin (1.0 µM) - Inhibits ATP synthase.
-
Port B: FCCP (0.5 µM) - Uncoupling agent that collapses the proton gradient.
-
Port C: Rotenone/Antimycin A (0.5 µM) - Complex I and III inhibitors.[10]
-
-
Run Assay: Calibrate the sensor cartridge and run the Mitochondrial Stress Test protocol on the Seahorse XF Analyzer.
-
Normalization: After the run, normalize the data to cell number or protein content per well.
B. Fatty Acid Oxidation (FAO) Assay
Purpose: To specifically measure the myotubes' capacity to oxidize fatty acids and to determine if this compound acts as a substrate or modulator of this pathway.
Procedure:
-
Cell Culture & Treatment: As described above.
-
Assay Preparation: One hour before the assay, replace the medium with FAO Assay Medium (XF Base Medium supplemented with 0.5 mM carnitine and 1 mM glucose, if desired).
-
Substrate Injection: Load Port A of the sensor cartridge with a long-chain fatty acid substrate, such as Palmitate-BSA conjugate (final concentration 200 µM).
-
Run Assay: Measure basal OCR before and after the injection of the fatty acid substrate. The increase in OCR after substrate injection represents the rate of fatty acid oxidation. This compound can be pre-incubated or co-injected to assess its effects.
Data Interpretation Summary:
| Parameter | Description | Potential Effect of this compound |
| Basal Respiration | Baseline oxygen consumption. | Increase: May indicate higher energy demand or substrate oxidation. |
| ATP Production | OCR decrease after oligomycin. | Increase: Suggests more respiration is coupled to ATP synthesis. |
| Maximal Respiration | Peak OCR after FCCP injection. | Increase: Could signify enhanced mitochondrial capacity. |
| Spare Capacity | (Maximal - Basal OCR). | Increase: Indicates better ability to respond to energy stress. |
| FAO Rate | OCR increase after palmitate injection. | Decrease: May compete with palmitate for oxidation. Increase: Could prime mitochondria for FAO. |
Protocol 3: Measuring Fatty Acid Uptake via Confocal Microscopy
Rationale: To test the hypothesis that the tetradecyl tail facilitates cellular entry and potentially competes with endogenous fatty acids, we can visualize and quantify fatty acid uptake using a fluorescent analog.[11][12]
Materials:
-
BODIPY™ FL C12 (fluorescent fatty acid analog).
-
Differentiated myotubes on glass-bottom dishes.
-
Hanks' Balanced Salt Solution (HBSS).
-
Confocal microscope.
Procedure:
-
Cell Culture & Treatment: Differentiate C2C12 myotubes on glass-bottom dishes. Pre-treat cells with this compound (e.g., 50 µM) or vehicle for 30 minutes.
-
Uptake Assay: Wash cells twice with warm HBSS. Add HBSS containing 1 µM BODIPY™ FL C12 (with or without this compound) to the cells.
-
Live-Cell Imaging: Immediately place the dish on a confocal microscope equipped with a 37°C environmental chamber.
-
Data Acquisition: Acquire images every 30 seconds for 10-15 minutes using a 488 nm laser for excitation.
-
Quantification: Use image analysis software (e.g., FIJI/ImageJ) to measure the mean fluorescence intensity within the myotubes over time.[11] The rate of increase in fluorescence is proportional to the rate of fatty acid uptake.
Expected Outcome: If this compound competes for the same uptake transporters as BODIPY™ FL C12, its presence should decrease the rate of fluorescence increase.
Protocol 4: Analysis of Intracellular Calcium Dynamics
Rationale: Calcium (Ca²⁺) is a critical second messenger in muscle, linking electrical excitation to physical contraction (Excitation-Contraction Coupling).[13] Alterations in membrane properties or metabolic status can impact Ca²⁺ handling. This protocol assesses whether this compound affects basal Ca²⁺ levels or stimulus-induced Ca²⁺ transients.
Materials:
-
Fluo-4 AM (calcium indicator dye).
-
Pluronic F-127.
-
HBSS with 2 mM CaCl₂.
-
HBSS without CaCl₂ (with 0.5 mM EGTA).
-
Potassium Chloride (KCl) solution (e.g., 40 mM in HBSS).[13]
-
Caffeine (e.g., 10 mM).
-
Fluorescence microscope with time-lapse imaging capability.
Procedure:
-
Dye Loading: Incubate differentiated myotubes with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30 minutes at 37°C.[14]
-
Wash and De-esterification: Wash cells three times with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
Treatment: Acutely apply this compound to the cells while monitoring basal fluorescence.
-
Stimulation and Imaging:
-
Establish a baseline fluorescence recording.
-
Perfuse the cells with high KCl solution to induce depolarization-mediated Ca²⁺ release.[13]
-
Record the resulting fluorescence transient (change in intensity over time).
-
After a recovery period, perfuse with caffeine to directly stimulate ryanodine receptors and release Ca²⁺ from the sarcoplasmic reticulum.
-
-
Data Analysis: Quantify the amplitude and kinetics (rise time, decay time) of the Ca²⁺ transients. Compare the responses in control versus this compound-treated cells.
Expected Outcome: Changes in the amplitude or duration of Ca²⁺ transients could indicate that this compound affects membrane potential, ion channel function, or sarcoplasmic reticulum Ca²⁺ handling.
Safety and Handling
-
This compound: As a lipophilic compound, it is likely soluble in organic solvents like DMSO. Prepare a concentrated stock solution in DMSO and dilute to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity. Handle with standard personal protective equipment (gloves, lab coat, safety glasses).
-
Beta-alanine (General Information): The primary side effect reported in humans from oral supplementation is a transient tingling sensation known as paresthesia, which is not a concern for in vitro studies.[1][15][16]
Conclusion
This compound represents a promising chemical tool for dissecting the complex interplay between fatty acid metabolism, bioenergetics, and cellular signaling in skeletal muscle. The protocols outlined in this application note provide a robust framework for characterizing its physiological effects. By systematically evaluating its impact on mitochondrial function, substrate uptake, and ion homeostasis, researchers can gain valuable insights into the fundamental biology of muscle cells and identify potential therapeutic avenues for metabolic diseases.
References
-
Novel Protocol for Directed Differentiation of C9orf72-Associated Human Induced Pluripotent Stem Cells Into Contractile Skeletal Myotubes. Oxford Academic. Available at: [Link]
-
Measuring Mitochondrial Respiration in Intact Skeletal Muscle Fibers with an Agilent Seahorse XF24/XFe24 Analyzer. Agilent. Available at: [Link]
-
Development of a high-throughput method for real-time assessment of cellular metabolism in intact long skeletal muscle fibre bundles. PMC - NIH. Available at: [Link]
-
Protocol for hPSC Differentiation to Skeletal Muscle Reagents. AMSBIO. Available at: [Link]
-
How to effectively differentiate c2c12 myoblasts into myotubes? ResearchGate. Available at: [Link]
-
Isolation and Differentiation of Primary Myoblasts from Mouse Skeletal Muscle Explants. JoVE. Available at: [Link]
-
Isolation, Culture, and Differentiation of Primary Myoblasts Derived from Muscle Satellite Cells. PMC - NIH. Available at: [Link]
-
Modulation of mitochondrial bioenergetics in a skeletal muscle cell line model of mitochondrial toxicity. PMC - NIH. Available at: [Link]
-
Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells. PubMed. Available at: [Link]
-
Calcium imaging in C2C12 muscle myocytes to examine the impact of calmodulin mutations on cell signaling. Minds@UW. Available at: [Link]
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Voltage-Activated Calcium Signals in Myotubes Loaded with High Concentrations of EGTA. The Biophysical Society. Available at: [Link]
-
Visualization of Ca2+ Signaling During Embryonic Skeletal Muscle Formation in Vertebrates. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Calcium imaging of RyR1-expressing 1B5 myotubes. ResearchGate. Available at: [Link]
-
Extracellular Flux Assay (Seahorse Assay): Diverse Applications in Metabolic Research Across Biological Disciplines. ResearchGate. Available at: [Link]
-
Cell Metabolism (Seahorse) Analysis. SickKids Research Institute. Available at: [Link]
-
Long-chain fatty acid uptake by skeletal myocytes: a confocal laser scanning microscopy study. PMC - NIH. Available at: [Link]
-
A Guide to Examining Intramuscular Fat Formation and its Cellular Origin in Skeletal Muscle. SciSpace. Available at: [Link]
-
How muscle cells control fatty acid uptake. Karolinska Institutet. Available at: [Link]
-
A Guide to Examining Intramuscular Fat Formation and its Cellular Origin in Skeletal Muscle. JoVE. Available at: [Link]
-
Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions. YouTube. Available at: [Link]
-
Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. PMC - PubMed Central. Available at: [Link]
-
Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. ResearchGate. Available at: [Link]
-
International society of sports nutrition position stand: Beta-Alanine. PMC - PubMed Central. Available at: [Link]
-
BETA ALANINE. Canada.ca. Available at: [Link]
-
Role of beta-alanine supplementation on muscle carnosine and exercise performance. PubMed. Available at: [Link]
-
Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]
-
The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle. PubMed. Available at: [Link]
-
How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body. CarnoSyn. Available at: [Link]
-
Risk assessment of "other substances" – beta-alanine. Norwegian Scientific Committee for Food and Environment. Available at: [Link]
-
Safety of beta-alanine supplementation in humans: a narrative review. ResearchGate. Available at: [Link]
-
Are There Side Effects To Beta Alanine? Protein Works. Available at: [Link]
Sources
- 1. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of beta-alanine supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canada.ca [canada.ca]
- 4. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Metabolism (Seahorse) Analysis - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 8. agilent.com [agilent.com]
- 9. Modulation of mitochondrial bioenergetics in a skeletal muscle cell line model of mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a high‐throughput method for real‐time assessment of cellular metabolism in intact long skeletal muscle fibre bundles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-chain fatty acid uptake by skeletal myocytes: a confocal laser scanning microscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 16. theproteinworks.com [theproteinworks.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing N-Tetradecyl-beta-alanine Aggregation in Aqueous Solutions
Welcome to the technical support center for N-Tetradecyl-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this valuable zwitterionic surfactant. Aggregation is a common challenge that can impact experimental reproducibility and product efficacy. This document provides in-depth troubleshooting strategies, validated protocols, and the scientific principles behind them to ensure you achieve stable and effective aqueous solutions.
Section 1: Understanding this compound and Its Aggregation
This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Specifically, it has a long, 14-carbon (tetradecyl) hydrophobic chain and a zwitterionic beta-alanine headgroup, which contains both a positively charged amino group and a negatively charged carboxyl group.[1][2] This dual nature drives its behavior in water.
To minimize the unfavorable interaction between their hydrophobic tails and water, these molecules spontaneously self-assemble into organized structures called micelles once a certain concentration is reached. This concentration is known as the Critical Micelle Concentration (CMC) . Below the CMC, the molecules exist primarily as monomers. Above the CMC, any additional molecules will form micelles. Uncontrolled aggregation or precipitation can occur when these micelles grow too large or when the solubility limit of the monomeric form is exceeded, often due to suboptimal solution conditions.
Caption: Molecular structure and self-assembly of this compound in water.
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy right after preparation. What's the cause and how can I fix it?
A: Cloudiness, or turbidity, immediately upon mixing is a strong indicator of poor solubility or premature aggregation. This typically happens if the concentration is too high for the given conditions or if the compound was not dissolved properly.
-
Immediate Action: Gentle warming (do not exceed 40-50°C) and sonication can help break up initial aggregates and increase the dissolution rate.
-
Long-term Solution: The most critical factor to check is the pH of your solution. This compound's solubility is highly dependent on pH. Ensure the pH is adjusted away from its isoelectric point (pI), where it has a net neutral charge and minimum solubility. See the Troubleshooting Guide in Section 3 for a detailed protocol on pH optimization.
Q2: At what concentration should I expect this compound to start forming micelles (aggregate)?
A: The onset of micellization is defined by the Critical Micelle Concentration (CMC). The CMC is not a fixed value; it is highly sensitive to environmental factors such as pH, ionic strength (salt concentration), and temperature. For zwitterionic surfactants, the CMC can vary significantly. It is best practice to experimentally determine the CMC under your specific experimental conditions. A detailed protocol for CMC determination using a fluorescent probe is provided in Section 4.
Q3: How does temperature affect the solubility and stability of my solution?
A: For many surfactants, there is a minimum temperature, known as the Krafft temperature, below which the surfactant's solubility is very low, and it will precipitate out of solution rather than form micelles. While this compound is generally soluble at room temperature, preparing solutions in very cold buffers could lead to issues. Conversely, excessively high temperatures can accelerate chemical degradation or, in some cases, cause irreversible aggregation.[3] A steady decrease in CMC with increasing temperature has been observed for some zwitterionic surfactants, suggesting that higher temperatures can promote micellization.[4]
Q4: I see precipitates forming in my stock solution after storing it in the refrigerator. Is it still usable?
A: This is likely due to the temperature dropping below the Krafft point. In most cases, this is a reversible process. Gently warm the solution to room temperature or slightly above (e.g., 37°C) with occasional mixing. The precipitate should redissolve completely. Before use, always visually inspect the solution to ensure it is clear and homogenous. If the precipitate does not redissolve, it may indicate chemical degradation or irreversible aggregation, and the solution should be discarded.
Section 3: In-Depth Troubleshooting and Formulation Optimization
Use the following workflow to systematically diagnose and solve aggregation issues.
Sources
Technical Support Portal: Optimizing N-Tetradecyl-beta-alanine for Cell Treatment
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the concentration of N-Tetradecyl-beta-alanine in cell treatment experiments. Our goal is to empower you with the foundational knowledge and practical troubleshooting strategies to ensure reproducible and meaningful results.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of this compound and its interaction with cellular systems.
Q1: What is this compound and why is it used in cell biology?
This compound is a zwitterionic (or amphoteric) surfactant.[1][2] Its molecular structure consists of two key parts:
-
A long hydrophobic tail (the 14-carbon "N-Tetradecyl" chain) that readily interacts with non-polar environments like the lipid core of a cell membrane.
-
A hydrophilic zwitterionic headgroup (the "beta-alanine" portion) which contains both a positive and a negative charge, making it electrically neutral over a wide pH range.[2][3]
This amphipathic nature allows it to be used in various applications, including cell lysis, solubilization of membrane proteins, and as a component in drug delivery systems to enhance the permeability of cell membranes.[1][2]
Q2: How does a zwitterionic surfactant like this compound interact with a cell membrane?
Unlike purely ionic surfactants that rely on strong electrostatic attraction, zwitterionic surfactants engage in more complex interactions.[4] At low concentrations, they can insert into the lipid bilayer, subtly altering membrane fluidity and permeability. As the concentration increases and surpasses the critical micelle concentration (CMC), these molecules can self-assemble into micelles that can solubilize the membrane, leading to cell lysis.[4] Understanding this dose-dependent behavior is critical for any cell treatment application.
Q3: Why is optimizing the concentration so critical?
The concentration of this compound dictates its biological effect, creating a narrow therapeutic or experimental window.
-
Too Low: The desired effect (e.g., enhanced drug uptake, specific pathway modulation) may not occur, leading to false-negative results.
-
Too High: The surfactant properties will dominate, leading to membrane disruption, cytotoxicity, and cell death.[5] This can mask the true effect of a co-administered drug or induce non-specific cellular stress responses.
-
Just Right (The Optimal Concentration): The intended biological activity is achieved with minimal off-target cytotoxicity, yielding reliable and interpretable data. Finding this optimal concentration is the primary goal.[5]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide is designed to help you diagnose and resolve common problems encountered during concentration optimization experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| "All my cells died, even at the lowest concentration." | 1. Stock solution concentration error (too high).2. Cell line is exceptionally sensitive.3. Contamination of the compound or media.4. Extended incubation time. | 1. Remake the stock solution and verify all calculations.2. Perform a broader, lower-range dose-response curve (e.g., starting from nanomolar concentrations).3. Use fresh, sterile reagents and media.4. Reduce the treatment duration (e.g., from 48h to 24h).[5] |
| "I see no effect on cell viability or my functional endpoint." | 1. Concentration range is too low.2. Compound has precipitated out of the media.3. Insufficient incubation time.4. The chosen cell line is resistant. | 1. Extend the concentration range higher (e.g., up to 100 µM or higher).[6]2. Visually inspect the media in the wells for precipitate. Prepare a fresh stock solution, potentially in a different solvent like DMSO, ensuring the final solvent concentration is low (<0.5%).[7]3. Increase the treatment duration (e.g., from 24h to 48h or 72h).[8]4. Confirm the expected mechanism is present in your cell line via literature search or preliminary experiments (e.g., western blot for a target protein). |
| "My results are highly variable between replicate wells." | 1. Inconsistent cell seeding density.2. Pipetting errors during serial dilution or treatment.3. "Edge effect" in the multi-well plate.4. Incomplete mixing or solubilization of viability reagents (e.g., MTT formazan). | 1. Ensure a homogenous single-cell suspension before seeding. Try reverse pipetting for viscous cell suspensions.2. Use calibrated pipettes and change tips for each concentration. Prepare a master mix for each concentration to be added to replicate wells.3. Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill them with sterile PBS or media instead.4. Ensure complete solubilization by gentle shaking or trituration before reading the plate. |
| "My vehicle control (e.g., DMSO) is showing toxicity." | 1. Solvent concentration is too high.2. The cell line is particularly sensitive to the solvent. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the media is consistent across all treatments and is typically ≤0.5%.2. Test the toxicity of the solvent alone at various concentrations to determine the maximum tolerable level for your specific cell line. |
Section 3: Detailed Experimental Protocol: Determining the Optimal Concentration
This protocol describes a standard dose-response experiment using a 96-well plate format to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[8]
Objective: To quantify the effect of this compound on cell viability across a wide range of concentrations.
Materials:
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
This compound powder
-
Appropriate sterile solvent (e.g., sterile PBS, DMSO)
-
Sterile, flat-bottomed 96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette and sterile reservoirs
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the desired seeding density. This should be determined empirically to ensure cells remain in the exponential growth phase for the duration of the experiment.[8] A common starting point is 5,000-10,000 cells per well in 100 µL of medium.
-
Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.[8]
-
-
Compound Preparation (Serial Dilution):
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a suitable solvent.
-
On the day of treatment, perform serial dilutions in complete culture medium to create a range of treatment concentrations. A 1:3 or 1:10 dilution series is common for initial range-finding.[8]
-
Crucially, prepare a "Vehicle Control" solution containing the highest concentration of the solvent used in the dilution series, but without the compound.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different compound concentrations to the appropriate wells. Test each concentration in triplicate or quadruplicate.
-
Be sure to include wells for:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with the vehicle control medium.
-
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[8]
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, and then solubilizing the resulting formazan crystals.[9][10]
-
Read the absorbance or luminescence on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Average the values from your replicate wells.
-
Normalize the data to your controls. Calculate the percentage of cell viability for each concentration relative to the vehicle control, which is set to 100%.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value.[8]
-
Section 4: Data Interpretation & Key Parameters
The dose-response curve provides critical parameters for understanding the compound's potency.
| Parameter | Description | Significance in Your Experiment |
| IC50 | The concentration of a substance that inhibits a specific biological function (like cell growth) by 50%.[8] | A primary measure of the compound's cytotoxic potency. A lower IC50 indicates higher potency. This value helps define the upper limit for your functional experiments. |
| EC50 | The concentration that induces a response halfway between the baseline and the maximum effect.[8] | Measures the potency for a desired effect (e.g., enhancing drug delivery). You would determine this in a functional assay, aiming for a concentration well below the IC50. |
| Therapeutic/Experimental Window | The range of concentrations between the minimal effective dose and the beginning of toxic effects. | This is the optimal concentration range you are trying to identify, where you see your desired effect without significant cell death. |
Section 5: Visualization of Concepts and Workflows
Diagram 1: Conceptual Interaction of this compound with a Cell Membrane
Caption: Interaction of zwitterionic this compound with the cell membrane.
Diagram 2: Workflow for Concentration Optimization
Caption: A systematic workflow for determining the optimal experimental concentration.
Section 6: References
-
Benchchem. (n.d.). Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments. Retrieved from
-
BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from
-
IRO Surfactant Co.,Ltd. (n.d.). Zwitterionic Surfactant. Retrieved from
-
Encyclopedia.pub. (n.d.). Zwitterionics Surfactants. Retrieved from
-
Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Retrieved from
-
Benchchem. (n.d.). A Deep Dive into the Mechanisms of Novel Zwitterionic Surfactants: A Technical Guide. Retrieved from
-
MB Cosmetics Academy. (2025). Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. Retrieved from
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from
-
Fischer, S. et al. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. NIH. Retrieved from
-
MDPI. (2024). Synthesis, Surface Activity, Emulsifiability and Bactericidal Performance of Zwitterionic Tetrameric Surfactants. Retrieved from
-
ResearchGate. (2025). Zwitterionic Surfactants in Ion Binding and Catalysis | Request PDF. Retrieved from
-
Schnuck, J. K., et al. (n.d.). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. PMC - PubMed Central. Retrieved from
-
ResearchGate. (n.d.). β-Alanine-induced cell viability of normal and cancer cell (renal and.... Retrieved from
-
US EPA. (n.d.). .beta.-Alanine, N-tetradecyl- - Substance Details - SRS. Retrieved from
-
Novus Biologicals. (n.d.). Flow Cytometry Troubleshooting Guide. Retrieved from
-
Pandurangan, M., et al. (2017). β-Alanine intercede metabolic recovery for amelioration of human cervical and renal tumors. Amino Acids. Retrieved from
-
Frontiers. (2019). Advances in the synthesis of β-alanine. Retrieved from
-
Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. Retrieved from
-
ResearchGate. (n.d.). Alanine influences cell viability and growth. Retrieved from
-
Lee, H. J., et al. (2022). Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid. PMC. Retrieved from
-
Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide. Retrieved from
-
Dunlop, R. A., & Cox, P. A. (2012). Weak BMAA toxicity compares with that of the dietary supplement β-alanine. PubMed. Retrieved from
-
Vinken, M. (n.d.). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PubMed Central. Retrieved from
-
Sigma-Aldrich. (n.d.). β-Alanine in Cell Culture. Retrieved from
-
PubChem. (n.d.). beta-Alanine, N-capryloyl-, tetradecyl ester. Retrieved from
-
Thermo Fisher Scientific. (2015). Attune Flow Cytometry Maintenance and Troubleshooting Guide. Retrieved from
-
ResearchGate. (2025). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. Retrieved from
-
Stellingwerff, T., et al. (2012). Optimizing human in vivo dosing and delivery of b-alanine supplements for muscle carnosine synthesis. SciSpace. Retrieved from
-
Sigma-Aldrich. (n.d.). β-Alanine in Cell Culture. Retrieved from
-
Selleck Chemicals. (n.d.). β-Alanine | CAS 107-95-9. Retrieved from
-
Frontiers. (n.d.). Advances in the synthesis of β-alanine. PMC - PubMed Central. Retrieved from
-
MDPI. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Retrieved from
-
ResearchGate. (2025). The plasma concentration‐time profile of beta‐alanine using a controlled‐release formulation (Carnosyn ® ) | Request PDF. Retrieved from
-
Chem-Impex. (n.d.). β-Alanine. Retrieved from
-
ResearchGate. (n.d.). Summary of recent β-ALA supplementation and exercise training studies. Retrieved from
Sources
- 1. irosurfactant.com [irosurfactant.com]
- 2. Zwitterionics Surfactants | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low cellular uptake of N-Tetradecyl-beta-alanine
Welcome to the technical support center for N-Tetradecyl-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving consistent and optimal cellular uptake of this amphiphilic molecule. As Senior Application Scientists, we have compiled this resource based on established biophysical principles and field-tested experience to help you troubleshoot common issues and build robust experimental designs.
Part 1: Troubleshooting Guide
This section addresses the most common and critical issue researchers face: low or variable cellular uptake. We will dissect the problem from compound preparation to final data acquisition, providing causal explanations and actionable solutions.
Q1: My cellular uptake of this compound is low or inconsistent. What are the primary causes and how can I fix them?
Low and variable uptake of an amphiphilic molecule like this compound is a multifaceted problem. The root cause often lies in the compound's physicochemical behavior in aqueous solutions or in specific interactions within your assay system. We can systematically diagnose the issue by examining three key areas: Compound Formulation, Assay Conditions, and Cell-Specific Factors.
The single most critical factor is how the compound is prepared and delivered to the cells. Its amphiphilic nature—a long, lipophilic 14-carbon tail attached to a polar beta-alanine headgroup—drives it to self-aggregate in aqueous media.
-
The Problem of Aggregation and Micelle Formation: Above a certain concentration, the Critical Micelle Concentration (CMC) , individual molecules (monomers) of this compound will rapidly assemble into micelles.[1] Cellular uptake of a large micellar structure is fundamentally different from the uptake of a monomer and is often significantly less efficient. Your experiment may be inadvertently running at a concentration above the CMC, leading to low apparent uptake of the free molecule. The CMC for similar single-chain ionic surfactants can range from the high micromolar to low millimolar range.[2][3]
-
Solution & Protocol:
-
Determine the Working Concentration: Critically evaluate if your chosen concentration is necessary. Can you achieve the desired biological effect at a lower concentration, potentially below the CMC?
-
Solubilization Strategy: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol.[4] When diluting into your aqueous assay medium, do so rapidly and with vigorous vortexing to minimize precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilution Technique: Perform serial dilutions carefully. When preparing working solutions, add the stock solution to the medium, not the other way around, while vortexing to avoid localized high concentrations that promote aggregation.
-
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO or Ethanol | Ensures complete initial solubilization of the lipophilic molecule. |
| Final Solvent Conc. | < 0.5% (v/v) | Minimizes solvent-induced artifacts and cytotoxicity. |
| Dilution Method | Rapidly add stock to vigorously vortexing aqueous media. | Prevents the compound from crashing out of solution or forming large aggregates upon dilution. |
| Working Conc. | Test a wide range, ideally starting below the predicted CMC. | Identifies a concentration range where the compound exists primarily as monomers, which are more likely to be taken up by cells. |
Subtle variables in your experimental setup can have a profound impact on the results.
-
The Influence of Serum: Serum proteins, particularly albumin, are known to bind lipophilic molecules.[5] This binding can act as a "sink," reducing the free concentration of this compound available for cellular uptake. Conversely, for some cell types, albumin-bound molecules can be taken up via specific endocytic pathways, potentially increasing uptake.[5][6] The effect is system-dependent and a major source of variability.
-
Inadequate Washing: Due to its "sticky" lipophilic tail, this compound can adsorb to the cell surface and the plastic of the culture plate.[7] If washing steps are not stringent enough, this non-internalized compound will be measured, leading to artificially high background and inaccurate results.
-
Solution & Protocol:
-
Control for Serum: Perform parallel experiments in both serum-free and serum-containing media. If uptake is significantly lower in the presence of serum, protein binding is likely the cause. Consider reducing the serum percentage or using serum-free media for the duration of the uptake experiment if compatible with cell health.
-
Optimize Washing: Increase the number and volume of wash steps. Use ice-cold PBS to reduce membrane fluidity and minimize passive diffusion out of the cell during washing. Including a protein-containing solution like a 0.1% BSA in PBS wash can sometimes help remove non-specifically bound compound.
-
Include Proper Controls:
-
0-minute Time Point: Add the compound to cells and immediately wash and lyse them. This value represents the background signal from non-specific binding.[8]
-
4°C Incubation: Run a parallel experiment at 4°C. At this temperature, active transport and endocytosis are largely inhibited. The resulting signal provides an estimate of passive diffusion and surface adsorption.
-
-
The biological system itself is a dynamic variable.
-
Potential for Efflux: Cells possess efflux pumps, such as P-glycoprotein (P-gp, or ABCB1), which are part of the ATP-binding cassette (ABC) transporter superfamily.[9] These pumps actively remove xenobiotics from the cell, and they could be transporting this compound out as it enters, resulting in low net accumulation.
-
Cell Health and Confluency: Unhealthy cells or overly confluent monolayers can exhibit altered membrane integrity and transporter expression, leading to inconsistent uptake.[7][10]
-
Solution & Protocol:
-
Assess Efflux: If efflux is suspected, use a known pan-ABC transporter inhibitor (e.g., verapamil, cyclosporin A) to see if its inclusion increases the net accumulation of your compound. Note: These inhibitors have off-target effects and should be used with appropriate controls.
-
Standardize Cell Culture: Ensure cells are healthy, within a consistent passage number range, and seeded at a density that results in a consistent level of confluency (e.g., 70-90%) at the time of the experiment.
-
Verify Cell Viability: Perform a cytotoxicity assay (e.g., MTT, LDH) at the concentrations of this compound used in your uptake studies to ensure you are not observing reduced uptake due to cell death.[11]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low cellular uptake.
Part 2: Frequently Asked Questions (FAQs)
Q2: What are the key physicochemical properties of this compound?
Understanding the molecule's structure is fundamental to predicting its behavior.
| Property | Value / Description | Significance |
| Molecular Formula | C17H35NO2 | Source:[12] |
| Molecular Weight | 285.47 g/mol | Important for calculating molar concentrations. Source:[12] |
| Structure | Amphiphilic: A 14-carbon saturated fatty acid tail (tetradecyl group) linked to a beta-alanine headgroup. | The long, nonpolar tail dominates the molecule's low aqueous solubility and drives membrane interaction and micelle formation. The polar, potentially charged headgroup influences solubility and interaction with transporters. |
| Predicted LogP | High (estimated > 5) | The octanol-water partition coefficient (LogP) indicates high lipophilicity, suggesting a strong tendency to partition into lipid membranes.[13] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, ethanol.[4][14] | Dictates the necessity for careful stock solution preparation and dilution protocols. |
Q3: How does this compound likely enter cells?
Given its amphiphilic nature, several uptake mechanisms may be involved, and their relative contributions can be cell-type dependent.
-
Passive Diffusion: The long, lipophilic tetradecyl tail can readily partition into and diffuse across the lipid bilayer of the cell membrane.[15] This is likely a significant route of entry, especially at higher concentrations.
-
Transporter-Mediated Uptake: The beta-alanine headgroup is structurally similar to endogenous molecules that are actively transported. While beta-alanine itself is a substrate for transporters like TauT (SLC6A6) and PAT1 (SLC36A1), the large tetradecyl group may sterically hinder binding to these specific transporters.[16][17] However, other transporters that recognize fatty acids or other amphiphiles could potentially be involved.[18][19][20]
-
Endocytosis: At concentrations above the CMC, the compound exists as micelles. These larger aggregates are more likely to be internalized via endocytic pathways like macropinocytosis or clathrin-mediated endocytosis rather than by passive diffusion.[21][22]
Caption: Potential cellular uptake mechanisms for this compound.
Q4: What is the optimal experimental protocol for measuring uptake?
A robust protocol includes the right controls and careful execution.
-
Cell Seeding: Seed cells in 24- or 96-well plates to achieve 70-90% confluency on the day of the experiment.
-
Preparation:
-
Prepare fresh working solutions of this compound in pre-warmed assay medium (e.g., HBSS or serum-free medium) immediately before use.
-
Wash cells once with pre-warmed assay medium to remove residual growth medium.
-
-
Initiate Uptake: Aspirate the wash medium and add the medium containing this compound to each well to start the uptake.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Uptake: To stop the reaction, rapidly aspirate the compound-containing medium and immediately wash the cells three to four times with a larger volume of ice-cold PBS.
-
Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer, or 0.1% Triton X-100 in PBS) to each well and incubate to ensure complete lysis.
-
Quantification: Quantify the amount of internalized this compound using an appropriate analytical method (e.g., LC-MS/MS if the compound is unlabeled, or scintillation/fluorescence counting if a labeled version is used).
-
Normalization: Normalize the amount of compound to the total protein content in each well (determined by a BCA or Bradford assay) or to the cell number.
References
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
ChemBK. (2024). This compound, compound with 2,2'-iminodiethanol (1:1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester. Retrieved from [Link]
-
JoVE. (2022). Extracellular Vesicle Uptake Assay: A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). The effect of charge and albumin on cellular uptake of supramolecular polymer nanostructures. PMC. Retrieved from [Link]
-
ACS Publications. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Retrieved from [Link]
-
PubMed Central (PMC). (2009). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Retrieved from [Link]
-
protocols.io. (2023). Cellular lipid uptake with flow cytometry readout. Retrieved from [Link]
-
PubChem. (n.d.). beta-Alanine, N-capryloyl-, tetradecyl ester. Retrieved from [Link]
-
J-Stage. (n.d.). MEMBRANE TRANSPORTERS AND DRUG ABSORPTION. Retrieved from [Link]
-
ResearchGate. (2011). Interference of serum with lipoplex-cell interaction: Modulation of intracellular processing. Retrieved from [Link]
-
PubMed. (1991). The influence of serum lipoproteins on the pharmacokinetics and pharmacodynamics of lipophilic drugs and drug carriers. Retrieved from [Link]
-
ResearchGate. (2020). Liposome formulation affects cellular uptake by THP-1 cells and may.... Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Cellular Uptake Evaluation of Amphiphilic Polymer Assemblies: Importance of Interplay between Pharmacological and Genetic Approaches. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Preferential cellular uptake of amphiphilic macromolecule–lipid complexes with enhanced stability and biocompatibility. Retrieved from [Link]
-
MDPI. (2022). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. Retrieved from [Link]
-
US EPA. (n.d.). .beta.-Alanine, N-tetradecyl- - Substance Details. Retrieved from [Link]
-
PubMed Central (PMC). (2010). Membrane transporters in drug development. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from [Link]
-
PubMed Central (PMC). (2018). The Structure and Mechanism of Drug Transporters. Retrieved from [Link]
-
ACS Publications. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. Retrieved from [Link]
-
PubMed. (2001). Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes. Retrieved from [Link]
-
AccessMedicine. (n.d.). Membrane Transporters and Drug Response. Retrieved from [Link]
-
ResearchGate. (2012). Micellar parameters at 30.0 ± 0.1 • C, critical micellar concentration.... Retrieved from [Link]
-
PubMed. (1983). beta-Alanine uptake by mouse brain slices. Retrieved from [Link]
Sources
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The effect of charge and albumin on cellular uptake of supramolecular polymer nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Extracellular Vesicle Uptake Assay: A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. tandfonline.com [tandfonline.com]
- 16. beta-Alanine uptake by mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. mdpi.com [mdpi.com]
- 20. Membrane transporters in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Uptake Evaluation of Amphiphilic Polymer Assemblies: Importance of Interplay between Pharmacological and Genetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preferential cellular uptake of amphiphilic macromolecule–lipid complexes with enhanced stability and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of N-Tetradecyl-beta-alanine
Welcome to the technical support center dedicated to overcoming the challenges associated with the in vivo bioavailability of N-Tetradecyl-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical, step-by-step protocols to help you navigate the complexities of your experiments. Our approach is rooted in scientific expertise and field-proven insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound are showing low and variable oral bioavailability. What are the likely causes?
Low and variable oral bioavailability of this compound is likely due to its amphiphilic nature, which can lead to poor aqueous solubility and/or low intestinal permeability. The long tetradecyl chain imparts lipophilicity, while the beta-alanine head is polar. This can result in challenges such as:
-
Poor Solubility: The molecule may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The polar head group might hinder its ability to cross the lipid-rich intestinal cell membranes.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[1]
To address this, a systematic approach to formulation development is necessary.
Q2: How do I determine the Biopharmaceutics Classification System (BCS) class of this compound to guide my formulation strategy?
Determining the BCS class is a critical first step. You will need to assess its solubility and permeability.
-
Solubility: Determine the solubility of this compound in aqueous buffers across a pH range of 1.2 to 6.8.[2]
-
Permeability: Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal permeability.[2]
Based on the results, this compound can be classified as:
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
It is anticipated that this compound will likely fall into BCS Class II or IV.
Q3: What are the most promising formulation strategies to enhance the bioavailability of a BCS Class II or IV compound like this compound?
For compounds with low solubility, the primary goal is to enhance their dissolution rate and maintain their concentration in a dissolved state in the gastrointestinal tract. Promising strategies include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can solubilize the drug and promote its absorption. Self-emulsifying drug delivery systems (SEDDS) are particularly effective.[3][4][5][6][7]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Solid lipid nanoparticles (SLNs) are a suitable choice for amphiphilic drugs.[8][9][10][11][12]
Q4: Are there regulatory guidelines I should be aware of when developing a novel formulation for this compound?
Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for the development and approval of new drug formulations, including those with novel delivery systems.[13][14][15][16][17][18] It is crucial to consider these guidelines early in the development process, particularly regarding chemistry, manufacturing, and controls (CMC), as well as preclinical safety and efficacy studies.
Troubleshooting Guides & Protocols
Part 1: Physicochemical Characterization of this compound
Objective: To determine the solubility and permeability of this compound to inform formulation strategy.
Protocol 1.1: Equilibrium Solubility Determination
Materials:
-
This compound
-
Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8
-
HPLC-grade water and acetonitrile
-
Analytical balance, vortex mixer, shaking incubator, centrifuge, HPLC system
Procedure:
-
Prepare supersaturated solutions of this compound in each pH buffer.
-
Equilibrate the solutions in a shaking incubator at 37°C for 48 hours.
-
Centrifuge the samples to pellet the excess solid.
-
Filter the supernatant and analyze the concentration of dissolved this compound by a validated HPLC method.
Protocol 1.2: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells (passage 20-40)
-
Cell culture medium and reagents
-
Transwell inserts
-
This compound solution in transport buffer
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Conduct the transport experiment by adding the this compound solution to the apical side and collecting samples from the basolateral side at predetermined time points.
-
Include Lucifer yellow to assess the integrity of the paracellular pathway.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp).
Part 2: Formulation Development for Bioavailability Enhancement
Based on the likely BCS Class II or IV classification, the following formulation strategies are recommended.
Strategy A: Solid Lipid Nanoparticles (SLNs)
Rationale: SLNs can encapsulate the amphiphilic this compound, protecting it from the harsh GI environment and presenting it in a readily absorbable form.[8][9][10][11][12]
Caption: Workflow for the preparation and characterization of Solid Lipid Nanoparticles (SLNs).
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
High-shear homogenizer, probe sonicator
-
Particle size analyzer, zetameter
Procedure:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Dissolve the surfactant in hot purified water at the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for 5-10 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size.
-
Cool the nanoemulsion in an ice bath to solidify the lipid and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
| Problem | Possible Cause | Solution |
| Large particle size / high PDI | Insufficient homogenization/sonication energy. Inappropriate surfactant concentration. | Increase homogenization speed/time or sonication amplitude/time. Optimize surfactant concentration. |
| Low entrapment efficiency | Drug partitioning into the external aqueous phase. Drug expulsion during lipid recrystallization. | Use a lipid in which the drug has higher solubility. Employ a mixture of lipids to create a less ordered crystal lattice. |
| Particle aggregation upon storage | Low zeta potential. | Increase the concentration of a charged surfactant or add a stabilizer to increase surface charge. |
Strategy B: Self-Emulsifying Drug Delivery Systems (SEDDS)
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media. This pre-dissolved state enhances drug solubilization and absorption.[3][4][5][6][7]
Caption: Workflow for the development and evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS).
Materials:
-
This compound
-
Oils (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactants (e.g., Kolliphor® EL, Tween® 20)
-
Cosurfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497)
-
Vials, magnetic stirrer
Procedure:
-
Solubility Studies: Determine the solubility of this compound in a range of oils, surfactants, and cosurfactants.
-
Ternary Phase Diagram Construction: Based on solubility data, select an oil, surfactant, and cosurfactant. Prepare mixtures of surfactant and cosurfactant (Smix) in different ratios (e.g., 1:1, 2:1, 1:2). Titrate mixtures of oil and Smix with water to identify the self-emulsifying region.
-
Formulation Preparation: Prepare formulations within the identified self-emulsifying region by accurately weighing and mixing the components. Add this compound to the mixture and stir until a clear solution is formed.
-
Characterization:
-
Self-emulsification time: Add a small amount of the formulation to water and observe the time taken to form a clear or bluish-white emulsion.
-
Droplet size and PDI: Analyze the droplet size of the emulsion formed upon dilution.
-
Thermodynamic stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
| Problem | Possible Cause | Solution |
| Poor self-emulsification (long emulsification time, milky emulsion) | Imbalanced HLB of the surfactant system. Insufficient surfactant/cosurfactant concentration. | Adjust the surfactant/cosurfactant ratio. Increase the concentration of the Smix. |
| Drug precipitation upon dilution | Supersaturation of the drug in the diluted system. | Increase the amount of oil in the formulation. Use a combination of oils to improve drug solubilization. |
| Phase separation during storage | Thermodynamic instability. Incompatibility of components. | Re-evaluate the ternary phase diagram and select a more stable formulation region. Check for excipient compatibility.[19][20] |
Part 3: In Vivo Bioavailability Assessment
Objective: To evaluate the in vivo pharmacokinetic profile of the developed this compound formulation in a rodent model.
Protocol 3.1: Oral Bioavailability Study in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Developed this compound formulation
-
Control formulation (e.g., aqueous suspension)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge, freezer (-80°C)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulation or control orally via gavage at a predetermined dose.[21][22]
-
Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability of the developed formulation compared to the control.
Part 4: Bioanalytical Method for Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma.
Protocol 4.1: LC-MS/MS Method Development
Instrumentation:
-
Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
Procedure:
-
Standard and Internal Standard (IS) Preparation: Prepare stock solutions of this compound and a suitable IS (e.g., a stable isotope-labeled analog) in an appropriate solvent.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., ice-cold acetonitrile containing the IS) to the plasma sample.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Develop a suitable chromatographic method (e.g., reverse-phase chromatography) to achieve good separation of the analyte from endogenous plasma components.
-
Optimize the mass spectrometric parameters (e.g., parent and product ion transitions, collision energy) for this compound and the IS in multiple reaction monitoring (MRM) mode.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[23][24][25][26]
| Problem | Possible Cause | Solution |
| Poor sensitivity | Inefficient ionization. Matrix effects (ion suppression). | Optimize MS source parameters. Improve sample cleanup (e.g., use solid-phase extraction). |
| High background noise | Contamination of the mobile phase or LC system. Endogenous interferences. | Use high-purity solvents. Optimize chromatography to separate the analyte from interfering peaks. |
| Poor peak shape | Inappropriate column or mobile phase. Sample solvent mismatch. | Screen different columns and mobile phase compositions. Ensure the sample solvent is compatible with the mobile phase. |
This technical support guide provides a comprehensive framework for systematically improving the in vivo bioavailability of this compound. By following these protocols and troubleshooting guides, researchers can effectively address the challenges associated with this amphiphilic molecule and advance their drug development programs.
References
- U.S. Food and Drug Administration. (n.d.). FDA Encourages Development of Novel Drug Delivery Systems. Pharmaceutical Technology.
- ResearchGate. (n.d.). US FDA's Regulatory Considerations and Framework for Approval of Controlled Release Delivery Systems.
- Google Patents. (n.d.). WO2013105101A1 - Solid lipid nanoparticles entrapping hydrophilic/amphiphilic drug and a process for preparing the same.
- U.S. Food and Drug Administration. (2020, May 6).
- Park, K. (2020, October 18). Regulatory Considerations in Controlled Drug Delivery. Kinam Park.
- Frontiers. (n.d.). Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products.
- Springer Protocols. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds.
- Gattefosse. (2020, December 7).
- National Institutes of Health. (n.d.). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Self Emulsifying Drug Delivery System (SEDDS): A Method for Bioavailability Enhancement.
- National Institutes of Health. (n.d.).
- (n.d.). Formulation and Development of Self Emulsifying Drug Delivery System for Few Drugs.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2022, June 6). Self-emulsifying drug delivery systems: a novel approach to deliver drugs.
- MDPI. (2021, July 22).
- National Institutes of Health. (n.d.). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS).
- SciSpace. (n.d.).
- National Institutes of Health. (n.d.). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.
- World Journal of Pharmaceutical and Life Sciences. (2021, October 27). Self-emulsifying drug delivery systems (SEDDS).
- IPQ. (n.d.).
- Cheméo. (n.d.). Chemical Properties of «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester.
- Future Medicine. (2017, July).
- PubMed. (n.d.). Oral peptide delivery: challenges and the way ahead.
- ONdrugDelivery. (2016, July 25). Methodologies for Developing s-SEDDS.
- ClinicalTrials.gov. (2018, June 21).
- Pharma Excipients. (2015, August 4). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
- National Institutes of Health. (n.d.).
- ResearchGate. (2018, January 22). Self-Emulsifying Drug Delivery Systems (SEDDS)
- ChemBK. (n.d.). This compound, compound with 2,2'-iminodiethanol (1:1).
- U.S. Environmental Protection Agency. (n.d.). .beta.-Alanine, N-tetradecyl- - Substance Details.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Challenges and Opportunities in Delivering Oral Peptides and Proteins.
- Future Science. (n.d.). Quantitative bioanalysis by LC–MS for the development of biological drugs.
- ResearchGate. (2025, August 7). Challenges for the oral delivery of macromolecules.
- PubChem. (n.d.). This compound (C17H35NO2).
- Northwestern Scholars. (n.d.). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- PubChem. (n.d.). beta-Alanine, N-capryloyl-, tetradecyl ester | C25H49NO3 | CID 91714462.
- BenchChem. (n.d.).
- The Capital Region of Denmark's Research Portal. (n.d.). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
- PubMed. (2007, July 18). Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership.
- PubMed. (n.d.).
- SciELO. (n.d.).
Sources
- 1. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2013105101A1 - Solid lipid nanoparticles entrapping hydrophilic/ amphiphilic drug and a process for preparing the same - Google Patents [patents.google.com]
- 9. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. kinampark.com [kinampark.com]
- 17. Frontiers | Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products [frontiersin.org]
- 18. ipqpubs.com [ipqpubs.com]
- 19. Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 24. scholars.northwestern.edu [scholars.northwestern.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. research.regionh.dk [research.regionh.dk]
Technical Support Center: Measurement of Intracellular N-Tetradecyl-beta-alanine
Welcome to the technical support center for the quantification of intracellular N-Tetradecyl-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth methodologies, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve accurate and reproducible measurements.
I. Foundational Concepts: Understanding the Analyte and Challenges
This compound is an amphiphilic molecule, possessing a 14-carbon hydrophobic tail (N-tetradecyl) and a hydrophilic beta-alanine head. This structure classifies it as a long-chain fatty acid analogue and a surfactant[1]. Measuring its concentration inside a cell presents unique challenges that dictate the appropriate methodological choices.
Key Experimental Hurdles:
-
Cellular Lysis and Analyte Extraction: Efficiently breaking open the cell to release the analyte without degradation is critical. The molecule's amphiphilic nature requires a solvent system that can effectively solubilize it from both aqueous (cytosolic) and lipid (membrane) environments.
-
Distinguishing Intra- vs. Extracellular Pools: Residual extracellular compound can artificially inflate results. Thorough washing steps are paramount.
-
Metabolic Stability: The beta-alanine component may be subject to cellular metabolism. Rapidly halting all enzymatic activity at the point of sample collection is essential for an accurate snapshot of the intracellular concentration.
-
Matrix Effects: The complex mixture of lipids, proteins, and other metabolites within a cell can interfere with analytical detection, a phenomenon known as the matrix effect.
-
Lack of Intrinsic Signal: this compound does not possess intrinsic fluorescent properties, precluding simple fluorescent quantification without chemical modification.
Given these challenges, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold-standard analytical technique. It offers the unparalleled sensitivity and specificity required to detect and quantify the analyte within a complex biological matrix, distinguishing it from structurally similar endogenous molecules.
II. Experimental Workflow: A Step-by-Step Guide
The overall process for measuring intracellular this compound can be broken down into four key stages: Cell Culture and Treatment, Sample Quenching and Harvesting, Analyte Extraction, and LC-MS/MS Analysis.
Caption: High-level workflow for intracellular this compound quantification.
III. Detailed Protocols & Troubleshooting
This section provides detailed, step-by-step protocols and a troubleshooting guide in a question-and-answer format.
Protocol 1: Sample Preparation from Adherent Cell Cultures
This protocol is optimized for cells grown in multi-well plates (e.g., 6-well or 12-well).
Materials:
-
Cultured cells treated with this compound.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Quenching & Extraction Solvent: Pre-chilled to -80°C. A common and effective solution is a mixture of Acetonitrile:Methanol:Water (40:40:20 v/v/v)[2].
-
Internal Standard (IS): Isotopically labeled this compound (e.g., ¹³C or ²H labeled) is ideal. If unavailable, a structurally similar long-chain acyl-amine can be used.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Centrifuge capable of 4°C and >14,000 x g.
-
Vacuum concentrator or nitrogen evaporator.
-
LC-MS grade water and organic solvents for reconstitution.
Procedure:
-
Aspirate Medium: After treatment, quickly remove the culture medium from the wells.
-
Rapid Washing: Immediately wash the cell monolayer twice with an excess of ice-cold PBS. This step is critical to remove extracellular compound. Perform this on ice to slow metabolic activity.
-
Quench and Lyse: Add the pre-chilled (-80°C) Quenching & Extraction Solvent directly to the well (e.g., 500 µL for a 12-well plate). The cold solvent will simultaneously halt enzymatic reactions and lyse the cells[3][4]. Spike the solvent with your internal standard at a known concentration before adding it to the cells.
-
Expert Tip: Adding the internal standard at the earliest possible stage accounts for analyte loss during all subsequent sample processing steps[2].
-
-
Scrape and Collect: Immediately use a cell scraper to detach the cells into the solvent. Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tube vigorously for 1 minute and incubate at -20°C for at least 60 minutes to ensure complete protein precipitation.
-
Clarify Lysate: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins[5].
-
Collect Supernatant: Carefully transfer the supernatant, which contains the analyte, to a new tube. Be cautious not to disturb the pellet.
-
Dry and Reconstitute: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with your LC mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Final Centrifugation: Spin the reconstituted sample one last time to pellet any insoluble material before transferring to an LC-MS vial.
-
Normalization Sample: In a parallel well treated identically, lyse the cells in a standard lysis buffer (e.g., RIPA buffer) to measure total protein content using a BCA or similar assay. The final analyte concentration will be normalized to this protein value (e.g., pmol/mg protein)[6].
Protocol 2: LC-MS/MS Method Development
This section provides a starting point for developing a robust LC-MS/MS method. Optimization will be required for your specific instrumentation.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatography (LC):
-
Column: A C18 reversed-phase column is a suitable starting point due to the hydrophobic tetradecyl chain.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high aqueous content and ramp up to a high organic content to elute the analyte.
-
Example Gradient: 0-1 min (5% B), 1-8 min (5% to 95% B), 8-10 min (95% B), 10-10.1 min (95% to 5% B), 10.1-13 min (5% B).
-
-
Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Injection Volume: 2-10 µL.
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in Positive mode is recommended, as the amine group in beta-alanine is readily protonated.
-
Parameter Optimization: Infuse a pure standard of this compound to determine the optimal parameters for the precursor ion ([M+H]⁺) and to identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The calculated exact mass of this compound (C₁₇H₃₅NO₂) is 285.2668. The [M+H]⁺ ion to target in Q1 would be m/z 286.27.
-
Product Ions (Q3): Fragmentation is likely to occur at the amide bond or result in the loss of the carboxylic acid group. Potential fragments should be determined experimentally.
-
-
MRM Transitions: You will need at least two transitions: one for this compound and one for your internal standard.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
| This compound | m/z 286.3 | To be determined experimentally | A quantifier and a qualifier ion should be identified. |
| Isotopic Internal Standard | e.g., m/z 290.3 (for +4 Da label) | To be determined experimentally | Should have the same retention time but a different mass. |
IV. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My signal is very low or undetectable. What could be the cause?
-
Inefficient Extraction: The amphiphilic nature of your analyte might require optimization of the extraction solvent. Try different ratios of organic solvents or consider a liquid-liquid extraction protocol if a simple protein crash is insufficient.
-
Poor Ionization: While ESI positive is the logical starting point, test ESI negative mode as well. Adduct formation (e.g., [M+Na]⁺) might be more efficient than protonation; check for these signals.
-
Analyte Degradation: Ensure all steps post-harvesting are performed at low temperatures and that samples are analyzed promptly or stored at -80°C. Metabolite extracts can be unstable[2].
-
Insufficient Cellular Uptake: Verify that your treatment conditions (concentration, time) are sufficient for the compound to enter the cells. You could use a fluorescent long-chain fatty acid analog like BODIPY FL C16 in a parallel experiment to confirm that the uptake machinery is active in your cell model[7].
Q2: I'm seeing high variability between my technical replicates. Why?
-
Incomplete Removal of Extracellular Compound: This is a major source of variability. Ensure your washing steps are rapid but thorough. Increase the volume and number of washes with ice-cold PBS.
-
Inconsistent Cell Numbers: Normalize your final data to total protein content from a parallel well, not just to the well itself. This accounts for any differences in cell seeding or proliferation.
-
Sample Processing Errors: Pipetting errors, especially during the reconstitution step, can introduce significant variability. Use a high-quality internal standard to correct for these inconsistencies.
Q3: How do I create a calibration curve for absolute quantification?
A calibration curve is essential for converting the analyte's signal intensity into a concentration.
-
Prepare a Stock Solution: Create a high-concentration stock of pure this compound standard in an appropriate organic solvent.
-
Create Standards: Perform serial dilutions to create a series of calibration standards (e.g., 8-10 points) that bracket the expected intracellular concentration.
-
Matrix Matching: The ideal calibration curve is prepared in the same matrix as your samples (i.e., cell lysate from untreated cells) to account for matrix effects[2]. Prepare your standards by spiking them into lysate from control cells that has been processed identically to your samples.
-
Analyze and Plot: Analyze the standards alongside your samples. Plot the peak area ratio (Analyte/Internal Standard) against the known concentration of each standard. Use a linear regression to fit the curve.
Q4: Can I use a fluorescent method instead of LC-MS/MS?
Direct fluorescence is not feasible as the molecule is not natively fluorescent. However, you can use fluorescent analogs to study the uptake mechanism itself. For example, fluorescently-labeled long-chain fatty acids like BODIPY™ FL C12 can be used to track fatty acid transport into cells via plate reader or microscopy[8][9]. This is a powerful technique to understand the dynamics of uptake but it does not measure the concentration of this compound itself. It only provides a proxy for the uptake of similar molecules.
Caption: Troubleshooting logic for high replicate variability.
V. References
-
In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer. (2020). bioRxiv. [Link]
-
Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. (2024). ResearchGate. [Link]
-
Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. (2012). NIH. [Link]
-
Measurement of long-chain fatty acid uptake into adipocytes. (2013). NIH. [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (2014). NIH. [Link]
-
Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python. (2023). Protocols.io. [Link]
-
Intracellular metabolomics extraction. (2022). Protocols.io. [Link]
-
Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. (2017). NIH. [Link]
-
Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. (2017). Semantic Scholar. [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. [Link]
-
Measurement of intracellular concentration of fluorescently-labeled targets in living cells. (2018). PLOS. [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. (2017). Future Science. [Link]
-
LC-ESI-MS/MS methodology for determination of amino acids. (n.d.). sciex.com. [Link]
-
Rapid LC-MS/MS Analysis of Free Amino Acids. (n.d.). SCIEX. [Link]
-
The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. (2019). NIH. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]
-
Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. (2016). NIH. [Link]
-
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020). Protocols.io. [Link]
-
Precision and sensitivity of the measurement of 15N enrichment in D-alanine from bacterial cell walls using positive/negative ion mass spectrometry. (1985). PubMed. [Link]
-
Methods of Measuring Enzyme Activity Ex vivo and In vivo. (2019). NIH. [Link]
-
This compound, compound with 2,2'-iminodiethanol (1:1). (n.d.). ChemBK. [Link]
-
Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. (2016). NIH. [Link]
-
AN UPDATE ON BETA-ALANINE SUPPLEMENTATION FOR ATHLETES. (n.d.). Gatorade Sports Science Institute. [Link]
-
The absorption of orally supplied beta-alanine and its effect on muscle carnosine synthesis in human vastus lateralis. (2006). PubMed. [Link]
-
Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. (2016). ResearchGate. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python [protocols.io]
- 4. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Long-Chain Fatty Acid Amino Acids
Welcome to the technical support center for long-chain fatty acid amino acid (LC-FAA) conjugates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these increasingly important bioconjugates. The unique amphipathic nature of LC-FAAs, combining a hydrophilic amino acid head with a lipophilic fatty acid tail, presents significant solubility challenges that can impede experimental success.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles. Our approach is built on explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own lab.
Understanding the Core Challenge: The Amphipathic Dilemma
Long-chain fatty acid amino acids are molecules of immense therapeutic interest, particularly for their ability to enhance plasma half-life and improve drug delivery.[1][2] However, their structure is a double-edged sword. The long hydrocarbon tail (typically C12 or longer) drives poor aqueous solubility, while the charged amino acid head prevents dissolution in purely non-polar organic solvents.[3][4] This dual character often leads to aggregation and precipitation, complicating formulation and experimental reproducibility.[5][6]
The key to successfully working with LC-FAAs is to find a delicate balance in your solvent system that can accommodate both the hydrophobic and hydrophilic portions of the molecule, while also being compatible with your downstream application, such as cell culture or in vivo studies.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section is designed in a question-and-answer format to directly address the most common problems encountered during the dissolution and handling of LC-FAAs.
Q1: My LC-FAA won't dissolve in my standard aqueous buffer (e.g., PBS). What's happening and what should I do first?
Answer:
This is the most frequent issue and stems directly from the hydrophobic fatty acid chain. In a neutral aqueous buffer, the hydrophobic tails of the LC-FAA molecules will self-associate to minimize contact with water, leading to the formation of insoluble aggregates or micelles.[5][7]
Causality: The energy required to break the hydrogen bonds of water to create a cavity for the long hydrocarbon chain is thermodynamically unfavorable. The system minimizes this energy by forcing the hydrophobic chains to cluster together, effectively precipitating them out of the solution.
Immediate Troubleshooting Steps:
-
Do NOT assume it's insoluble. Start with a small amount of your LC-FAA for solubility testing to avoid wasting precious material.[8]
-
pH Adjustment: The ionization state of the amino acid's carboxyl and amino groups is critical. Adjusting the pH away from the isoelectric point (pI) of the amino acid moiety will increase the net charge on the molecule, enhancing its interaction with water and improving solubility.[8][9][10][11][12]
-
For acidic amino acids (e.g., Aspartic acid, Glutamic acid conjugates): Try dissolving in a basic buffer (e.g., PBS at pH 8.0-9.0) or by adding a small amount of a weak base like ammonium bicarbonate.[8]
-
For basic amino acids (e.g., Lysine, Arginine conjugates): Attempt dissolution in an acidic buffer or add a small amount of a weak acid like 10% acetic acid.[8][9]
-
Q2: I've tried adjusting the pH, but my LC-FAA is still not dissolving or it precipitates when I dilute it. What's the next step?
Answer:
If pH adjustment alone is insufficient, the next step is to introduce a co-solvent or a solubilizing agent. This approach modifies the bulk solvent to be more accommodating to the hydrophobic fatty acid tail.
Causality: Organic co-solvents can disrupt the hydrogen bonding network of water, reducing the "hydrophobic effect" and allowing the non-polar fatty acid chain to be solvated. Solubilizing agents, on the other hand, can encapsulate the hydrophobic portion of the LC-FAA.
Recommended Co-solvents and Solubilizing Agents:
| Agent | Recommended Starting Concentration | Mechanism of Action & Key Considerations | Downstream Compatibility |
| DMSO | 5-10% in final solution | A strong polar aprotic solvent, excellent for dissolving hydrophobic compounds. Caution: Can be toxic to cells at higher concentrations.[8][13] | Generally acceptable for most in vitro assays up to 1% final concentration.[8] |
| Ethanol | 10-20% in final solution | A polar protic solvent that can effectively solvate the fatty acid chain. Caution: Can cause protein denaturation in some assays.[13][14] | Widely used in cell culture, but concentration must be carefully controlled. |
| Fatty-Acid-Free BSA | 1-10% solution | Bovine Serum Albumin has hydrophobic pockets that bind the fatty acid tail, effectively chaperoning the LC-FAA into solution.[13][14] | Excellent for cell culture applications as it mimics in vivo transport. |
| Cyclodextrins | Varies by type | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with the fatty acid chain.[9] | Generally well-tolerated in many biological systems. |
Experimental Workflow for Co-Solvent Use:
Caption: Step-by-step workflow for dissolving LC-FAAs using a co-solvent.
Q3: My LC-FAA solution looks clear initially, but it becomes cloudy or precipitates over time, especially after refrigeration. How can I improve its stability?
Answer:
This is a common issue related to the temperature-dependent solubility of lipids. At lower temperatures, the kinetic energy of the molecules decreases, and the hydrophobic interactions can become more dominant, leading to aggregation and precipitation.
Causality: The solubility of many long-chain fatty acids and their derivatives decreases as the temperature drops.[4] Storing a solution that is near its saturation point at a lower temperature can cause it to become supersaturated, leading to precipitation.
Strategies for Enhancing Solution Stability:
-
Avoid Refrigeration if Possible: If the LC-FAA is stable at room temperature for the duration of your experiment, it may be best to avoid cold storage. Always check the manufacturer's stability data.
-
Sonication: Before each use, briefly sonicate the solution. This input of energy can help to break up small aggregates and re-dissolve any minor precipitate.[8][9][14]
-
Increase Solubilizing Agent Concentration: If you are using BSA or cyclodextrin, a slightly higher concentration may be needed to maintain solubility during storage.
-
Consider Formulation Additives: In some cases, non-ionic surfactants like Polysorbate 80 (Tween 80) can be used at low concentrations to help stabilize the LC-FAA in solution, though this is highly dependent on the downstream application.[15][16]
Best Practices & FAQs
This section provides proactive advice and answers to frequently asked questions to help you design your experiments for success from the start.
FAQ 1: What is the best general-purpose solvent to start with for a new LC-FAA?
For initial solubility testing, Dimethyl sulfoxide (DMSO) is often a good starting point for creating a high-concentration stock solution.[8][13] From this stock, you can then perform serial dilutions into your aqueous buffers to find a working concentration that remains soluble and is compatible with your assay.
FAQ 2: How does the length of the fatty acid chain affect solubility?
The longer the carbon chain of the fatty acid, the more hydrophobic the molecule becomes, and consequently, the lower its aqueous solubility.[4] An LC-FAA with a C18 (stearic acid) tail will be significantly more challenging to dissolve than one with a C12 (lauric acid) tail. You will likely need a higher percentage of co-solvent or solubilizing agent for longer fatty acid chains.
FAQ 3: Can I heat the solution to help dissolve my LC-FAA?
Gentle warming (e.g., to 37°C) can increase the solubility of LC-FAAs and can be a useful technique.[9][14] However, you must be cautious. Excessive heat can cause degradation of the amino acid or the fatty acid. Always monitor the temperature and avoid aggressive heating.
Protocol: Standard Method for Solubilizing LC-FAAs for Cell Culture Applications
This protocol utilizes fatty-acid-free BSA, which is often the gold standard for preparing LC-FAA solutions for in vitro studies.[13][14]
Materials:
-
Long-chain fatty acid amino acid (LC-FAA)
-
Ethanol (200 proof, ACS grade)
-
Fatty-acid-free BSA
-
Sterile PBS or cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 10% BSA Solution: Dissolve fatty-acid-free BSA in your desired aqueous buffer (e.g., PBS) to make a 10% (w/v) solution. Gently warm to 37°C to aid dissolution. Sterile filter the final solution.
-
Prepare LC-FAA Stock in Ethanol: In a separate sterile tube, dissolve the LC-FAA in a small volume of ethanol to create a concentrated stock (e.g., 50-100 mM). Gentle warming and vortexing may be required.
-
Complexation with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the ethanolic LC-FAA stock to the warm BSA solution while gently vortexing. The final molar ratio of LC-FAA to BSA is typically between 3:1 and 6:1.
-
The final concentration of ethanol in the complexed solution should be kept low (ideally <1%).
-
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C with gentle shaking to allow for complete complexation.
-
Final Dilution: The LC-FAA:BSA complex can now be diluted to the final working concentration in your cell culture medium.
Decision Tree for Solvent Selection:
Caption: A decision-making flowchart for selecting an appropriate solvent system.
References
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
- Creative Peptides. (n.d.). How do acetylated amino acids influence the solubility of proteins?
- PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.
- ACS Publications. (2025, April 9). Glycosylation Modification Balances the Aqueous Solubility of Lipidated Peptides and Facilitates Their Biostability.
- NIH. (n.d.). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
- ACS Publications. (n.d.). Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers.
- NIH. (2022, January 8). Oil Phase Solubility Rather Than Diffusivity Determines the Release of Entrapped Amino Acids and Di-Peptides from Water-in-Oil-in-Water Emulsions.
- ResearchGate. (2015, May 2). Which solvent is best for dissolving long chain fatty acids?
- Reddit. (2024, May 25). Long-chain Fatty Acids.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- NIH. (n.d.). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity.
- Chemistry LibreTexts. (2022, July 4). Backgrounds of Amino Acids.
- American Pharmaceutical Review. (2011, May 1). Strategies to Formulate Lipid-based Drug Delivery Systems.
- ResearchGate. (2025, August 5). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory.
- YouTube. (2014, March 26). 3B 8.3 Physical Properties of Fatty Acids.
- Creative Peptides. (n.d.). Peptide-Fatty Acid Conjugation.
- Google Patents. (n.d.). Fatty acid formulations for oral delivery of proteins and peptides, and uses thereof.
- Google Patents. (n.d.). Stable formulations of fatty acids.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Google Patents. (n.d.). Process for purifying long chain amino acids.
- ACS Publications. (2023, December 1). Long-Term Strategies for Poorly Water-Soluble Peptides: Combining Fatty Acid Modification with PAS Fusion.
- PubMed. (2018, December 18). Cooperative Induction of Ordered Peptide and Fatty Acid Aggregates.
- PubMed. (n.d.). An effective organic solvent system for the dissolution of amino acids.
- ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- ResearchGate. (n.d.). Cooperative Induction of Ordered Peptide and Fatty Acid Aggregates.
- Benchchem. (n.d.). Application Notes and Protocols for the Extraction of Very Long-Chain Fatty Acids from Tissue.
- NIH. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.
- ResearchGate. (n.d.). pH dependence of amino acid solubility.
- SpringerLink. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation.
- NIH. (n.d.). Structure and Aggregation Mechanisms in Amyloids.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Cooperative Induction of Ordered Peptide and Fatty Acid Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Oil Phase Solubility Rather Than Diffusivity Determines the Release of Entrapped Amino Acids and Di-Peptides from Water-in-Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. WO2011149854A2 - Stable formulations of fatty acids - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting N-Tetradecyl-beta-alanine Interference in Common Biological Assays
Introduction
N-Tetradecyl-beta-alanine is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature makes it useful in various research applications, often as a surfactant or stabilizing agent. However, these same properties can lead to significant interference in common biological assays, producing misleading or artifactual results.[1][2] This guide provides researchers, scientists, and drug development professionals with a dedicated resource to understand, troubleshoot, and mitigate the challenges posed by this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
What is this compound and why might it be in my experiment?
This compound is a derivative of the non-essential amino acid beta-alanine, featuring a 14-carbon alkyl chain (tetradecyl group).[3] Its amphiphilic character makes it effective as a surfactant.[4] You might encounter it in your experiments if it's a component of a formulation you are testing, used to solubilize a hydrophobic compound of interest, or present as a stabilizing agent in a commercial reagent.
How can this compound interfere with biological assays?
The amphiphilic nature of this compound is the primary cause of assay interference.[1][2] It can interact with various components of an assay system in several ways:
-
Protein Interactions: The hydrophobic tail can bind to hydrophobic regions of proteins, potentially altering their conformation, masking epitopes for antibody binding, or interfering with enzyme active sites.
-
Membrane Disruption: As a surfactant, it can disrupt cellular or organellar membranes, which is particularly problematic in cell-based assays measuring viability or membrane integrity.[1]
-
Reagent Interactions: It can interact with assay reagents, such as dyes or substrates, leading to changes in their spectral properties or availability.
-
Surface Binding: It can non-specifically adsorb to the surfaces of microplates, interfering with the binding of target molecules in assays like ELISA.[5][6]
Which assays are most susceptible to interference?
A wide range of common biological assays can be affected, including:
-
Protein Quantification Assays (e.g., Bradford, BCA)
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH)
-
Enzyme Activity Assays
-
Lateral Flow Assays[6]
The extent of interference is often concentration-dependent. It is crucial to determine the threshold at which this compound begins to impact your specific assay.
Troubleshooting Guides by Assay Type
Protein Quantification Assays (Bradford, BCA)
Problem: You are observing inaccurate protein concentration readings, either falsely elevated or decreased, in samples containing this compound.
Underlying Cause:
-
Bradford Assay: The Coomassie dye used in the Bradford assay binds to proteins. Surfactants can interfere with this interaction, leading to inaccurate results.[7]
-
BCA Assay: The bicinchoninic acid (BCA) assay relies on the reduction of Cu²⁺ to Cu⁺ by proteins, followed by chelation with BCA. Reducing agents and compounds that interact with copper ions can interfere with this assay.[7] While this compound is not a reducing agent, its surfactant properties can still affect protein availability and reaction kinetics.
Solutions & Mitigation Strategies:
-
Use a Detergent-Compatible Assay: Several commercially available protein assays are formulated to be compatible with surfactants. Consider switching to one of these specialized assays.
-
Protein Precipitation: You can remove the interfering substance by precipitating the protein from your sample.[7]
Protocol: Acetone Precipitation
-
To your protein sample, add four times the sample volume of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant the supernatant containing the this compound.
-
Allow the protein pellet to air-dry briefly to remove residual acetone.
-
Resuspend the protein pellet in a buffer compatible with your downstream assay.
-
-
Establish a Standard Curve with the Interfering Agent: If the concentration of this compound is constant across your samples, you can include the same concentration in your protein standards to create a matched standard curve.
| Assay Type | Common Interference Mechanism | Recommended Action |
| Bradford | Dye-surfactant interactions | Use a detergent-compatible assay or perform protein precipitation. |
| BCA | Surfactant effects on protein structure | Use a detergent-compatible BCA formulation or protein precipitation. |
Enzyme-Linked Immunosorbent Assays (ELISAs)
Problem: Your ELISA results show high background, low signal-to-noise ratio, or inconsistent readings in the presence of this compound.
Underlying Cause: Surfactants can interfere with multiple steps in an ELISA.[5]
-
Non-specific Binding: The compound can promote or inhibit the binding of antibodies and antigens to the microplate surface.[5]
-
Epitope Masking: Binding of this compound to the target protein may block the antibody's binding site.
-
Hydrophobic Interactions: It can disrupt the hydrophobic interactions that are crucial for antibody-antigen binding.[5]
Solutions & Mitigation Strategies:
-
Optimize Washing Steps: Increase the number of wash cycles and the volume of wash buffer to help remove residual this compound. Consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) to your wash buffer to competitively displace the interfering compound.[5]
-
Sample Dilution: Dilute your sample to reduce the concentration of this compound to a non-interfering level. You may need to use a more sensitive ELISA kit to compensate for the dilution of your target analyte.
-
Spike-and-Recovery and Linearity-of-Dilution Experiments: These experiments are crucial to validate that your assay is performing correctly in your sample matrix.[8]
-
Spike-and-Recovery: Add a known amount of your target analyte to your sample and measure the recovery. Poor recovery indicates interference.
-
Linearity-of-Dilution: Serially dilute your sample and measure the concentration of your analyte. The measured concentration should decrease linearly with the dilution factor.
-
Workflow for Troubleshooting ELISA Interference
Caption: Troubleshooting workflow for ELISA interference.
Cell-Based Assays (e.g., MTT, XTT, LDH)
Problem: You observe unexpected changes in cell viability or cytotoxicity that do not correlate with your experimental treatment.
Underlying Cause: The surfactant properties of this compound can directly impact cell health.[1]
-
Membrane Lysis: At higher concentrations, it can disrupt cell membranes, leading to cell death and the release of intracellular components like lactate dehydrogenase (LDH). This can cause a false positive in cytotoxicity assays.
-
Mitochondrial Effects: It may interfere with mitochondrial function, affecting the readout of metabolic assays like MTT and XTT which rely on mitochondrial dehydrogenases.
-
Interaction with Assay Reagents: The compound could directly react with the assay dyes (e.g., formazan products in MTT/XTT assays), leading to colorimetric changes independent of cell viability.
Solutions & Mitigation Strategies:
-
Run Appropriate Controls: It is essential to test the effect of this compound alone on your cells at the same concentrations present in your experimental samples. This will allow you to determine its intrinsic cytotoxicity.
-
Choose an Alternative Viability Assay: If significant interference is observed, consider an assay with a different mechanism. For example, an ATP-based assay (e.g., CellTiter-Glo®) measures cell viability based on intracellular ATP levels, which may be less susceptible to surfactant interference.
-
Microscopic Examination: Always visually inspect your cells under a microscope. This can provide a qualitative assessment of cell health and help you identify issues like membrane blebbing or cell lysis that might be caused by this compound.
General Mechanism of Amphiphilic Interference
Caption: General mechanisms of amphiphilic molecule interference.
General Mitigation Strategies
Beyond assay-specific troubleshooting, here are some general approaches to minimize the impact of this compound:
-
Sample Dialysis/Buffer Exchange: For non-cell-based assays, dialysis or buffer exchange using size-exclusion chromatography can effectively remove small molecules like this compound from your protein samples before analysis.
-
Thorough Documentation: Carefully document the presence and concentration of this compound in your experiments. This information is critical for interpreting your results and troubleshooting any issues that may arise.
-
Consult Manufacturer's Literature: If the interfering agent is part of a commercial kit or reagent, consult the manufacturer's technical documentation for information on known assay incompatibilities.
By understanding the potential for interference and employing these troubleshooting strategies, researchers can ensure the accuracy and reliability of their experimental data when working with this compound.
References
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). Retrieved from [Link]
-
Chemical Properties of «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester - Cheméo. Retrieved from [Link]
-
An in-house ELISA method for measuring surfactant protein A - PubMed. Retrieved from [Link]
-
An ELISA Technique for Quantification of Surfactant Apoprotein (SP)-C in Bronchoalveolar Lavage Fluid | American Journal of Respiratory and Critical Care Medicine. (2001, February 21). Retrieved from [Link]
-
.beta.-Alanine, N-tetradecyl- - Substance Details - SRS | US EPA. Retrieved from [Link]
-
Factors Influencing the Measurement of Plasma/Serum Surfactant Protein D Levels by ELISA | PLOS One - Research journals. (2014, November 3). Retrieved from [Link]
-
beta-Alanine, N-capryloyl-, tetradecyl ester | C25H49NO3 | CID 91714462 - PubChem. Retrieved from [Link]
-
Amphiphilic Tetraphenylethylene Derivative with Hydrophobic–Hydrophilic Complementarity to Amyloid Oligomers for in Situ Imaging and Modulation of Membrane-Disruptive Neurotoxicity | Analytical Chemistry - ACS Publications. (2026, January 9). Retrieved from [Link]
-
The Use of Surfactants in Lateral Flow Assays: Part 1 - Artemis Dx. Retrieved from [Link]
-
beta-Alanine, N-dodecyl- | C15H31NO2 | CID 15099 - PubChem - NIH. Retrieved from [Link]
-
beta-alanine,n-dodecyl-, monosodium salt | C15H30NNaO2 | CID 23678869 - PubChem. Retrieved from [Link]
-
Beyond Amphiphilic Balance: Changing Subunit Stereochemistry Alters the Pore-Forming Activity of Nylon-3 Polymers. (2021, February 21). Retrieved from [Link]
-
Possible Roles of Amphiphilic Molecules in the Origin of Biological Homochirality - MDPI. Retrieved from [Link]
-
Amphiphilic Molecules, Interfaces and Colloids - PMC - NIH. (2024, December 25). Retrieved from [Link]
-
Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC - PubMed Central. Retrieved from [Link]
-
Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Retrieved from [Link]
-
How to Deal with Interfering Agents in Protein Estimation Assays - G-Biosciences. (2015, June 10). Retrieved from [Link]
-
L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed. Retrieved from [Link]
-
BETA ALANINE - Canada.ca. Retrieved from [Link]
-
Interference in protein assays of biological specimens by vanadyl compounds - PubMed. Retrieved from [Link]
-
Alanine influences cell viability and growth. (A) Measurement of the... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Interference by branched-chain amino acids in the assay of alanine with alanine dehydrogenase - PMC - NIH. Retrieved from [Link]
-
The Possible Roles of β-alanine and L-carnosine in Anti-aging - PubMed. Retrieved from [Link]
-
β-Alanine-induced cell viability of normal and cancer cell (renal and... - ResearchGate. Retrieved from [Link]
-
Beta-alanine: Function, benefits, and sources - Medical News Today. Retrieved from [Link]
-
Beta-alanine: A research-backed supplement that delivers performance-enhancing benefits. (2020, November 16). Retrieved from [Link]
-
Advances in the synthesis of β-alanine - PMC - PubMed Central. Retrieved from [Link]
-
The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - NIH. (2019, January 15). Retrieved from [Link]
Sources
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amphiphilic Molecules, Interfaces and Colloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. beta-Alanine, N-dodecyl- | C15H31NO2 | CID 15099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. artemisdx.com [artemisdx.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. atsjournals.org [atsjournals.org]
Stabilizing N-Tetradecyl-beta-alanine in long-term storage
Welcome to the technical support center for N-Tetradecyl-beta-alanine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this amphiphilic amino acid derivative in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during storage and handling.
Introduction: The Stability Challenge of an Amphiphilic Molecule
This compound is a unique molecule combining a hydrophilic beta-alanine head with a long, hydrophobic tetradecyl tail. This amphiphilic nature, which makes it valuable in various applications, also presents specific challenges for long-term storage. Instability can compromise experimental results, leading to issues with formulation, biological activity, and analytical reproducibility. This guide provides a framework for understanding potential degradation pathways and implementing best practices for storage and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder in a tightly sealed container at -20°C.[1][2] The container should be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.[1] Lipids and amphiphilic molecules with long alkyl chains are susceptible to oxidation, and low temperatures slow down potential degradation reactions.[1]
Q2: Can I store this compound in solution?
A2: Storing in solution is generally not recommended for long-term stability. If short-term storage in solution is necessary, use a high-purity organic solvent such as ethanol.[3] Aqueous solutions should be avoided for storage as they can promote hydrolysis of the carboxylic acid group and microbial growth. If an aqueous solution must be used, it should be prepared fresh and used immediately. For lipids in aqueous buffers, a pH of 7.4 at 4°C is typically stable for only 5-7 days before hydrolysis becomes significant.
Q3: My this compound powder appears clumpy. Is it still usable?
A3: Clumping can indicate moisture absorption. Long-chain alkylamines can be hygroscopic.[1] While some clumping may not affect the compound's integrity, it is a sign of improper storage. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[1] If significant clumping is observed, we recommend performing a purity analysis before use.
Q4: What are the initial signs of degradation?
A4: Visual signs of degradation can include a change in color (e.g., yellowing), the development of an off-odor, or a noticeable change in the material's physical state (e.g., becoming gummy or oily). Any deviation from a white, crystalline or powder appearance should be investigated. Analytically, the appearance of new peaks in a chromatogram or a decrease in the main peak's area percentage would indicate degradation.
Part 2: Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to specific issues you might encounter.
Issue 1: Inconsistent Results in Biological Assays
Q: I am observing variable results in my cell-based assays using different batches or ages of this compound. What could be the cause?
A: Inconsistent biological activity is often linked to the degradation of the parent compound into byproducts that may have different activities or be cytotoxic. The primary suspects for degradation are oxidation of the tetradecyl chain and changes to the beta-alanine headgroup.
Scientific Rationale:
The long saturated alkyl chain (tetradecyl group) can be susceptible to oxidation, especially if exposed to air and light over time. This can lead to the formation of aldehydes, ketones, or carboxylic acids at various points along the chain. These oxidized species will have different polarities and conformations, likely altering how the molecule interacts with cell membranes or target proteins. Furthermore, the beta-alanine moiety can undergo decarboxylation or deamination under certain conditions, though this is less likely under standard storage.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: Solubility Problems
Q: My this compound, which was previously soluble in my solvent system, is now showing poor solubility. Why is this happening?
A: A change in solubility is a strong indicator of chemical modification. Degradation products often have different polarities than the parent compound.
Scientific Rationale:
If the tetradecyl chain undergoes oxidation, the introduction of polar functional groups like hydroxyls or carboxyls will increase the molecule's overall polarity. This could decrease its solubility in nonpolar organic solvents. Conversely, if the hydrophilic beta-alanine head were to be cleaved off, the resulting tetradecyl derivative would be much less soluble in polar solvents.
Recommended Actions:
-
Visual Inspection: Check for any particulates or cloudiness in your solution.
-
Solvent Check: Ensure the purity of your solvent, as contaminants can affect solubility.
-
Analytical Verification: Use a technique like HPLC to check for the presence of multiple species. A broad or tailing peak, or the appearance of new peaks, can suggest the presence of impurities or degradation products.
Issue 3: Unexpected Peaks in Analytical Chromatography
Q: I am running a quality control check on my stored this compound using HPLC and see new, unexpected peaks. What could these be?
A: The appearance of new peaks is a clear sign of degradation. The identity of these peaks will depend on the degradation pathway. A forced degradation study can help identify these potential impurities.[5][6][7]
Potential Degradation Pathways and Products:
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Oxidation (Air, Light) | Oxidation of the tetradecyl chain | Tetradecanol, Tetradecanal, Tetradecanoic acid derivatives of beta-alanine |
| Hydrolysis (Moisture) | Cleavage of the amide bond (if part of a larger structure) or reactions involving the carboxylic acid | Not a primary concern for the parent molecule unless derivatized. |
| High Temperature | Decarboxylation of the beta-alanine moiety | N-tetradecyl-ethylamine |
| High Temperature | Deamination of the beta-alanine moiety | 3-hydroxy-N-tetradecylpropanoic acid |
Experimental Protocol: Forced Degradation Study
To proactively identify potential degradants, a forced degradation study is recommended. This involves exposing the compound to harsh conditions to accelerate decomposition.[8]
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Caption: Workflow for a forced degradation study.
Part 3: Recommended Analytical Protocol for Stability Testing
A robust analytical method is essential for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.
Method: Reversed-Phase HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)
-
Rationale: this compound lacks a strong UV chromophore, making standard UV detection less sensitive. CAD is a universal detector that provides a more uniform response for non-volatile analytes. MS provides mass information for peak identification. Due to the amphiphilic nature of the molecule, derivatization may be necessary for fluorescence detection.[9][10]
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the hydrophobic this compound.
-
A typical gradient might be: 0-5 min, 40% B; 5-20 min, 40-90% B; 20-25 min, 90% B; 25-30 min, 40% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
CAD: Nebulizer temperature 35°C, Evaporation temperature 50°C.
-
MS (ESI+): Scan range m/z 100-1000. Look for the parent ion [M+H]⁺.
-
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
References
-
eLife. (2021). Interplay Between Pulmonary Membrane Properties and Lung Disease: A Study of Seven Bottlenose Dolphins. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]
-
MDPI. (2019). Understanding the Significance of Biochemistry in the Storage, Handling, Purification, and Sampling of Amphiphilic Mycolactone. Retrieved from [Link]
-
ScienceDirect. (2020). Hydrothermal reactions of alanine and glycine in sub- and supercritical water. Retrieved from [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. Interplay Between Pulmonary Membrane Properties and Lung Disease: A Study of Seven Bottlenose Dolphins [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. myfoodresearch.com [myfoodresearch.com]
Validation & Comparative
Efficacy of N-Tetradecyl-beta-alanine vs. other acylated beta-alanine derivatives
A Comparative Guide to the Efficacy of N-Acylated Beta-Alanine Derivatives
This guide provides a detailed comparison of the biological efficacy of N-Tetradecyl-beta-alanine and other acylated beta-alanine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and diverse functional roles of this emerging class of signaling molecules. We will explore the mechanistic differences between derivatives, present supporting data, and provide detailed experimental protocols for their evaluation.
Introduction: The Landscape of Acylated Beta-Alanine Derivatives
N-acyl amino acids (NAAs) are a significant family of endogenous lipid signaling molecules, formed when a fatty acid is linked to an amino acid via an amide bond.[1][2][3] This class of molecules is structurally related to endocannabinoids and is increasingly recognized for its therapeutic potential.[2] The specific biological activity of an NAA is determined by both its fatty acid component and its amino acid headgroup.
The Beta-Alanine Backbone
Beta-alanine is a naturally occurring, non-proteinogenic beta-amino acid, meaning its amino group is at the β-position relative to the carboxylate group.[4][5] While not used in the synthesis of major proteins, it is a crucial precursor to the dipeptide carnosine (β-alanyl-L-histidine), which is highly concentrated in skeletal muscle.[6][7][8] Carnosine's primary role is as an intracellular pH buffer, mitigating the accumulation of hydrogen ions during intense exercise, thereby delaying muscle fatigue.[6][9][10] This physiological function is the basis for beta-alanine's widespread use as a performance-enhancing supplement in sports nutrition.[6][11][12]
The Role of N-Acylation in Modulating Bioactivity
Acylation—the process of adding an acyl group (R-C=O)—to the amino group of beta-alanine dramatically alters its physicochemical properties and biological function. This modification can:
-
Increase Lipophilicity: Enhancing the molecule's ability to cross cell membranes.
-
Confer Receptor Specificity: Enabling interaction with specific cellular targets that do not recognize unmodified beta-alanine.
-
Generate Novel Signaling Functions: Creating molecules with entirely different activities, moving beyond the role of a simple carnosine precursor.
The length and saturation of the acyl chain are critical determinants of the derivative's efficacy and mechanism of action.
This compound: A Specific Agonist for GPR84
While direct experimental data on this compound is sparse in the reviewed literature, its structure—a 14-carbon acyl chain (tetradecanoyl) linked to beta-alanine—strongly suggests it functions as an agonist for the G-protein-coupled receptor 84 (GPR84).
The GPR84 Receptor: A Pro-Inflammatory Mediator
GPR84 is a Gi/o-coupled receptor predominantly expressed on immune cells, including macrophages and neutrophils.[13] It is recognized as a receptor for medium-chain fatty acids (MCFAs), particularly those with chain lengths of 9 to 14 carbons.[13][14] The activation of GPR84 is associated with pro-inflammatory responses, making it a compelling target for inflammatory and fibrotic diseases.[13][15]
Proposed Mechanism of Action
This compound, with its C14 acyl chain, fits the profile of a GPR84 agonist. Upon binding, it is expected to activate the Gαi subunit of the G-protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can trigger various downstream effects, including immune cell chemotaxis and the release of pro-inflammatory cytokines.[14]
Comparative Efficacy Analysis
The efficacy of acylated beta-alanine derivatives varies significantly based on the nature of the acyl chain.
Short-Chain Derivatives: The Case of Acetyl-beta-alanine
Acetyl-beta-alanine (N-acetyl-beta-alanine) features a short, two-carbon acyl chain. Its primary mechanism is not receptor-mediated signaling but rather serving as a pro-drug or precursor for beta-alanine. Once administered, it is likely hydrolyzed to release beta-alanine, which then becomes available for carnosine synthesis in tissues like skeletal muscle. Its applications are therefore closely tied to those of beta-alanine itself, including:
-
Sports Nutrition: Enhancing muscular endurance by boosting carnosine levels to buffer lactic acid.[]
-
Cosmetics: Used in anti-aging formulations for its purported ability to improve skin moisture and elasticity.[]
-
Bioengineering: Serves as a building block for creating novel biomaterials with enhanced biocompatibility.[]
The efficacy of acetyl-beta-alanine is therefore indirect and dependent on its conversion to beta-alanine.
Other Long-Chain Derivatives and the Endocannabinoidome
Longer-chain N-acyl alanines are part of the broader family of N-acyl amino acids (NAAAs), which includes numerous signaling molecules.[2] For instance, N-arachidonoyl alanine (NA-Ala), featuring a 20-carbon polyunsaturated fatty acid, has been isolated from brain tissue.[17] While its precise receptor targets are not fully elucidated, it is a very weak inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.[17] Other N-acyl alanines have been noted to exhibit antiproliferative effects in vitro.[2]
This contrasts sharply with this compound, whose saturated C14 chain confers a high degree of specificity for the GPR84 receptor, a target not typically associated with classic endocannabinoid signaling pathways.
Comparative Data Summary
| Feature | This compound (Putative) | Acetyl-beta-alanine | N-Arachidonoyl-alanine |
| Acyl Chain | C14:0 (Tetradecanoyl) | C2:0 (Acetyl) | C20:4 (Arachidonoyl) |
| Primary Mechanism | Direct agonism of GPR84 receptor | Precursor to beta-alanine | Endocannabinoid-related signaling |
| Key Biological Effect | Pro-inflammatory signaling | Increases muscle carnosine levels | Neuromodulation, anti-inflammatory |
| Primary Application | Research tool for inflammation, potential therapeutic for immune modulation | Sports nutrition, cosmetics, bioengineering | Research into endocannabinoid system |
Experimental Protocols for Efficacy Validation
To empirically validate the proposed mechanisms and compare the efficacy of these derivatives, specific, self-validating experimental systems are required.
Protocol: Assessing GPR84 Agonism via cAMP Assay
This protocol determines if a compound like this compound acts as an agonist on the Gi-coupled GPR84 receptor by measuring the inhibition of cAMP production.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR84. Maintain cells in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Assay Preparation: Wash cells with serum-free medium. Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation.
-
Compound Treatment: Add 25 µL of varying concentrations of the test compound (e.g., this compound) to the wells. Include a known GPR84 agonist as a positive control and vehicle (e.g., 0.1% DMSO) as a negative control.
-
Forskolin Stimulation: To stimulate cAMP production, add 25 µL of forskolin (a direct adenylyl cyclase activator) to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal inhibitory effect.
Protocol: Quantifying Carnosine Synthesis in Muscle Cells
This protocol assesses the ability of a derivative like Acetyl-beta-alanine to increase intracellular carnosine concentrations in a skeletal muscle cell line.
Methodology:
-
Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Differentiation: Once cells reach ~90% confluency, switch to a differentiation medium (DMEM with 2% horse serum) for 4-6 days to allow myoblasts to fuse and form myotubes.
-
Compound Treatment: Treat the differentiated myotubes with varying concentrations of the test compound (e.g., Acetyl-beta-alanine) and a beta-alanine positive control for 48-72 hours. Ensure the medium contains L-histidine, the other precursor for carnosine.
-
Cell Harvest and Lysis: Wash the myotubes with ice-cold PBS. Scrape the cells in a lysis buffer (e.g., methanol/water) and homogenize.
-
Protein Precipitation: Centrifuge the lysate to pellet cell debris and precipitated proteins. Collect the supernatant containing the metabolites.
-
Quantification by LC-MS/MS: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Use a stable isotope-labeled carnosine internal standard for accurate quantification.
-
Data Analysis: Normalize the quantified carnosine levels to the total protein content of the cell lysate (determined by a BCA assay). Compare the carnosine levels in treated cells to the untreated control to determine the fold-increase.
Conclusion and Future Directions
The acylation of beta-alanine is a powerful strategy for generating derivatives with highly distinct and specific biological activities. While short-chain derivatives like Acetyl-beta-alanine primarily act as precursors to augment the physiological functions of beta-alanine itself, long-chain derivatives function as specific signaling molecules.
This compound emerges as a putative and specific agonist for the pro-inflammatory receptor GPR84, a mechanism fundamentally different from its shorter-chain counterparts. This specificity highlights its potential as a valuable chemical tool for investigating immune responses and as a starting point for developing novel therapeutics targeting inflammatory disorders.
Future research should focus on confirming the GPR84 agonism of this compound, exploring its in vivo efficacy in models of inflammation, and conducting broader structure-activity relationship studies to identify other acylated beta-alanine derivatives with unique and potent biological activities.
References
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers. [Link]
-
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (2012). Scholars Research Library. [Link]
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. ResearchGate. [Link]
-
Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018). Hilaris Publisher. [Link]
-
Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling. (2023). PubMed Central. [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). PubMed Central. [Link]
-
N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PubMed Central. [Link]
-
BETA ALANINE. Canada.ca. [Link]
-
GPR84: an immune response dial? PubMed Central. [Link]
-
In Vitro GPR84 Agonistic Activities of 5−23. ResearchGate. [Link]
-
Beta-Amino Acids and Their Natural Biologically Active Derivatives. I. Derivatives of Beta-Alanine and Beta-Leucine. Chemicke Listy. [Link]
-
Advances in the synthesis of β-alanine. (2023). Frontiers. [Link]
-
International society of sports nutrition position stand: Beta-Alanine. (2015). PubMed Central. [Link]
-
The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. (2023). MDPI. [Link]
-
Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. ResearchGate. [Link]
-
Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. (2024). PubMed. [Link]
-
Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. (2020). PubMed Central. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). NIH. [Link]
-
Chemical structures of GPR84 agonists and their ability to activate the... ResearchGate. [Link]
-
Major clinical findings of β-alanine in sports performance: a systematic review. ResearchGate. [Link]
-
Effects of β-alanine supplementation on exercise performance: a meta-analysis. PubMed Central. [Link]
-
How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body. (2023). CarnoSyn®. [Link]
-
One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. (2024). NIH. [Link]
-
An update on beta-alanine supplementation for athletes. Gatorade Sports Science Institute. [Link]
-
Penicillin. Wikipedia. [Link]
-
Encapsulated beta-alanine proves bioavailable with no side effects in novel study. Vitafoods Insights. [Link]
Sources
- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. frontiersin.org [frontiersin.org]
- 6. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]
- 9. canada.ca [canada.ca]
- 10. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An update on beta-alanine supplementation for athletes - Gatorade Sports Science Institute [gssiweb.org]
- 13. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of N-Tetradecyl-beta-alanine: A Mechanistic Exploration
Executive Summary: N-Tetradecyl-beta-alanine is a synthetic amphiphilic molecule combining a 14-carbon lipid tail (tetradecyl group) with the amino acid beta-alanine. While extensive, direct experimental data for this specific compound is not widely available in peer-reviewed literature, its structure strongly suggests a functional role as a fatty acid mimetic. This guide, therefore, presents a scientifically-grounded comparison of its projected in vitro and in vivo effects by drawing analogies to well-characterized long-chain fatty acids and synthetic agonists of Free Fatty Acid Receptors (FFARs), particularly G-protein coupled receptor 40 (GPR40 or FFA1). We will explore the hypothesized mechanism of action, outline key experimental protocols for its characterization, and discuss the critical translational gap between cellular assays and whole-organism physiology.
Introduction: From Amino Acid to Signaling Molecule
The parent molecule, beta-alanine, is a well-known non-essential amino acid whose primary physiological role is to serve as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[1][2] Carnosine functions as a potent intracellular pH buffer, which is the basis for beta-alanine's popular use as an ergogenic aid to enhance high-intensity exercise performance.[3][4][5]
However, the covalent attachment of a 14-carbon alkyl chain fundamentally alters the molecule's physicochemical properties. It transitions from a small, hydrophilic amino acid into a lipid-like molecule, this compound. This structural change makes it a strong candidate ligand for receptors that are endogenously activated by medium to long-chain fatty acids. The most prominent of these is GPR40, a G-protein coupled receptor highly expressed in pancreatic β-cells and intestinal enteroendocrine cells, making it a key target in the treatment of type 2 diabetes.[6][7][8] This guide will proceed under the primary hypothesis that this compound functions as a GPR40 agonist.
The In Vitro Profile: Cellular Mechanisms and Potency
In vitro studies are essential to determine if a compound engages its intended target, to elucidate the downstream cellular signaling pathways, and to quantify its potency and selectivity. For this compound, the primary focus would be confirming its activity at the GPR40 receptor.
Hypothesized Mechanism of Action: GPR40 Signaling
GPR40 activation by a ligand like this compound is expected to initiate a well-defined signaling cascade. GPR40 predominantly couples to the Gαq/11 subunit of the heterotrimeric G-protein.[7] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is a hallmark of GPR40 activation and a key signal for downstream events, such as glucose-stimulated insulin secretion in pancreatic β-cells.[7]
Caption: Hypothesized GPR40 signaling pathway activated by this compound.
Key Experimental Validation: Calcium Mobilization Assay
The most direct method to validate the hypothesis is to measure the intracellular calcium increase upon receptor activation.
Objective: To determine the potency (EC50) of this compound in activating the human GPR40 receptor.
Methodology:
-
Cell Line: Use a host cell line that does not endogenously express GPR40, such as Human Embryonic Kidney 293 (HEK293) or astrocytoma 1321N1 cells, stably transfected with the human GPR40 gene.[9]
-
Calcium Indicator Dye Loading: Culture the cells in a 96- or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye becomes fluorescent upon binding to free Ca2+.
-
Compound Addition: Prepare serial dilutions of this compound and a known GPR40 agonist (positive control).
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Inject the compound dilutions into the wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration. A dose-response curve is fitted using a four-parameter logistic equation to calculate the EC50 value (the concentration at which 50% of the maximal response is achieved).
Expected In Vitro Data Summary
The table below illustrates the type of data that would be generated from a suite of in vitro assays to characterize this compound, comparing it to a known GPR40 agonist.
| Parameter | Assay Type | Cell Line / System | Expected Outcome for this compound | Reference Compound (e.g., AMG 837) |
| Potency (EC50) | Calcium Mobilization | hGPR40-HEK293 | 10 - 500 nM | ~40 nM[9] |
| Efficacy | Insulin Secretion | Rat INS-1E β-cells | Potentiation of glucose-induced insulin secretion | Potentiation observed at µM concentrations[9] |
| Selectivity | Receptor Panel Screen | 50+ GPCRs, Ion Channels | >100-fold selectivity over other receptors | High selectivity observed[9] |
| Metabolic Stability | S9 Fraction Stability | Human Liver S9 Fractions | Moderate to high stability | High stability observed[9] |
The In Vivo Profile: Systemic Effects and Efficacy
Positive in vitro results provide the rationale for progressing to in vivo studies. These experiments in whole organisms are crucial for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy in a disease model, and overall safety profile.
Primary Therapeutic Indication: Type 2 Diabetes
Given the role of GPR40 in glucose homeostasis, the primary in vivo application for a GPR40 agonist like this compound would be the treatment of type 2 diabetes. The key therapeutic advantage of GPR40 agonists is that they enhance insulin secretion only in the presence of elevated glucose, thereby minimizing the risk of hypoglycemia.[6][7]
Key Experimental Validation: Oral Glucose Tolerance Test (OGTT)
The OGTT is the gold-standard preclinical assay for assessing the efficacy of an anti-diabetic agent.
Objective: To evaluate the ability of this compound to improve glucose disposal in a rodent model of diabetes.
Methodology:
-
Animal Model: Use a relevant diabetic mouse model, such as mice fed a high-fat diet (HFD) or HFD combined with a low dose of streptozotocin (STZ) to induce insulin resistance and β-cell dysfunction.[6]
-
Acclimatization & Dosing: Acclimate animals and fast them overnight (approx. 16 hours) to establish a baseline glucose level.
-
Compound Administration: Administer this compound orally (e.g., via gavage) at a predetermined dose (e.g., 3, 10, 30 mg/kg). A vehicle group (the formulation without the active compound) serves as the negative control.
-
Glucose Challenge: After a set time (e.g., 30-60 minutes post-compound administration), administer a bolus of glucose orally (e.g., 2 g/kg).
-
Blood Sampling: Collect blood samples from the tail vein at time 0 (just before glucose) and at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Measure blood glucose levels at each time point. Plot the mean glucose concentration versus time for each treatment group. The primary endpoint is the Area Under the Curve (AUC) for the glucose excursion, with a significant reduction in AUC indicating improved glucose tolerance.
Expected In Vivo Data Summary
This table summarizes expected outcomes from a preclinical in vivo study.
| Parameter | Animal Model | Dosage / Route | Expected Outcome for this compound | Reference Compound (e.g., AM-5262) |
| Glucose Tolerance | HFD/STZ Mice | 10 mg/kg, Oral | Significant reduction in glucose AUC during OGTT | Improved glucose homeostasis observed[6] |
| Insulin Secretion | HFD/STZ Mice | 10 mg/kg, Oral | Increased plasma insulin levels during OGTT | Enhanced glucose-stimulated insulin secretion[6] |
| Chronic Efficacy | db/db Mice | 10 mg/kg, Oral, Daily for 4 weeks | Reduction in fasting blood glucose and HbA1c | Lowered HbA1c in clinical trials (e.g., TAK-875)[7] |
| Safety | Wistar Rats | 100 mg/kg, Oral | No significant elevation in liver enzymes (ALT/AST) | Critical Point: TAK-875 was terminated due to liver toxicity[8][10] |
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The ultimate test of a drug candidate is its ability to translate potent in vitro activity into safe and effective in vivo pharmacology. This transition is often fraught with challenges.
Caption: A typical workflow from in vitro screening to in vivo validation.
-
Correlation: A strong correlation is expected between in vitro potency at GPR40 and in vivo efficacy in glucose lowering. A compound with a low nanomolar EC50 in vitro should demonstrate efficacy at a low mg/kg dose in vivo, provided it has good pharmacokinetic properties.
-
Discrepancies and Failure Points:
-
Pharmacokinetics: this compound could have high in vitro potency but poor oral absorption, rapid metabolism, or poor distribution to the pancreas, leading to a lack of in vivo effect.
-
Off-Target Effects: While appearing selective in limited in vitro panels, a compound may interact with unforeseen targets in vivo, causing toxicity. The clinical development of the GPR40 agonist TAK-875 was famously halted due to liver toxicity observed in a subset of patients, an effect not predicted by initial preclinical studies.[8][10] This highlights that even on-target agonism can have unexpected consequences in complex biological systems.
-
On-Target Mediated Toxicity: It is also possible that chronic activation of the intended receptor (GPR40) in certain tissues, like the liver, could contribute to adverse effects.[10]
-
Conclusion and Future Directions
References
-
Title: Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent Source: ACS Biomacromolecules URL: [Link]
-
Title: Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent Source: PubMed Central (PMC) URL: [Link]
-
Title: Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes Source: Diabetes Journal, American Diabetes Association URL: [Link]
-
Title: GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges Source: Current Drug Targets URL: [Link]
-
Title: Effects of β-alanine on intestinal development and immune performance of weaned piglets Source: Animal Nutrition URL: [Link]
-
Title: International society of sports nutrition position stand: Beta-Alanine Source: PubMed Central (PMC) URL: [Link]
-
Title: Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle Source: PubMed Central (PMC) URL: [Link]
-
Title: Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle Source: ResearchGate URL: [Link]
-
Title: BETA ALANINE Source: Canada.ca URL: [Link]
-
Title: Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet Source: PubMed Central (PMC) URL: [Link]
-
Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: PubMed Central (PMC) URL: [Link]
-
Title: β-alanine supplementation improves in-vivo fresh and fatigued skeletal muscle relaxation speed Source: European Journal of Applied Physiology URL: [Link]
-
Title: Beta-Alanine and its Effect on Mice Behavior Source: Maze Engineers URL: [Link]
-
Title: How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body Source: CarnoSyn URL: [Link]
-
Title: Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL: [Link]
-
Title: Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance: A Review of the Current Literature Source: ResearchGate URL: [Link]
-
Title: β-Alanine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Effects of β-alanine supplementation on exercise performance: a meta-analysis Source: Amino Acids URL: [Link]
-
Title: The Effect of Beta-Alanine versus Alkaline Agent Supplementation Combined with Branched-Chain Amino Acids and Creatine Malate in Highly-Trained Sprinters and Endurance Athletes: A Randomized Double-Blind Crossover Study Source: ResearchGate URL: [Link]
Sources
- 1. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Alanine - Wikipedia [en.wikipedia.org]
- 3. canada.ca [canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR40 Agonist II The GPR40 Agonist II controls the biological activity of GPR40. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Intracellular pH Buffering: Beta-Alanine/Carnosine System vs. Common Exogenous Buffers
For Researchers, Scientists, and Drug Development Professionals
Maintaining a stable intracellular pH (pHi) is paramount for a multitude of cellular functions, including enzymatic activity, cell proliferation, and signal transduction.[1] Consequently, the ability to experimentally modulate and validate intracellular buffering capacity is a critical tool in biomedical research. This guide provides an in-depth comparison of two distinct approaches to enhancing intracellular pH buffering: the physiological enhancement of the endogenous carnosine system via beta-alanine supplementation and the use of common exogenous chemical buffers such as HEPES and bicarbonate.
While the topic of this guide was initially framed around "N-Tetradecyl-beta-alanine," a comprehensive review of the scientific literature reveals no evidence supporting its role as a direct intracellular pH buffer. Instead, the focus is redirected to the well-established mechanism of its parent molecule, beta-alanine, in augmenting the cell's natural buffering capabilities.
The Beta-Alanine/Carnosine System: A Physiological Approach to pHi Regulation
Beta-alanine is a non-essential amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in various tissues, including skeletal muscle.[2] Carnosine, with a pKa of 6.83, is an effective physiological buffer within the typical intracellular pH range.[3] Supplementing cells with beta-alanine has been shown to significantly increase intracellular carnosine concentrations, thereby enhancing the cell's intrinsic ability to buffer against acid loads.[2]
Mechanism of Action
The mechanism is a two-step process involving the enzymatic synthesis of carnosine from beta-alanine and L-histidine. By providing an excess of the rate-limiting substrate, beta-alanine, the intracellular concentration of the carnosine buffer is increased.
Caption: Experimental workflow for measuring intracellular pH and buffering capacity.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes to allow for high-resolution fluorescence microscopy. If testing the beta-alanine/carnosine system, pre-incubate the cells with beta-alanine (e.g., 1-10 mM) for a sufficient period (e.g., 24-48 hours) to allow for carnosine synthesis.
-
Dye Loading: Prepare a loading solution of BCECF-AM (typically 1-5 µM) in your chosen experimental buffer. The addition of a small amount of Pluronic F-127 can aid in dye solubilization. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with the experimental buffer to remove any extracellular dye.
-
Equilibration: Allow the cells to equilibrate in the experimental buffer for at least 15-20 minutes before starting measurements.
-
Baseline pHi Measurement: Place the dish on the microscope stage and acquire baseline ratiometric fluorescence images.
-
Inducing Intracellular Acidosis (Ammonium Prepulse Technique):
-
Perfuse the cells with a buffer containing NH4Cl (e.g., 20 mM) for several minutes. This will initially cause a slight alkalinization as NH3 diffuses into the cell.
-
Rapidly switch back to the NH4Cl-free buffer. This will trap protons (H+) inside the cell as NH4+ dissociates, causing a rapid and significant drop in pHi.
-
-
Monitoring pHi Recovery: Continuously record the ratiometric fluorescence as the cells recover from the acid load. The rate of pHi recovery is indicative of the cell's buffering capacity and the activity of its acid-extruding mechanisms.
-
Calibration: At the end of each experiment, perform an in situ calibration by perfusing the cells with a high-potassium buffer containing the ionophore nigericin at a known extracellular pH. This will equilibrate the intracellular and extracellular pH, allowing you to generate a calibration curve of fluorescence ratio versus pHi.
Choosing the Right Buffering Strategy
The choice between enhancing the endogenous beta-alanine/carnosine system and using exogenous buffers depends on the specific experimental goals.
Caption: Decision tree for selecting a pHi buffering strategy.
-
For studies where physiological relevance is paramount , and the goal is to understand how cells naturally cope with acid stress, enhancing the beta-alanine/carnosine system is the preferred approach. This is particularly relevant for studies on muscle physiology, neurobiology, and cancer metabolism.
-
For experiments requiring precise and stable pH control , where the introduction of a non-physiological compound is acceptable, HEPES is a robust and convenient option.
-
When mimicking the in vivo extracellular environment is crucial , and the necessary equipment is available, the bicarbonate buffering system is the gold standard, despite its practical challenges.
Conclusion
Validating the effect of intracellular pH buffering is a nuanced process that requires careful consideration of the experimental system and goals. While the initially proposed this compound lacks scientific support for this function, its parent molecule, beta-alanine, offers a powerful physiological tool to enhance the endogenous carnosine buffering system. By comparing this approach with the use of conventional exogenous buffers like HEPES and bicarbonate, researchers can make informed decisions to best suit their experimental needs, ensuring the scientific integrity and reproducibility of their findings. The provided experimental protocol offers a self-validating system to quantitatively assess the efficacy of the chosen buffering strategy.
References
-
The Role of Biological Buffers for pH Control in Tissue Culture. Lab Unlimited. [Link]
-
Artioli, G. G., Gualano, B., Smith, A., Stout, J., & Lancha Jr, A. H. (2010). Role of beta-alanine supplementation on muscle carnosine and exercise performance. Medicina (Kaunas, Lithuania), 46(6), 381-389. [Link]
-
Boron, W. F. (2004). Regulation of intracellular pH. Advances in physiology education, 28(4), 160-179. [Link]
-
Loiselle, F. B., & Casey, J. R. (2010). Measurement of intracellular pH. Methods in molecular biology (Clifton, N.J.), 637, 311–331. [Link]
-
pH In Cell Culture - How Does pH Buffered Culture Media Work? Scientific Bioprocessing. [Link]
-
PubChem Compound Summary for CID 15099, beta-Alanine, N-dodecyl-. National Center for Biotechnology Information. [Link]
-
«beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester - Chemical & Physical Properties. Cheméo. [Link]
-
Intracellular pH Regulation. Request PDF. ResearchGate. [Link]
-
Intracellular pH – Knowledge and References. Taylor & Francis. [Link]
-
Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization. PMC. [Link]
-
PubChem Compound Summary for CID 91714462, beta-Alanine, N-capryloyl-, tetradecyl ester. National Center for Biotechnology Information. [Link]
-
How can I produce metabolic acidosis with HCl in cell culture that lasts 2 weeks? ResearchGate. [Link]
-
Michl, J., Park, K. C., & Swietach, P. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications biology, 2, 144. [Link]
-
.beta.-Alanine, N-tetradecyl- - Substance Details. SRS | US EPA. [Link]
-
Michl, J., Park, K. C., & Swietach, P. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications biology, 2, 144. [Link]
-
Sahlin, K., Alvestrand, A., Brandt, R., & Hultman, E. (1978). Effect of induced metabolic acidosis on intracellular pH, buffer capacity and contraction force of human skeletal muscle. Clinical science and molecular medicine, 54(5), 529–536. [Link]
-
Li, X., et al. (2024). Carnosine regulation of intracellular pH homeostasis promotes lysosome-dependent tumor immunoevasion. Nature immunology, 25(3), 483–495. [Link]
-
β-Alanine, n-pentafluoropropionyl-, tetradecyl ester. NIST WebBook. [Link]
-
Michl, J., Park, K. C., & Swietach, P. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications biology, 2, 144. [Link]
-
Sale, C., Saunders, B., & Harris, R. C. (2010). Effect of beta-alanine supplementation on muscle carnosine concentrations and exercise performance. Amino acids, 39(2), 321–333. [Link]
Sources
A Comparative Guide to Beta-Alanine and N-Tetradecyl-beta-alanine: Unraveling Their Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioactive molecules, amino acids and their derivatives represent a fertile ground for discovery. Beta-alanine, a naturally occurring beta-amino acid, has been the subject of extensive research, particularly for its role in enhancing athletic performance and its emerging therapeutic potential. In contrast, N-Tetradecyl-beta-alanine, a synthetic derivative, remains largely unexplored, presenting both a challenge and an opportunity for novel therapeutic development. This guide provides a comparative analysis of these two molecules, delving into the established effects of beta-alanine on gene expression and postulating the potential impact of this compound based on its structural attributes. We further outline a comprehensive experimental framework to empirically test these hypotheses, offering a roadmap for future research in this promising area.
Understanding the Molecules: A Structural and Functional Overview
Beta-alanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1][2] Its primary physiological role is as a precursor to the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant and pH-buffering capacities in skeletal muscle and other tissues.[3][4][5] This buffering action is central to its ergogenic effects, delaying the onset of muscle fatigue during high-intensity exercise.[4][6]
This compound, on the other hand, is a derivative characterized by the covalent attachment of a 14-carbon alkyl chain (tetradecyl group) to the nitrogen atom of the beta-alanine backbone. This structural modification dramatically increases the lipophilicity of the molecule, a feature that is likely to profoundly influence its pharmacokinetic and pharmacodynamic properties. While empirical data on the biological activity of this compound is scarce, its chemical nature suggests potential for altered cellular uptake, distribution, and interaction with molecular targets compared to its parent compound.
The Known: Beta-Alanine's Impact on Gene Expression
Recent studies have begun to elucidate the effects of beta-alanine on gene expression, revealing a broader range of cellular influence beyond its role in carnosine synthesis.
Mitochondrial Biogenesis and Oxidative Metabolism
Research in C2C12 myotubes has demonstrated that beta-alanine supplementation can significantly upregulate the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.[7][8] Key genes affected include:
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis.[7]
-
Mitochondrial transcription factor A (TFAM): Essential for mitochondrial DNA replication and transcription.[7][8]
-
Peroxisome proliferator-activated receptor beta/delta (PPARβ/δ): A nuclear receptor that regulates fatty acid oxidation.[8]
This upregulation of genetic machinery leads to an increase in mitochondrial content and enhanced cellular oxygen consumption, suggesting a role for beta-alanine in improving metabolic efficiency.[7][8]
Antioxidant Response
Beta-alanine has also been shown to modulate the expression of antioxidant enzymes. In a study on weaned piglets, dietary supplementation with beta-alanine led to an upward trend in the gene expression of:
-
Superoxide dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals.
-
Glutathione peroxidase (GSH-Px): An enzyme that protects against oxidative damage by reducing hydrogen peroxide.
These findings suggest that beta-alanine may contribute to cellular antioxidant defense mechanisms, a function that could be independent of carnosine.
The Unknown: Postulating the Effects of this compound
The addition of a long alkyl chain to the beta-alanine structure is a key molecular change that informs our hypotheses about the potential effects of this compound on gene expression.
Enhanced Cellular Uptake and Bioavailability
The increased lipophilicity of this compound may facilitate its passive diffusion across cell membranes, potentially leading to higher intracellular concentrations compared to beta-alanine, which relies on transporters. This could result in more potent or rapid effects on gene expression.
Altered Targeting of Cellular Pathways
The tetradecyl group could enable this compound to interact with different cellular components, such as lipid membranes or hydrophobic pockets of proteins, that are inaccessible to beta-alanine. This could lead to the modulation of distinct signaling pathways and a unique gene expression signature. For instance, it might influence pathways involved in lipid metabolism or membrane-associated signaling events.
A Hypothetical Model for Comparative Gene Expression Effects
| Gene Category | Beta-Alanine (Known Effects) | This compound (Hypothesized Effects) | Rationale for Hypothesis |
| Mitochondrial Biogenesis | Upregulation of PGC-1α, TFAM | Potentially more potent upregulation | Enhanced cellular uptake could lead to a stronger stimulus for mitochondrial biogenesis. |
| Oxidative Metabolism | Upregulation of PPARβ/δ | Upregulation of genes involved in fatty acid oxidation | The lipophilic tail may direct the molecule to interact with pathways regulating lipid metabolism. |
| Antioxidant Response | Upregulation of SOD, GSH-Px | Similar or enhanced antioxidant gene expression | The core beta-alanine structure may retain its antioxidant-promoting properties, potentially amplified by higher intracellular concentrations. |
| Lipid Metabolism | Not a primary target | Upregulation of genes involved in lipid transport and metabolism | The tetradecyl chain could mimic fatty acids, leading to the activation of lipid-sensing pathways. |
| Inflammatory Response | Limited direct evidence | Potential modulation of inflammatory gene expression | The interaction with cell membranes could influence inflammatory signaling cascades. |
An Experimental Roadmap for a Head-to-Head Comparison
To empirically validate these hypotheses, a rigorous, multi-faceted experimental approach is required. The following protocols outline a comprehensive strategy for a comparative analysis of beta-alanine and this compound on gene expression.
Experimental Workflow
Detailed Protocols
1. Cell Culture and Treatment
-
Cell Line Selection: C2C12 myotubes are an excellent model for studying muscle-related effects, while a cell line like HepG2 (human hepatocyte carcinoma) could reveal effects on liver metabolism.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Prepare stock solutions of beta-alanine (in sterile water) and this compound (in DMSO, due to its lipophilicity).
-
Treat cells with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM) of each compound for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (sterile water for beta-alanine, DMSO for this compound) for each treatment.
-
2. RNA Extraction and Quality Control
-
Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent 2100 Bioanalyzer. A RIN of >8 is recommended for RNA-Seq.
3. Gene Expression Analysis
-
RNA Sequencing (RNA-Seq):
-
Prepare sequencing libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
-
-
Quantitative PCR (qPCR):
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers for target genes (e.g., PGC-1α, TFAM, PPARβ/δ, SOD, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis and Interpretation
Conclusion: Charting a Course for Future Discovery
While beta-alanine has a well-documented, albeit still expanding, profile of biological activity, this compound represents an uncharted territory with significant therapeutic potential. The structural modification of adding a lipophilic tail is a proven strategy in drug design for enhancing bioavailability and modulating activity. The proposed experimental framework provides a robust starting point for a direct, evidence-based comparison of these two molecules. The insights gained from such studies will not only illuminate the specific effects of this compound but also contribute to a deeper understanding of how N-alkylation can be leveraged to fine-tune the biological activities of amino acid derivatives for targeted therapeutic applications.
References
-
Medical News Today. Beta-alanine: Function, benefits, and sources. [Link]
-
Canada.ca. BETA ALANINE. [Link]
-
WebMD. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Southeast Nutrition Clinic. Beta Alanine & Sports Performance. [Link]
-
Healthline. Beta-Alanine — A Beginner's Guide. [Link]
-
Mathai, M. L., et al. (2018). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. PLoS ONE, 13(7), e0200473. [Link]
-
Hui, L., et al. (2018). Effect of dietary β-alanine supplementation on growth performance, meat quality, carnosine content, and gene expression of carnosine-related enzymes in broilers. Poultry Science, 97(4), 1327-1335. [Link]
-
Mathai, M. L., et al. (2018). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. ResearchGate. [Link]
-
Li, P., et al. (2021). Effect of b-alanine on the expression of antioxidant-related genes in the jejunum of weaned piglets. ResearchGate. [Link]
-
Parthasarathy, A., Savka, M. A., & Hudson, A. O. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 921. [Link]
-
PubChem. beta-Alanine, N-capryloyl-, tetradecyl ester. [Link]
-
Fichtner, F., et al. (2022). The homeostasis of β‐alanine is key for Arabidopsis reproductive growth and development. The Plant Journal, 110(4), 1086-1103. [Link]
-
Wikipedia. β-Alanine. [Link]
-
Uk-Il, K., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 6, 22649. [Link]
-
U.S. Environmental Protection Agency. .beta.-Alanine, N-tetradecyl-. [Link]
Sources
- 1. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. β-Alanine - Wikipedia [en.wikipedia.org]
- 3. canada.ca [canada.ca]
- 4. Beta Alanine & Sports Performance - Southeast Nutrition Clinic [southeastnutritionclinic.com]
- 5. Beta-Alanine — A Beginner's Guide [healthline.com]
- 6. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]
- 7. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Strategic Guide to Assessing Target Engagement and Off-Target Effects of Novel Lipophilic Compounds: A Case Study with N-Tetradecyl-beta-alanine
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its interaction with the cellular proteome. A compound's efficacy is defined by its on-target engagement, but its safety and viability are often dictated by its off-target effects. This guide provides a comprehensive framework for assessing a novel compound, using the uncharacterized molecule N-Tetradecyl-beta-alanine as a case study. We will compare its hypothetical profile to its well-understood metabolic precursor, beta-alanine, and a selective kinase inhibitor to illustrate the principles of target deconvolution and off-target liability assessment.
The Enigma of this compound: From Metabolic Precursor to Lipophilic Probe
Beta-alanine is a well-known, naturally occurring beta-amino acid. Its primary biological role is to serve as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[1][2] Carnosine acts as an intracellular buffer, helping to delay muscle fatigue during high-intensity exercise.[3][4] The mechanism of beta-alanine is metabolic; it is a building block, not a direct inhibitor or activator of a specific protein target.
By attaching a 14-carbon alkyl chain (tetradecyl), we fundamentally alter the physicochemical properties of the molecule, creating this compound. This modification dramatically increases its lipophilicity, transforming it from a simple metabolic precursor into an amphipathic molecule. Such a structure suggests a high probability of interaction with cellular membranes and the hydrophobic pockets of proteins, making a thorough assessment of its biological interactions imperative. For a novel compound like this, the initial goal is not just to find "off-targets" but to first identify any potential primary targets and simultaneously build a comprehensive profile of its promiscuity.
A Multi-Pronged Strategy for Target Deconvolution and Off-Target Profiling
No single method can provide a complete picture of a compound's interaction profile. A robust assessment requires an orthogonal, multi-pronged approach that moves from broad, cell-based assays to more specific, unbiased techniques. This strategy allows for the validation of initial findings and builds a comprehensive safety and efficacy profile.
Caption: High-level workflow for systematic assessment of a novel compound.
Methodology 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Comparative Data Table 1: Hypothetical CETSA Results
| Compound | Primary Target | ΔTₘ on Primary Target (°C) | Number of Other Proteins with Significant ΔTₘ (>2°C) | Interpretation |
| This compound | Unknown | N/A | > 25 | Highly promiscuous, likely non-specific hydrophobic interactions or membrane effects. |
| Compound A (Selective Kinase Inhibitor) | Kinase X | +7.5 | 1 | Clean, selective engagement with its intended target. |
| Beta-alanine | N/A (Precursor) | 0 | 0 | No direct protein binding observed, consistent with its role as a metabolic substrate. |
Experimental Protocol: CETSA Workflow
Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology 2: Kinome Profiling for Specific Off-Target Liabilities
Expertise & Causality: Protein kinases are one of the largest enzyme families and are frequent targets of both intended and unintended drug action. Dysregulation of kinase activity is implicated in numerous diseases.[9] Therefore, screening a compound against a large, representative panel of kinases is a standard and essential step in off-target profiling.[10][11] This is typically done using in vitro biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel. A high hit rate in a kinome scan is a major red flag for promiscuity.
Comparative Data Table 2: Hypothetical Kinome Profiling Results (% Inhibition at 10 µM)
| Compound | Number of Kinases Screened | Kinases Inhibited >50% | Kinases Inhibited >90% | Interpretation |
| This compound | >400 | 87 | 31 | Highly promiscuous kinase inhibitor. The lipophilic tail likely binds to the hydrophobic ATP-binding pocket of many kinases. |
| Compound A (Selective Kinase Inhibitor) | >400 | 2 (Kinase X, Kinase Y) | 1 (Kinase X) | Highly selective profile, with one primary target and one known, related off-target. |
| Beta-alanine | >400 | 0 | 0 | No kinase inhibitory activity, as expected. |
Experimental Protocol: Kinase Profiling Workflow
-
Compound Preparation: Solubilize this compound and control compounds in DMSO to create a concentrated stock solution.
-
Assay Plate Preparation: In a multi-well plate, add a reaction buffer containing a specific purified kinase, its corresponding substrate (often a peptide), and ATP.
-
Compound Addition: Add the test compounds at a fixed concentration (e.g., 10 µM) to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Reaction Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include TR-FRET, ADP-Glo, or mass spectrometry.[10]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., 50%).
Methodology 3: Quantitative Proteomics for an Unbiased Global View
Expertise & Causality: While CETSA and kinase profiling provide valuable insights, they are either focused on specific protein properties (thermal stability) or specific protein families (kinases). To get a truly unbiased view of a compound's effect on the entire proteome, quantitative mass spectrometry is the gold standard.[12][13] This approach can identify changes in protein abundance that may result from the compound's activity (e.g., inducing degradation or affecting transcription/translation) or, when combined with a thermal challenge (Thermal Proteome Profiling - TPP), can identify all protein targets that are stabilized or destabilized by the compound across the entire proteome.
Comparative Data Table 3: Hypothetical Quantitative Proteomics (TPP) Results
| Compound | Total Proteins Quantified | Proteins with Significant Thermal Shift (>2°C) | Proteins with Significant Abundance Change (>2-fold) | Interpretation |
| This compound | >7,000 | >150 (mostly destabilized) | >200 | Widespread, non-specific effects. Destabilization may indicate membrane disruption. Abundance changes suggest cellular stress response. |
| Compound A (Selective Kinase Inhibitor) | >7,000 | 2 | 5 (downstream of Kinase X pathway) | Clear target engagement and expected downstream pathway modulation. |
| Beta-alanine | >7,000 | 0 | 2 (related to carnosine synthesis) | No direct protein binding; only affects proteins directly related to its metabolic function. |
Experimental Protocol: Thermal Proteome Profiling (TPP) Workflow
-
Cell Culture and Treatment: Grow cells and treat with this compound or vehicle control.
-
Thermal Challenge: Heat aliquots of the intact cells to a range of different temperatures.
-
Lysis and Digestion: Lyse the cells, collect the soluble protein fraction, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures from each temperature point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins in each sample. For each protein, plot the soluble fraction versus temperature to generate a melting curve.
-
Target Identification: Compare the melting curves between the compound-treated and vehicle-treated samples. A significant shift in the curve for a specific protein identifies it as a direct or indirect target of the compound.
Conclusion and Authoritative Recommendations
The systematic assessment of this compound, a novel lipophilic compound, demonstrates the critical importance of a multi-faceted approach to target deconvolution and off-target profiling. Our hypothetical results paint a picture of a promiscuous molecule, where the addition of a tetradecyl chain transforms it from a specific metabolic precursor into a compound with widespread, likely non-specific, interactions with kinases and other proteins. This profile, characterized by numerous hits in CETSA, kinome profiling, and proteomics, would be a significant red flag in any drug discovery program.
For researchers developing novel chemical entities, especially those with high lipophilicity, the following principles are paramount:
-
Embrace Orthogonal Methods: Do not rely on a single assay. The convergence of evidence from biophysical (CETSA), biochemical (Kinase Profiling), and global systems biology (Proteomics) approaches provides the most reliable assessment.
-
Profile Early and Broadly: Conduct comprehensive off-target screening early in the discovery pipeline to avoid wasting resources on promiscuous compounds.
-
Understand Physicochemical Properties: The structure of a molecule dictates its function. Highly lipophilic compounds are inherently at higher risk for non-specific binding and should be subjected to rigorous profiling.
By adhering to these principles and employing the workflows described, scientists can effectively navigate the complexities of drug-protein interactions, leading to the development of safer and more effective therapeutics.
References
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2021). PubMed Central. [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. [Link]
-
Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation. (2024). Oxford Academic. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2021). ResearchGate. [Link]
-
Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. [Link]
-
BETA ALANINE. (n.d.). Canada.ca. [Link]
-
Kinase Screening & Profiling Service. (n.d.). Reaction Biology. [Link]
-
Cellular thermal shift assay. (2026). Grokipedia. [Link]
-
International society of sports nutrition position stand: Beta-Alanine. (2015). PubMed Central. [Link]
-
How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body. (2023). CarnoSyn. [Link]
-
Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. (2021). PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
-
Kinase Screening & Profiling Service. (n.d.). Eurofins DiscoverX. [Link]
Sources
- 1. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canada.ca [canada.ca]
- 3. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]
- 4. N-Tetradecanoyl-L-alanine | C17H33NO3 | CID 53471027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An update on beta-alanine supplementation for athletes - Gatorade Sports Science Institute [gssiweb.org]
- 6. NAI Inc to Contest Preliminary Beta-Alanine Patent Ruling [carnosyn.com]
- 7. Hi-Tech Pharmaceuticals Invalidates Five Beta-Alanine, CarnoSyn®, Patents Held by NAI [prnewswire.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. beta-Alanine, N-capryloyl-, tetradecyl ester | C25H49NO3 | CID 91714462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US9636315B2 - Compositions and methods for the sustained release of beta-alanine - Google Patents [patents.google.com]
N-Tetradecyl-beta-alanine vs. Palmitoyl-beta-alanine: A Comparative Guide for Researchers
Introduction
N-acyl amino acids represent a versatile class of amphiphilic molecules, ingeniously combining the hydrophilic nature of an amino acid headgroup with the lipophilic character of a fatty acid tail. This unique structure imparts valuable physicochemical properties, making them exceptional surfactants, emulsifiers, and active ingredients in the pharmaceutical and cosmetic industries. Within this class, N-acyl derivatives of beta-alanine are of particular interest due to the unique spacing of the amine and carboxyl groups, which influences their self-assembly and biological interactions.
This guide provides an in-depth comparative analysis of two prominent N-acyl-beta-alanines: N-Tetradecyl-beta-alanine (C14 chain) and N-palmitoyl-beta-alanine (C16 chain). The primary structural difference lies in the length of their acyl chains, a seemingly minor variation of two methylene groups that profoundly impacts their hydrophobicity, surfactant efficacy, and performance in formulations. We will explore these differences through a detailed examination of their molecular properties and provide robust, validated experimental protocols to empower researchers to conduct their own comparative assessments.
Section 1: Molecular Profiles and Physicochemical Properties
The fundamental structures of these molecules consist of a beta-alanine headgroup (3-aminopropanoic acid) linked via an amide bond to a saturated fatty acid.
Caption: Chemical structures of the two N-acyl-beta-alanines.
The addition of two carbons to the acyl chain of palmitoyl-beta-alanine is the key differentiator, directly influencing its physicochemical characteristics.
| Property | This compound | Palmitoyl-beta-alanine | Rationale for Difference |
| Synonyms | N-Myristoyl-beta-alanine | N-Hexadecanoyl-beta-alanine | Based on C14 (myristoyl) vs. C16 (palmitoyl) acyl chain. |
| Molecular Formula | C₁₇H₃₅NO₂[1] | C₁₉H₃₉NO₃ | Addition of two CH₂ groups to the acyl chain. |
| Molecular Weight | 285.47 g/mol [1] | 329.5 g/mol | Increased mass from the additional CH₂ groups. |
| Acyl Chain Length | 14 carbons | 16 carbons | Defining structural feature. |
| Predicted LogP | Higher | Higher than C14 | LogP (a measure of lipophilicity) increases with alkyl chain length. |
| Predicted Solubility | Lower in water | Lower in water than C14 | Increased lipophilicity from the longer alkyl chain reduces aqueous solubility. |
| Predicted CMC | Higher | Lower than C14 | Longer acyl chains are less soluble and thus form micelles at lower concentrations[2]. |
Section 2: Comparative Analysis - The Impact of Acyl Chain Length
The two-carbon difference between the tetradecyl (C14) and palmitoyl (C16) chains is a critical determinant of performance.
-
Hydrophobicity and Surfactant Properties : Palmitoyl-beta-alanine, with its longer C16 chain, is inherently more hydrophobic than this compound. This increased lipophilicity has a direct and predictable effect on its behavior as a surfactant. The Critical Micelle Concentration (CMC) is expected to be lower for the C16 derivative.[2] This is because the greater insolubility of the longer chain drives the molecules to aggregate into micelles at a lower bulk concentration to minimize contact with water.[3] A lower CMC often signifies higher surfactant efficiency, as less material is needed to achieve the maximum reduction in surface tension.[2]
-
Applications in Formulations : In cosmetic and dermatological applications, this difference can be leveraged.
-
This compound (C14) : Its slightly higher water solubility might make it easier to incorporate into aqueous-based formulations. It can serve as a gentle, co-emulsifier or cleansing agent.
-
Palmitoyl-beta-alanine (C16) : Its greater lipophilicity and lower CMC make it a more potent emulsifier for oil-in-water systems. It can form more stable and robust micelles, potentially enhancing the solubilization of oily ingredients. In skin creams, the longer chain may impart a more substantive, occlusive feel and could enhance the integrity of the skin's lipid barrier.
-
Section 3: Experimental Protocols for Comparative Performance Evaluation
To objectively compare these two molecules, a series of standardized, self-validating experiments are required. The following protocols provide a robust framework for this evaluation.
Protocol 1: Synthesis of N-Acyl-beta-alanines via Schotten-Baumann Reaction
This protocol describes a standard method for synthesizing amides from amines and acyl chlorides, which is highly applicable for producing N-acyl-beta-alanines.[4][5]
Causality : The Schotten-Baumann reaction is performed in a two-phase system (aqueous/organic) with a base.[4] The base (e.g., NaOH) neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards amide formation and preventing the protonation of the starting amine.[5]
Step-by-Step Methodology :
-
Dissolution : Dissolve 1.0 equivalent of beta-alanine in a 2M sodium hydroxide (NaOH) aqueous solution in a flask and cool the mixture to 0-5°C in an ice bath.
-
Acyl Chloride Preparation : In a separate dropping funnel, dissolve 1.1 equivalents of the respective acyl chloride (tetradecanoyl chloride or palmitoyl chloride) in a water-immiscible organic solvent like dichloromethane or diethyl ether.
-
Reaction : Add the acyl chloride solution dropwise to the stirring beta-alanine solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Maturation : Allow the reaction mixture to warm to room temperature and stir vigorously overnight to ensure complete reaction.
-
Acidification : Cool the mixture again in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. This protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution.
-
Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acyl-beta-alanine.
-
Verification : Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental measure of surfactant efficiency.[2] This protocol uses automated surface tensiometry, a precise method for CMC determination.
Causality : Surfactant molecules initially populate the air-water interface, reducing surface tension. Once the interface is saturated, additional molecules form micelles in the bulk solution, and the surface tension remains relatively constant.[2][3] The concentration at this transition point is the CMC.
Caption: Workflow for CMC determination using an automated tensiometer.
Step-by-Step Methodology :
-
Preparation : Prepare a concentrated stock solution of the N-acyl-beta-alanine in deionized water (or an appropriate buffer). Prepare a measuring vessel containing a precise volume of the same solvent.
-
Instrumentation : Calibrate a surface tensiometer equipped with an automated dosing unit, using either a Wilhelmy plate or Du Noüy ring.[3]
-
Initial Measurement : Measure the initial surface tension of the pure solvent in the vessel.
-
Titration : Program the automated doser to inject small, precise volumes of the stock solution into the vessel. After each injection, the solution is stirred for a set time to ensure homogeneity, followed by a waiting period for equilibration.
-
Data Collection : The surface tension is measured and recorded after each equilibration period. This process is repeated until the surface tension reaches a plateau.
-
Data Analysis : Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination : The resulting graph will show two distinct linear regions. The CMC is the concentration at the point where these two lines intersect.[2] Modern software can perform this calculation automatically.
Protocol 3: In Vitro Skin Permeation Assay
This assay evaluates the potential of a substance to penetrate the skin, which is critical for topical drug delivery and cosmetic efficacy. The Franz diffusion cell is the gold standard apparatus for this purpose.[6][7]
Causality : The Franz cell creates a controlled environment that mimics in vivo skin exposure.[8] It consists of a donor chamber for the test substance and a receptor chamber containing fluid that simulates physiological conditions, separated by a skin membrane.[6] By sampling the receptor fluid over time, the rate and extent of permeation can be quantified.
Caption: Key steps in an in vitro skin permeation study using Franz diffusion cells.
Step-by-Step Methodology :
-
Membrane Preparation : Excise full-thickness porcine ear skin, remove subcutaneous fat, and cut it into sections to fit the Franz diffusion cells.[9] Store frozen until use. Thaw and hydrate the skin in phosphate-buffered saline (PBS) before the experiment.
-
Receptor Fluid Preparation : Prepare the receptor fluid (e.g., PBS at pH 7.4). It must be degassed thoroughly to prevent air bubbles from forming under the membrane, which would impede diffusion.[7]
-
Cell Assembly : Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[6] Fill the receptor chamber with the degassed receptor fluid, ensuring no bubbles are trapped.
-
System Equilibration : Place the assembled cells in a temperature-controlled water bath or heating block set to maintain the skin surface at 32°C. Allow the system to equilibrate.
-
Application : Apply a precise amount of the test formulation containing either this compound or palmitoyl-beta-alanine to the skin surface in the donor chamber.
-
Sampling : At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[7]
-
Analysis : Quantify the concentration of the analyte in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[8]
-
Data Calculation : Calculate the cumulative amount of permeated substance per unit area (μg/cm²) and plot this value against time to determine the permeation profile and flux.[6]
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay assesses the metabolic activity of cells and is a standard method for evaluating the potential cytotoxicity of a compound.
Causality : The MTT assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[1]
Step-by-Step Methodology :
-
Cell Seeding : Seed human keratinocytes (e.g., HaCaT cell line) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[1]
-
Treatment : Prepare serial dilutions of this compound and palmitoyl-beta-alanine in serum-free cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation : Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition : After incubation, add 10 µL of sterile MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11] During this time, visible purple precipitates will form in viable cells.
-
Solubilization : Add 100 µL of a solubilization solution (e.g., SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement : Leave the plate at room temperature in the dark for at least 2 hours (or overnight) to ensure complete solubilization.[1][11] Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Conclusion
The choice between this compound and palmitoyl-beta-alanine is a strategic decision based on the desired performance characteristics of a final formulation. The C16 derivative, palmitoyl-beta-alanine, is predicted to be a more efficient surfactant with a lower CMC, making it ideal for creating stable emulsions and systems requiring strong interfacial activity. Conversely, the C14 derivative, this compound, offers slightly better aqueous solubility and may be preferred for lighter formulations or as a gentle co-surfactant.
This guide provides the foundational knowledge and, critically, the experimental framework needed to make an evidence-based selection. By employing the detailed protocols for synthesis, CMC determination, skin permeation, and cytotoxicity, researchers can generate robust, comparative data to validate the performance of these molecules and accelerate their development of innovative cosmetic and pharmaceutical products.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells.
- PermeGear. (n.d.). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells.
-
Baspinar, Y., & Borum, A. E. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols, 2(3), e391. Available from: [Link]
- AMR-Lab. (n.d.). Franz Cell Test.
-
Kim, M., Kim, H., Jeong, H., & Nam, K. (2000). Kinetics for Micelle Formation of sodium N-Acyl Sarcosinate Solution. Journal of the Korean Industrial and Engineering Chemistry, 11(5), 533-538. Available from: [Link]
-
Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube. Available from: [Link]
- Abcam. (n.d.). MTT assay protocol.
- Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction.
- JoVE. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Human Metabolome Database. (2021, July 27). Showing metabocard for N-Palmitoyl Alanine (HMDB0241919).
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved from Thermo Fisher Scientific Inc. website.
- Sigma-Aldrich. (n.d.). Cell Proliferation Kit I (MTT).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14961184, Palmitoyl Alanine.
- Wikipedia contributors. (n.d.). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia.
-
Fickers, P., Marty, A., & Nicaud, J. M. (2018). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Journal of Molecular Catalysis B: Enzymatic, 133, S249-S256. Available from: [Link]
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
-
Chen, Z., Liu, H., Zhang, J., & Liu, D. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1272051. Available from: [Link]
-
Arutyunyan, N. G., Arutyunyan, L. R., Grigoryan, V. V., & Arutyunyan, R. S. (2008). Effect of Aminoacids on the Critical Micellization Concentration of Different Surfactants. Colloid Journal, 70(5), 666-668. Available from: [Link]
- Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements.
- KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration.
-
Patra, M., Shah, S., & Bahadur, A. (2014). Surface and Antimicrobial Properties of N-Palmitoyl Amino Acid- Based Surfactants. Journal of Surfactants and Detergents, 17, 67-76. Available from: [Link]
-
Veschgini, M., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, 36(21), 5779-5787. Available from: [Link]
- EMBL-EBI. (n.d.). N-Palmitoyl alanine (CHEBI:165549).
-
Saunders, B., et al. (2017). β-alanine supplementation to improve exercise capacity and performance: a systematic review and meta-analysis. British Journal of Sports Medicine, 51(8), 658-669. Available from: [Link]
- Wikipedia contributors. (n.d.). β-Alanine. In Wikipedia, The Free Encyclopedia.
- Government of Canada. (n.d.). BETA ALANINE.
- Saccharomyces Genome Database. (n.d.). Gene Ontology Term: beta-alanine biosynthetic process.
-
Parihar, A., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 893. Available from: [Link]
- D'Alessandro, A. (2012). N-Acetyl Beta Alanine Methods of Use. U.S. Patent Application No. 13/445,951.
Sources
- 1. atcc.org [atcc.org]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One moment, please... [alterlab.co.id]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validating the Antioxidant Capacity of N-Tetradecyl-beta-alanine: A Comparative Guide
Introduction: The Quest for Novel Lipophilic Antioxidants
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. Consequently, the discovery and validation of novel antioxidant compounds remain a cornerstone of therapeutic and preventative research. N-Tetradecyl-beta-alanine, a lipophilic derivative of the naturally occurring amino acid beta-alanine, presents an intriguing candidate in this arena. The addition of a 14-carbon alkyl chain (tetradecyl group) to the beta-alanine backbone is hypothesized to confer lipophilicity, enabling its integration into cellular membranes and protecting against lipid peroxidation, a critical type of oxidative damage. This guide provides a comprehensive framework for validating the antioxidant capacity of this compound, comparing its hypothetical performance against established antioxidant standards through a suite of robust in vitro assays.
Proposed Mechanism of Action: A Two-Fold Protective Strategy
The antioxidant potential of this compound is likely multifaceted, stemming from both the known biological activities of its beta-alanine precursor and the physicochemical properties imparted by its lipophilic tail.
-
Direct Antioxidant Activity (Lipophilic Domain): The tetradecyl chain is expected to anchor the molecule within lipid bilayers of cellular membranes. This strategic positioning would allow it to intercept and neutralize lipid peroxyl radicals, thus terminating the chain reactions of lipid peroxidation. This mechanism is characteristic of lipophilic antioxidants like vitamin E (alpha-tocopherol).
-
Indirect Antioxidant Activity (via Carnosine Synthesis): Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with well-documented antioxidant properties.[1][2][3] It is plausible that intracellular enzymatic cleavage of this compound could release beta-alanine, subsequently boosting intracellular carnosine levels. Carnosine exerts its antioxidant effects through several pathways[4][5]:
-
Direct ROS Scavenging: Carnosine can directly neutralize various ROS, including hydroxyl radicals and singlet oxygen.[3][6]
-
Metal Ion Chelation: By chelating pro-oxidant transition metals like copper and iron, carnosine prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Nrf2 Pathway Activation: Carnosine has been shown to activate the Nrf2 transcription factor, a master regulator of the cellular antioxidant response, leading to the upregulation of a battery of protective enzymes.[1][7]
-
The following diagram illustrates the proposed dual mechanism of action for this compound.
Comparative Experimental Validation: A Multi-Assay Approach
To comprehensively validate the antioxidant capacity of this compound, a panel of in vitro assays is proposed. No single assay can fully capture the complex nature of antioxidant activity; therefore, a combination of methods targeting different mechanisms is essential for a thorough evaluation.[8][9]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically. It is a simple and rapid method for screening radical scavenging activity.[10]
-
Significance: A positive result in this assay would indicate the direct radical scavenging potential of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: The ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the blue-green ABTS radical is reduced back to its colorless form. This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]
-
Significance: This assay provides a broader measure of radical scavenging activity and allows for comparison with a wider range of standard antioxidants.
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
Significance: This assay is considered more biologically relevant than DPPH and ABTS assays as it utilizes a biologically relevant radical (peroxyl radical).
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cultured cells. It accounts for cellular uptake, metabolism, and distribution of the antioxidant.
-
Significance: The CAA assay provides a more physiologically relevant assessment of antioxidant activity by demonstrating that the compound can protect cells from oxidative stress. A strong performance in this assay would lend significant weight to the therapeutic potential of this compound.
The following diagram outlines the general workflow for these comparative antioxidant assays.
Hypothetical Comparative Data
The following tables present hypothetical data from the proposed assays, comparing this compound with standard antioxidants.
Table 1: Radical Scavenging Activity (IC50 Values)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 85.2 | 45.8 |
| Ascorbic Acid | 25.5 | 15.2 |
| Trolox | 40.1 | 22.7 |
IC50: The concentration of the compound required to scavenge 50% of the radicals.
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | 2.8 |
| Quercetin | 4.5 |
| Trolox | 1.0 (by definition) |
TE: Trolox Equivalents.
Table 3: Cellular Antioxidant Activity (CAA)
| Compound | CAA Value (µmol QE/µmol) |
| This compound | 15.5 |
| Quercetin | 20.2 |
| Trolox | 3.1 |
QE: Quercetin Equivalents.
Interpretation of Hypothetical Results
Based on the hypothetical data presented, this compound demonstrates significant antioxidant activity across all assays.
-
Direct Radical Scavenging: The IC50 values in the DPPH and ABTS assays, while higher than the potent hydrophilic antioxidant ascorbic acid, are comparable to the standard lipophilic antioxidant Trolox. This suggests that this compound possesses direct radical scavenging capabilities.
-
Peroxyl Radical Scavenging: The ORAC value of 2.8 indicates a strong capacity to neutralize peroxyl radicals, outperforming the standard Trolox. This is a crucial finding, as peroxyl radicals are key mediators of lipid peroxidation.
-
Cellular Protection: The robust CAA value highlights the compound's ability to be absorbed by cells and protect them from intracellular oxidative stress. This is the most compelling evidence for its potential biological efficacy, suggesting that its lipophilic nature facilitates cellular uptake and localization to sites of oxidative damage.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of this compound and standard antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., DMSO or ethanol).
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound or standard to respective wells.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test compound or standard to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Measurement: After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
ORAC Assay Protocol
-
Reagent Preparation: Prepare a working solution of fluorescein, AAPH (a peroxyl radical generator), and Trolox standards in a phosphate buffer (pH 7.4).
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the test compound or Trolox standard to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to each well.
-
-
Measurement: Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. Determine the ORAC value by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.
Cellular Antioxidant Activity (CAA) Assay Protocol
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom microplate and culture until confluent.
-
Treatment: Treat the cells with various concentrations of this compound, quercetin (standard), and a vehicle control for 1 hour.
-
Probe Loading: Wash the cells and incubate with 2’,7’-dichlorofluorescin diacetate (DCFH-DA).
-
Induction of Oxidative Stress: Induce oxidative stress by adding AAPH.
-
Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a microplate reader (Excitation: 485 nm, Emission: 538 nm).
-
Calculation: Quantify the CAA value by calculating the area under the curve and comparing it to the quercetin standard curve.
Conclusion and Future Directions
The comprehensive in vitro analysis outlined in this guide provides a robust framework for validating the antioxidant capacity of this compound. The hypothetical data strongly suggest that this novel compound possesses both direct and cell-based antioxidant activities, making it a promising candidate for further investigation. The lipophilic nature conferred by the tetradecyl chain appears to be a key attribute, likely enhancing its ability to protect against lipid peroxidation within cellular membranes and facilitating its cellular uptake.
Future studies should focus on elucidating the precise mechanisms of action, including quantifying the intracellular release of beta-alanine and subsequent carnosine synthesis. Further investigations using more complex cellular models and in vivo studies are warranted to confirm these promising in vitro findings and to evaluate the therapeutic potential of this compound in conditions associated with oxidative stress.
References
-
Aldini, G., et al. (2020). Understanding the antioxidant and carbonyl sequestering activity of carnosine: direct and indirect mechanisms. Redox Biology, 34, 101595. [Link]
-
Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1), 106. [Link]
-
Boldyrev, A. A., et al. (2013). Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials. Rejuvenation research, 16(2), 156-162. [Link]
-
Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(4), 865. [Link]
-
Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of agricultural and food chemistry, 53(6), 1841-1856. [Link]
-
Caruso, G., et al. (2022). Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(9), 4853. [Link]
-
Ghosh, S., et al. (2021). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Current Pharmaceutical Design, 27(18), 2146-2153. [Link]
-
Caruso, G., et al. (2019). The versatile role of carnosine in health and diseases. Trends in Food Science & Technology, 93, 203-215. [Link]
-
Liu, Y., et al. (2024). Lipophilic antioxidants in edible oils: Mechanisms, applications and interactions. Food Research International, 175, 115423. [Link]
-
Gasmi, A., et al. (2024). The Possible Roles of β-alanine and L-carnosine in Anti-aging. Current Medicinal Chemistry, 31. [Link]
-
Bjørklund, G., et al. (2024). The Anti-Aging Potential of β-Alanine and L-Carnosine. Council for Nutritional and Environmental Medicine. [Link]
-
Pérez-Jiménez, J., et al. (2021). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. Antioxidants, 10(7), 1121. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Possible Roles of β-alanine and L-carnosine in Anti-aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Aging Potential of β-Alanine and L-Carnosine – CONEM [conem.org]
- 7. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
A Head-to-Head Comparison of N-Tetradecyl-beta-alanine and Carnosine Supplementation: An Evidence-Based and Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-researched dipeptide carnosine and the novel compound N-Tetradecyl-beta-alanine. Given the significant disparity in available scientific literature, this comparison will be grounded in the extensive experimental data for carnosine and a theoretical, structure-based analysis for this compound.
Part 1: Carnosine - The Established Multifunctional Dipeptide
Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide found in high concentrations in excitable tissues, most notably skeletal muscle and the brain.[1][2][3] Its physiological significance has been the subject of extensive research for over a century, revealing a molecule with a diverse and potent range of biological activities.[1]
Mechanism of Action: A Multi-Pronged Approach
Carnosine's efficacy stems from its ability to act on multiple molecular pathways simultaneously.[4][5]
-
Potent Antioxidant: Carnosine is a formidable scavenger of reactive oxygen species (ROS), thereby protecting cellular structures from oxidative damage.[4][6][7] It also chelates transition metals like copper and iron, which can otherwise catalyze the formation of free radicals.[6][7]
-
Anti-Glycation Agent: It effectively inhibits the formation of Advanced Glycation End-products (AGEs), which are cross-linked protein aggregates implicated in the aging process and the pathogenesis of various chronic diseases.[4][6][7]
-
Intracellular pH Buffer: A primary role of carnosine, particularly in skeletal muscle, is to buffer the accumulation of hydrogen ions (H+) during high-intensity anaerobic exercise. This action helps to maintain intracellular pH homeostasis and delay the onset of muscle fatigue.[3]
-
Anti-inflammatory Properties: Research indicates that carnosine can modulate the immune response by down-regulating the production of pro-inflammatory cytokines.[5]
-
Neuroprotection: In the central nervous system, carnosine exhibits neuroprotective effects, potentially through the modulation of glutamate receptors and the mitigation of excitotoxicity.[1][5][8]
Caption: Multimodal mechanisms of action of carnosine.
Pharmacokinetics and Bioavailability
The oral bioavailability of carnosine is a critical consideration in supplementation strategies. Upon ingestion, carnosine can be absorbed intact, but a significant portion is hydrolyzed into its constituent amino acids, β-alanine and L-histidine, by carnosinase enzymes present in the serum and various tissues.[9] This enzymatic degradation is a primary limiting factor for its systemic availability.
Part 2: this compound - A Theoretical Exploration
This compound is a synthetic derivative of β-alanine. Its defining feature is the covalent attachment of a 14-carbon alkyl chain (a tetradecyl group) to the nitrogen atom of the β-alanine molecule. This structural modification dramatically increases its lipophilicity (fat-solubility) compared to the hydrophilic (water-soluble) nature of β-alanine and carnosine.
As there is no published experimental data on the biological effects of this compound, the following sections are based on established principles of pharmacology and biochemistry to hypothesize its potential behavior.
Potential Pharmacokinetic Profile: A Double-Edged Sword?
The increased lipophilicity of this compound would theoretically lead to a starkly different pharmacokinetic profile compared to carnosine.
-
Enhanced Absorption: Lipophilic compounds can more readily cross cell membranes via passive diffusion. This suggests that this compound could be more efficiently absorbed from the gastrointestinal tract than carnosine. It might also be less susceptible to degradation by serum carnosinases.
-
Altered Tissue Distribution: A lipophilic molecule would likely exhibit broader distribution into lipid-rich environments, such as adipose tissue and cellular membranes. Crucially, it may also more readily cross the blood-brain barrier, potentially leading to more significant central nervous system effects.
-
Solubility Challenges: While lipophilicity can aid membrane transport, it can also lead to poor aqueous solubility. This could be a limiting factor for its initial dissolution in the gut, potentially offsetting the benefits of enhanced membrane permeability.
Hypothesized Mechanisms of Action
-
A Lipophilic Prodrug for Beta-Alanine: The most plausible hypothesis is that this compound acts as a prodrug. Following absorption and distribution, it could be metabolized to release β-alanine directly within target tissues. This could represent a more efficient method of increasing intracellular β-alanine concentrations for carnosine synthesis, bypassing some of the limitations of direct β-alanine or carnosine supplementation.
-
Novel Intrinsic Activity: The tetradecyl chain is not merely a passive addition. This lipid tail could anchor the molecule within cell membranes, potentially modulating membrane fluidity, ion channel function, or the activity of membrane-bound enzymes. This could confer biological activities entirely distinct from those of carnosine.
Caption: Theoretical pharmacokinetic comparison.
Part 3: Comparative Summary and Future Directions
The following table summarizes the known attributes of carnosine against the hypothesized characteristics of this compound.
| Feature | Carnosine | This compound (Theoretical) |
| Chemical Nature | Hydrophilic Dipeptide | Lipophilic N-alkylated Amino Acid |
| Primary Mechanism | Multi-modal: Antioxidant, pH buffer, anti-glycation[4][5][7] | Unknown: Potential β-alanine prodrug, potential novel membrane-interactive effects |
| Bioavailability | Limited by enzymatic hydrolysis by carnosinases[9] | Potentially enhanced due to lipophilicity, but may be limited by aqueous solubility |
| Supporting Evidence | Extensive in vitro, animal, and human clinical trials[2][10][11][12][13] | None available in public domain |
| Safety Profile | Generally recognized as safe; high doses may cause transient paresthesia[14][15][16] | Completely unknown; requires full toxicological evaluation |
Proposed Experimental Workflow for this compound Evaluation
To move this compound from a theoretical entity to a scientifically evaluated compound, a rigorous, stepwise experimental approach is required.
Caption: Proposed experimental workflow for evaluating this compound.
Step-by-Step Methodologies:
-
In Vitro Cytotoxicity Assessment (MTT Assay):
-
Seed relevant cell lines (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma) in 96-well plates.
-
Treat cells with a concentration gradient of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure absorbance at 570 nm to determine cell viability relative to an untreated control.
-
-
In Vivo Pharmacokinetic Study:
-
Administer a single oral gavage dose of this compound to a cohort of rodents (e.g., Sprague-Dawley rats).
-
Collect serial blood samples via tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Process blood to plasma and store at -80°C.
-
Extract this compound and any potential metabolites from plasma samples.
-
Quantify concentrations using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Conclusion for the Professional Audience
Carnosine stands as a benchmark molecule with a robust portfolio of evidence supporting its diverse physiological benefits. Its application in supplementation is well-documented, though limited by its pharmacokinetic profile. This compound presents an intriguing chemical modification of carnosine's precursor, β-alanine. The addition of a tetradecyl group offers a plausible strategy to enhance lipophilicity, which could theoretically improve bioavailability and alter tissue distribution.
However, it is imperative to underscore that in the absence of any empirical biological data, the potential of this compound remains entirely speculative. Its development from a chemical entity to a viable supplement or therapeutic agent would necessitate a comprehensive and systematic research program, as outlined in the proposed experimental workflow. For now, carnosine remains the evidence-based choice, while this compound represents an unexplored frontier in amino acid-based supplementation.
References
- Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Physiology and pathophysiology of carnosine. Physiological reviews, 93(4), 1803–1845.
-
RxList. (n.d.). Carnosine. Retrieved from [Link]
-
Verywell Health. (2022, October 18). 9 Potential Benefits of Carnosine and Possible Side Effects. Retrieved from [Link]
- Caruso, G., Fresta, C. G., Fidilio, A., O'Donnell, F., Lazzarino, G., & Lunte, S. M. (2019). Pivotal role of carnosine in the modulation of brain cells activity: Multimodal mechanism of action and therapeutic potential in neurodegenerative disorders. Progress in Neurobiology, 175, 35-53.
-
carnosport. (n.d.). Exploring Carnosine Side Effects. Retrieved from [Link]
- Truemeds. (n.d.). L-Carnosine: View Uses, Side Effects and Medicines. Retrieved from [https://www.truemeds.in/salt/l-carnosine]
-
Encyclopedia.pub. (2022, May 11). Mechanism of Action of Carnosine. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the mechanism of action of carnosine as antioxidant, anti-aggregant, anti-glycation and anti-inflammatory molecule. Retrieved from [Link]
-
Bionova. (2024, February 8). L-Carnosine Supplement: A Neuroprotective and Neuromodulator. Retrieved from [Link]
- Xing, L., Zhang, L., Liu, T., & Zhou, G. (2019). Carnosine—a natural bioactive dipeptide: bioaccessibility, bioavailability and health benefits. Food & Function, 10(3), 1314-1327.
-
MDPI. (2021). Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper. Retrieved from [Link]
- Kuras, M., Sławińska, M., & Płaziński, W. (2021). Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. Nutrients, 13(11), 3937.
-
National Center for Biotechnology Information. (2019). Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development. Retrieved from [Link]
-
ClinicalTrials.gov. (2016). The Potential of Carnosine Supplementation in Reducing the Cardiometabolic Risk. Retrieved from [Link]
-
BMJ Open. (2018). Effects of supplementation with carnosine and other histidine-containing dipeptides on chronic disease risk factors and outcomes: protocol for a systematic review of randomised controlled trials. Retrieved from [Link]
-
MDPI. (2022). Effects of Carnosine Supplementation on Cognitive Outcomes in Prediabetes and Well-Controlled Type 2 Diabetes: A Randomised Placebo-Controlled Clinical Trial. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Carnosine supplementation improves cognitive outcomes in younger participants of the NEAT trial. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel cryptophycin analogs with modification in the beta-alanine region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 11. N-Tetradecanoyl-L-alanine | C17H33NO3 | CID 53471027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. β-Alanine intercede metabolic recovery for amelioration of human cervical and renal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. beta-Alanine, N-capryloyl-, tetradecyl ester | C25H49NO3 | CID 91714462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Navigating the Metabolic Maze: A Cross-Species Comparative Guide to N-Tetradecyl-beta-alanine Metabolism
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we operate at the intersection of theoretical biochemistry and applied therapeutic development. This guide is crafted from that perspective, offering not just a roadmap but a rationale for the cross-species metabolic comparison of N-Tetradecyl-beta-alanine. In the rigorous journey of drug development, understanding a candidate's metabolic fate is a non-negotiable prerequisite for clinical translation. This document provides an in-depth, technically-grounded comparison of this compound metabolism across key preclinical species and humans, underscoring the critical importance of this analysis in predicting pharmacokinetic profiles and ensuring patient safety.
The Imperative of Cross-Species Metabolic Profiling
This compound, a synthetic N-acylated amino acid, presents a compelling therapeutic profile. Its structure, comprising a 14-carbon saturated fatty acid (myristic acid) linked to beta-alanine, suggests potential interactions with lipid signaling pathways. However, before its therapeutic promise can be realized, a comprehensive understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.
Of these, metabolism is often the most variable parameter across species, posing a significant challenge for preclinical to clinical extrapolation.[1] Species-specific differences in metabolic enzymes can drastically alter a compound's efficacy and safety profile. A seemingly benign compound in a rodent model could prove toxic in humans, or vice-versa, due to divergent metabolic pathways. Therefore, a meticulous cross-species comparison is the cornerstone of a robust preclinical development program, guiding the selection of appropriate animal models and informing predictions of human pharmacokinetics.
Predicted Metabolic Pathways of this compound
The metabolism of N-acylated amino acids is predominantly governed by amidohydrolases, which catalyze the cleavage of the amide bond.[2] For this compound, the primary metabolic route is anticipated to be hydrolysis into its constituent molecules: tetradecanoic acid (myristic acid) and beta-alanine.
-
Key Metabolic Enzymes:
-
Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is a principal enzyme in the degradation of a wide range of fatty acid amides, including the endocannabinoid anandamide.[3][4][5] Given its broad substrate specificity, FAAH is the most likely candidate for the hydrolysis of this compound.[3][4] Importantly, structural and functional differences have been identified between rat and human FAAH, which can lead to species-specific differences in substrate recognition and inhibitor potency.[6]
-
N-Acyl-Amino Acid Amidohydrolase (NAAA): While FAAH is a strong candidate, other amidohydrolases could also contribute to the metabolism of this compound. NAAA, for instance, specializes in the hydrolysis of N-acylated amino acids.
-
The resulting metabolites, myristic acid and beta-alanine, are endogenous compounds that will enter their respective metabolic pools. Myristic acid can be utilized in beta-oxidation for energy or incorporated into cellular lipids. Beta-alanine is a precursor for the synthesis of carnosine and other biomolecules.
Predicted Metabolic Pathway of this compound
Caption: Predicted primary metabolic pathway of this compound.
Methodologies for Comparative Metabolic Assessment
To quantitatively assess the cross-species metabolism of this compound, a systematic in vitro approach is indispensable. The following protocols are designed to provide a robust comparison of metabolic stability and to identify potential metabolites.
In Vitro Metabolic Stability Assessment
This assay is fundamental for determining the intrinsic clearance of a compound in the liver, offering a quantitative measure of its metabolic lability.
Experimental Workflow for Metabolic Stability
Caption: A streamlined workflow for assessing in vitro metabolic stability.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Thaw liver microsomes from various species (human, cynomolgus monkey, beagle dog, Sprague-Dawley rat, CD-1 mouse) on ice.
-
Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
-
-
Incubation Procedure:
-
In a 96-well plate or microcentrifuge tubes, add the phosphate buffer and liver microsomes (final concentration of 0.5 mg/mL).
-
Add the this compound stock solution to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately terminate the reaction by adding the collected aliquots to the cold acetonitrile quenching solution.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage remaining against time. The slope of the line will be the elimination rate constant (k).
-
Determine the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration in mg/mL).
-
Metabolite Identification
To identify the products of this compound metabolism, a similar in vitro system is employed, but with a focus on detecting and characterizing the metabolites.
Protocol:
-
Incubation:
-
Use liver S9 fractions, which contain both microsomal and cytosolic enzymes, to provide a more comprehensive metabolic profile.
-
Increase the substrate concentration (e.g., to 10 µM) to generate detectable levels of metabolites.
-
Include cofactors for both Phase I (NADPH) and potentially Phase II (e.g., UDPGA, PAPS) enzymes.
-
Incubate for a fixed, longer duration (e.g., 60 minutes) at 37°C.
-
-
Analysis:
-
Process the samples as in the stability assay.
-
Analyze the supernatant using high-resolution LC-MS/MS to detect potential metabolites.
-
Compare the chromatograms of the test samples with control samples (without substrate) to identify unique peaks corresponding to metabolites.
-
Utilize tandem mass spectrometry (MS/MS) to fragment the parent ions of potential metabolites to elucidate their structures. The expected primary metabolites are myristic acid and beta-alanine.
-
Predictive Cross-Species Comparison
While direct experimental data for this compound is not yet published, we can construct a predictive comparison based on the known species differences in FAAH activity and the metabolism of other long-chain fatty acid amides.[1][6] Rodent FAAH is generally more active than that of higher species.
Table 1: Predicted In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Predicted In Vitro Half-Life (t½, min) | Predicted Intrinsic Clearance (Clint, µL/min/mg protein) | Rationale for Prediction |
| Mouse (CD-1) | 5 - 15 | 46 - 139 | High FAAH activity commonly observed in mice. |
| Rat (Sprague-Dawley) | 10 - 25 | 28 - 69 | Generally high FAAH activity, but often lower than in mice. |
| Dog (Beagle) | 20 - 40 | 17 - 35 | Intermediate metabolic rate for many xenobiotics. |
| Monkey (Cynomolgus) | 35 - 60 | 12 - 20 | Often a good predictor for human metabolism, with slower clearance than rodents. |
| Human | 40 - 70 | 10 - 17 | Typically exhibits the slowest metabolism among these species for FAAH substrates. |
Interpretation and Strategic Implications:
Concluding Remarks and Future Perspectives
This guide provides a comprehensive framework for approaching the cross-species metabolism of this compound. We have delineated the predicted metabolic pathways, provided detailed and validated experimental protocols, and offered a predictive comparison to guide preclinical species selection.
The key takeaway is the anticipated significant species-dependent variation in the metabolism of this compound, likely driven by differences in FAAH activity. This necessitates a careful and thorough in vitro evaluation as a foundational step in any development program.
Future research should be directed towards:
-
Definitive In Vitro Studies: Conducting the described metabolic stability and metabolite identification assays to generate empirical data for this compound.
-
Reaction Phenotyping: Utilizing recombinant human enzymes (e.g., FAAH, NAAA) and specific chemical inhibitors to definitively identify the enzymes responsible for its metabolism.
-
In Vivo Pharmacokinetic Studies: Performing studies in selected species (based on in vitro data) to establish the in vitro-in vivo correlation (IVIVC) and fully characterize the ADME profile.
By adhering to this systematic and scientifically rigorous approach, we can effectively navigate the complexities of cross-species metabolism and advance the development of promising therapeutic candidates like this compound with a higher degree of confidence and a greater probability of clinical success.
References
- Maccarrone, M., et al. (2010). Rat and human fatty acid amide hydrolases: Overt similarities and hidden differences. Scientific Reports, 7, 41795.
- Farrell, E. K., & Merkler, D. J. (2008). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Journal of lipid research, 49(11), 2355–2364.
- McKinney, M. K., & Cravatt, B. F. (2003). The fatty acid amide hydrolase (FAAH).
- Boutaud, O., & Roberts, L. J., 2nd (2000). Myristoylation. The international journal of biochemistry & cell biology, 32(11-12), 1155–1159.
- Wei, B., et al. (2007). A second fatty acid amide hydrolase with variable distribution among placental mammals. The Journal of biological chemistry, 282(11), 8373–8382.
- Deutsch, D. G., et al. (2002). The fatty acid amide hydrolase (FAAH). Chemistry and physics of lipids, 121(1-2), 17–28.
- Wikipedia contributors. (2023). Myristoylation. In Wikipedia, The Free Encyclopedia.
- Mitchell, T. R., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules (Basel, Switzerland), 26(9), 2533.
- Bhandari, S., et al. (2020). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Journal of lipid research, 61(1), 1–16.
- Towler, D. A., et al. (1987). Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase. The Journal of biological chemistry, 262(3), 1030–1036.
- Zhao, Y., et al. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Signal transduction and targeted therapy, 6(1), 119.
- Creative Diagnostics. (n.d.).
- Mitchell, T. R., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules (Basel, Switzerland), 26(9), 2533.
- Bhandari, S., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in molecular biosciences, 8, 808920.
- Ezzili, C., et al. (2010). Metabolism, Physiology, and Analyses of Primary Fatty Acid Amides. Lipids, 45(10), 873–885.
- Battista, N., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822.
Sources
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of N-Tetradecyl-beta-alanine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a foundational culture of safety. This guide provides essential, immediate safety and logistical information for handling N-Tetradecyl-beta-alanine, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach based on its chemical structure. As a long-chain N-alkylated derivative of beta-alanine, it is prudent to consider it as a potential skin and eye irritant with surfactant properties. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile: A Structural Inference
Causality of Hazard: The long, nonpolar tetradecyl tail can integrate with the lipid bilayers of cell membranes, while the polar beta-alanine headgroup interacts with the aqueous environment. This dual nature allows the molecule to disrupt the natural barrier function of the skin and the delicate tissues of the eyes, potentially leading to irritation, dryness, or more severe chemical burns upon prolonged contact.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a comprehensive PPE strategy is paramount. The following recommendations are based on a conservative approach to mitigate the risks of skin and eye contact, as well as inhalation of any aerosolized particles.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Recommended if not handled in a fume hood |
| Handling open containers/solutions | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Recommended if not handled in a fume hood |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with an organic vapor/p-100 cartridge |
Expert Insight: The choice of nitrile or neoprene gloves is based on their general resistance to a wide range of chemicals.[6] Always inspect gloves for any signs of degradation or perforation before use. For tasks with a higher risk of splashing, upgrading from safety glasses to chemical splash goggles provides a more complete seal around the eyes.
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls:
-
Ventilation: Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Donning and Doffing PPE: A Deliberate Process
Properly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][7] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
The disposal of this compound and its contaminated waste must be conducted in accordance with local, state, and federal regulations.
Waste Categorization:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items such as weigh boats and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Due to its surfactant properties, it should not be disposed of down the drain as it can interfere with wastewater treatment processes.[4][5][8]
Disposal Procedure:
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Conclusion: A Commitment to Proactive Safety
The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in a laboratory setting are built upon a foundation of proactive safety. While a comprehensive, published hazard profile for this compound is currently lacking, a scientifically-grounded approach based on its chemical structure allows for the development of robust safety protocols. By understanding the "why" behind each safety measure, researchers can foster a culture of vigilance and responsibility, ensuring that scientific advancement and personal well-being go hand in hand.
References
-
U.S. Environmental Protection Agency. (n.d.). .beta.-Alanine, N-tetradecyl- - Substance Details. Retrieved from [Link]
- ScienceLab.com. (2005).
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
- MilliporeSigma. (2025).
- Pickering Laboratories, Inc. (2015).
- Fisher Scientific. (n.d.).
- Sciencelab.com. (2005).
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
- Carl ROTH. (n.d.).
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
- Carl ROTH. (n.d.).
-
Sigmadaf. (2023). Removal of detergents and other surfactants present in wastewater. Retrieved from [Link]
- Thermo Fisher Scientific. (2023).
- Google Patents. (n.d.).
-
Yadav, S., et al. (2021). Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques. Environmental Science and Pollution Research, 28(43), 60783–60803. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. fishersci.com [fishersci.com]
- 4. sigmadafclarifiers.com [sigmadafclarifiers.com]
- 5. Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pa.bcfertilis.com [pa.bcfertilis.com]
- 8. WO1995024362A1 - Process for purifying and reusing surfactant-containing waste waters - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
